Product packaging for 2-Nitrobenzaldehyde(Cat. No.:CAS No. 552-89-6)

2-Nitrobenzaldehyde

Cat. No.: B1664092
CAS No.: 552-89-6
M. Wt: 151.12 g/mol
InChI Key: CMWKITSNTDAEDT-UHFFFAOYSA-N
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Description

2-nitrobenzaldehyde is benzaldehyde substituted at the ortho-position with a nitro group. It is a C-nitro compound and a member of benzaldehydes.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO3 B1664092 2-Nitrobenzaldehyde CAS No. 552-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzaldehyde
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InChI

InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H
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InChI Key

CMWKITSNTDAEDT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C7H5NO3
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DSSTOX Substance ID

DTXSID0022060
Record name 2-Nitrobenzaldehyde
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Molecular Weight

151.12 g/mol
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Physical Description

Partially soluble in water (2.32 g/L at 25 deg C); [ChemIDplus] Yellow crystalline powder; [MSDSonline]
Record name 2-Nitrobenzaldehyde
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CAS No.

552-89-6
Record name 2-Nitrobenzaldehyde
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Foundational & Exploratory

Physical properties of 2-Nitrobenzaldehyde (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Nitrobenzaldehyde, a crucial intermediate in organic synthesis. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physical Properties

This compound is a pale yellow crystalline powder at room temperature.[1][2] Its physical characteristics are fundamental to its handling, storage, and application in various chemical syntheses. The melting and boiling points are critical parameters for purification processes such as recrystallization and distillation, respectively.

Quantitative Data Summary

The melting and boiling points of this compound, as reported across various scientific sources, are summarized below. It is important to note that boiling points can vary significantly with changes in atmospheric pressure.

Physical PropertyValue RangeSpecific Reported Values
Melting Point 41 - 46 °C43 °C[3], 41 - 43 °C[4], 42-44 °C[5], 44 °C, 41-46 °C, 41-45 °C, 40-45 °C
Boiling Point 152 - 285 °C152 °C, 285 °C, 153 °C at 23 torr, 274 °C

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is essential for the characterization and purity assessment of this compound. The following are standard laboratory methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end. The sample should be tightly packed to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil or a modern melting point apparatus).

  • Heating: The heating bath is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow, typically within 1-2 °C.

Boiling Point Determination (Capillary Method)

The capillary method can also be adapted for the determination of the boiling point of a liquid, particularly for small sample volumes.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer, with the bottom of the test tube level with the thermometer bulb. This is then heated in a suitable heating bath, such as a Thiele tube.

  • Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination A Sample Preparation (Dry, Powdered this compound) B Pack Capillary Tube A->B C Mount in Apparatus (e.g., Thiele Tube) B->C D Gradual Heating C->D E Observe & Record Melting Range D->E Purity_Assessment Purity Assessment E->Purity_Assessment F Sample Preparation (Liquid this compound) G Place in Fusion Tube with Inverted Capillary F->G H Mount in Apparatus (e.g., Thiele Tube) G->H I Gentle Heating H->I J Observe Bubble Stream & Cooling I->J K Record Boiling Point J->K K->Purity_Assessment Start Start: Characterize This compound cluster_melting_point cluster_melting_point Start->cluster_melting_point cluster_boiling_point cluster_boiling_point Start->cluster_boiling_point Documentation Final Documentation of Physical Properties Purity_Assessment->Documentation

Caption: Workflow for determining the physical properties of this compound.

References

A Technical Guide to the Solubility of 2-Nitrobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-nitrobenzaldehyde in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical pathways and workflows.

Introduction

This compound (C₇H₅NO₃) is a key intermediate in organic synthesis, widely employed in the pharmaceutical and dye industries.[1] Its utility as a precursor for various compounds, including the historic synthesis of indigo dye and its modern application as a photoremovable protecting group, makes understanding its solubility profile in different organic solvents crucial for reaction optimization, purification, and formulation development.[2][3] This guide aims to provide a centralized resource on the solubility of this compound, compiling available quantitative data and outlining standardized experimental methodologies.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents has been experimentally determined. The following table summarizes the mole fraction solubility (x₁) of this compound at various temperatures. The data indicates that solubility generally increases with temperature across all tested solvents. Among the solvents listed, acetone was found to be the most effective solvent, while cyclohexane was the least effective.[4][5]

SolventTemperature (K)Mole Fraction (x₁)
Acetone 278.150.4983
283.150.5586
288.150.6231
293.150.6923
298.150.7668
Ethyl Acetate 278.150.3891
283.150.4458
288.150.5082
293.150.5769
298.150.6525
n-Butyl Acetate 278.150.3112
283.150.3625
288.150.4198
293.150.4837
298.150.5546
Toluene 278.150.2887
283.150.3379
288.150.3935
293.150.4559
298.150.5256
Ethanol 278.150.2115
283.150.2543
288.150.3038
293.150.3609
298.150.4265
n-Propanol 278.150.1789
283.150.2163
288.150.2598
293.150.3102
298.150.3683
n-Butanol 278.150.1554
283.150.1882
288.150.2265
293.150.2711
298.150.3227
Isopropanol 278.150.1421
283.150.1725
288.150.2081
293.150.2497
298.150.2981
Cyclohexane 278.150.0234
283.150.0298
288.150.0378
293.150.0479
298.150.0607

Data sourced from a study on the solid-liquid phase equilibrium of this compound in various solvents.

Qualitative solubility information indicates that this compound is also soluble in ether and dichloromethane, and sparingly soluble to insoluble in water.

Experimental Protocols for Solubility Determination

The following section details standardized methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

This is a direct and highly reliable method for determining thermodynamic solubility.

1. Preparation of Saturated Solution:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Visually confirm the presence of undissolved solid to ensure the solution is saturated.

2. Sample Collection and Filtration:

  • Cease agitation and allow the undissolved solid to sediment.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the equilibrium temperature.

  • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container to remove any undissolved particles.

3. Determination of Solute Mass:

  • Evaporate the solvent from the filtered saturated solution under reduced pressure or in a calibrated oven at a temperature that will not cause decomposition of the this compound.

  • Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved this compound.

4. Calculation of Solubility:

  • Calculate the solubility using the mass of the dissolved this compound and the volume of the solvent used. The solubility can be expressed in various units, such as g/100 mL or mol/L.

UV/Vis Spectrophotometry

This method is suitable for determining the solubility of compounds that have a chromophore, such as this compound.

1. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of this compound in the solvent of interest.

  • Scan the solution using a UV/Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

2. Preparation of Calibration Curve:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Create a series of standard solutions with decreasing concentrations through serial dilution of the stock solution.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

3. Analysis of Saturated Solution:

  • Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

  • After reaching equilibrium, filter the supernatant.

  • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

4. Calculation of Solubility:

  • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when the solute has low solubility.

1. Method Development and Calibration:

  • Develop a suitable HPLC method for the analysis of this compound, including the selection of a column, mobile phase, flow rate, and detector wavelength.

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

  • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

2. Analysis of Saturated Solution:

  • Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

  • After reaching equilibrium, filter the supernatant.

  • Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

  • Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

3. Calculation of Solubility:

  • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Visualizations of Relevant Pathways and Workflows

Baeyer-Drewson Indigo Synthesis

This compound is a key starting material in the historic Baeyer-Drewson synthesis of indigo dye. The reaction involves the condensation of this compound with acetone in a basic solution.

Baeyer_Drewson_Indigo_Synthesis This compound This compound Aldol_Condensation Aldol Condensation This compound->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Base (NaOH) Base (NaOH) Base (NaOH)->Aldol_Condensation Intermediate_1 Hydroxy Ketone Intermediate Aldol_Condensation->Intermediate_1 Intramolecular_Cyclization Intramolecular Cyclization Intermediate_1->Intramolecular_Cyclization Intermediate_2 Cyclized Intermediate Intramolecular_Cyclization->Intermediate_2 Dimerization_Oxidation Dimerization & Oxidation Intermediate_2->Dimerization_Oxidation Indigo Indigo Dimerization_Oxidation->Indigo

Caption: Baeyer-Drewson Indigo Synthesis Pathway.

This compound as a Photoremovable Protecting Group

In modern organic synthesis and chemical biology, the 2-nitrobenzyl group, derived from this compound, is a widely used photoremovable protecting group (PPG). It allows for the controlled release of a protected functional group upon irradiation with UV light.

Photoremovable_Protecting_Group_Workflow Protected_Substrate Substrate-O-2-Nitrobenzyl UV_Irradiation UV Irradiation (hν) Protected_Substrate->UV_Irradiation Excited_State Excited State UV_Irradiation->Excited_State Intramolecular_H_Abstraction Intramolecular H-Abstraction Excited_State->Intramolecular_H_Abstraction Aci_nitro_Intermediate Aci-nitro Intermediate Intramolecular_H_Abstraction->Aci_nitro_Intermediate Rearrangement_Cleavage Rearrangement & Cleavage Aci_nitro_Intermediate->Rearrangement_Cleavage Released_Substrate Released Substrate-OH Rearrangement_Cleavage->Released_Substrate Byproduct 2-Nitrosobenzaldehyde Rearrangement_Cleavage->Byproduct

Caption: Photocleavage of a 2-Nitrobenzyl Protecting Group.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound using the experimental methods described in this guide.

Solubility_Determination_Workflow Start Start Prepare_Saturated_Solution Prepare Saturated Solution (Excess Solute + Solvent) Start->Prepare_Saturated_Solution Equilibrate Equilibrate at Constant Temperature (24-48h) Prepare_Saturated_Solution->Equilibrate Separate_Phases Separate Solid and Liquid Phases (Sedimentation/Filtration) Equilibrate->Separate_Phases Choose_Method Choose Analytical Method Separate_Phases->Choose_Method Dilute_Sample Dilute Saturated Solution Sample Gravimetric Gravimetric Analysis Choose_Method->Gravimetric Direct UV_Vis UV/Vis Spectroscopy Choose_Method->UV_Vis Indirect HPLC HPLC Analysis Choose_Method->HPLC Indirect Evaporate_Solvent Evaporate Solvent Gravimetric->Evaporate_Solvent Prepare_Standards Prepare Standard Solutions UV_Vis->Prepare_Standards HPLC->Prepare_Standards Weigh_Residue Weigh Residue Evaporate_Solvent->Weigh_Residue Calculate_Solubility Calculate Solubility Weigh_Residue->Calculate_Solubility Create_Calibration_Curve Create Calibration Curve Prepare_Standards->Create_Calibration_Curve Create_Calibration_Curve->Dilute_Sample Analyze_Sample Analyze Sample Dilute_Sample->Analyze_Sample Analyze_Sample->Calculate_Solubility

Caption: General Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-nitrobenzaldehyde from 2-nitrotoluene, a key intermediate in the pharmaceutical and fine chemical industries. The document details various methodologies, presenting comparative quantitative data, step-by-step experimental protocols, and visual representations of the chemical pathways.

Introduction

This compound is a crucial building block in the synthesis of a wide array of organic compounds, most notably in the production of pharmaceuticals such as nifedipine, a calcium channel blocker.[1] Its synthesis from the readily available and inexpensive starting material, 2-nitrotoluene, has been the subject of extensive research, leading to the development of several distinct synthetic strategies. These methods range from classic multi-step procedures to more streamlined one-pot reactions and catalytic oxidations. This guide will explore the most significant of these, providing the necessary technical details for their evaluation and implementation in a laboratory or industrial setting.

Comparative Analysis of Synthetic Methodologies

The conversion of 2-nitrotoluene to this compound can be broadly categorized into indirect and direct oxidation routes. The deactivating effect of the nitro group on the toluene ring makes the direct oxidation of the methyl group challenging.[2] Consequently, many established methods rely on the initial activation of the methyl group.

MethodKey ReagentsIntermediate(s)Reported YieldAdvantagesDisadvantages
Lapworth Synthesis (Modified) 2-Propylnitrite, Sodium Methoxide, HClThis compound oxime24%One-pot synthesis, avoids highly toxic or carcinogenic reagents.[1]Use of flammable and explosive 2-propylnitrite.[1]
Oxidation via Phenylpyruvic Acid Diethyl oxalate, Sodium Methylate, Potassium Permanganate2-Nitrophenylpyruvic acid40.3% (based on converted 2-nitrotoluene)[3]High yield, readily available starting materials.Multi-step process, use of strong oxidizing agent.
Halogenation-Oxidation Bromine, DMSO, Sodium Bicarbonate2-Nitrobenzyl bromideHigh yield and purity reported.Good yields.Multi-step process, use of expensive and hazardous bromine compounds.
Biomimetic Catalytic Oxidation Metalloporphyrins, O₂, NaOHDirect oxidationUp to 25.9% yield, 54.2% selectivity"Green" synthesis using dioxygen as the oxidant.Requires specialized catalysts, moderate yields.

Experimental Protocols

Modified Lapworth Synthesis of this compound

This one-pot method proceeds through the formation and subsequent hydrolysis of the corresponding oxime.

Experimental Workflow:

2-Nitrotoluene 2-Nitrotoluene Intermediate This compound Oxime 2-Nitrotoluene->Intermediate Condensation Reagents 2-Propylnitrite Sodium Methoxide Reagents->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous HCl Hydrolysis->Product cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation 2-Nitrotoluene 2-Nitrotoluene PyruvicAcidSalt Sodium 2-Nitrophenylpyruvate 2-Nitrotoluene->PyruvicAcidSalt DiethylOxalate Diethyl Oxalate DiethylOxalate->PyruvicAcidSalt NaOCH3 Sodium Methylate NaOCH3->PyruvicAcidSalt PyruvicAcidSalt_ref Sodium 2-Nitrophenylpyruvate KMnO4 Potassium Permanganate Product This compound KMnO4->Product PyruvicAcidSalt_ref->Product 2-Nitrotoluene 2-Nitrotoluene Intermediate 2-Nitrobenzyl bromide 2-Nitrotoluene->Intermediate Bromination Bromination Bromine Azo-bis alkyl nitrile Bromination->Intermediate Product This compound Intermediate->Product Oxidation Oxidation DMSO Sodium Bicarbonate Oxidation->Product

References

A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Nitrobenzaldehyde through the nitration of benzaldehyde. It covers the core chemical principles, detailed experimental protocols, and strategies for optimizing the yield of the desired ortho isomer while minimizing byproduct formation. The information is curated for professionals in research and drug development who require a thorough understanding of this important chemical transformation.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and other fine chemicals.[1][2] Its utility stems from the presence of two reactive functional groups: the aldehyde and the nitro group, which can be readily transformed into other functionalities. The direct nitration of benzaldehyde is a common method for producing nitrobenzaldehydes; however, the reaction typically yields a mixture of isomers, with the meta isomer being the predominant product under standard conditions.[1][2][3] This guide focuses on the methodologies and underlying principles for maximizing the formation of the ortho isomer, this compound.

The Chemistry of Benzaldehyde Nitration

The nitration of benzaldehyde is an electrophilic aromatic substitution reaction. The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. Consequently, the direct nitration of benzaldehyde with a standard nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) primarily yields 3-Nitrobenzaldehyde.

However, the regioselectivity of the reaction can be influenced by the reaction conditions. It has been proposed that a change in the reaction mechanism, potentially involving the coordination of the nitronium ion (NO₂⁺) with the aldehyde group, can facilitate an intramolecular rearrangement that favors substitution at the adjacent ortho position. This effect is reportedly enhanced by increasing the ratio of nitric acid to sulfuric acid in the nitrating mixture.

Byproducts and Mitigation Strategies

Several byproducts can form during the nitration of benzaldehyde, which can complicate the purification process and reduce the overall yield of the desired product. Common byproducts include:

  • Positional Isomers: meta-Nitrobenzaldehyde and para-Nitrobenzaldehyde are the most common isomeric byproducts.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitrobenzaldehyde isomers.

  • Oxidation Products: The aldehyde group is susceptible to oxidation by the strong acidic and oxidizing conditions, leading to the formation of nitrobenzoic acids.

To minimize the formation of these byproducts, the following strategies are crucial:

  • Temperature Control: The nitration reaction is highly exothermic. Maintaining a low and constant temperature (typically between 0°C and 15°C) is critical to prevent over-nitration and side reactions.

  • Controlled Reagent Addition: A slow, dropwise addition of the benzaldehyde to the nitrating mixture helps to manage the reaction exotherm and maintain a controlled stoichiometric ratio of reactants.

  • Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation and oxidation products.

Experimental Protocols

The following protocols are based on established laboratory procedures for the nitration of benzaldehyde.

Protocol 1: Standard Nitration for Predominantly meta-Nitrobenzaldehyde

This protocol outlines the standard procedure for the nitration of benzaldehyde, which primarily yields the meta isomer.

Materials:

  • Benzaldehyde (freshly distilled)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • tert-Butyl methyl ether (or other suitable organic solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Petroleum Ether

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add 89 mL of concentrated H₂SO₄. Cool the flask in an ice bath.

  • Slowly add 45 mL of fuming HNO₃ to the sulfuric acid while stirring continuously. Ensure the temperature is maintained below 10°C.

  • Nitration: To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition, which may take approximately one hour.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.

  • Isolation: Collect the precipitated crude product by vacuum filtration and wash it with cold water.

  • Purification: Dissolve the crude product in a suitable organic solvent like tert-butyl methyl ether. Wash the organic phase with a 5% NaHCO₃ solution to remove acidic byproducts, followed by a water wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization from a solvent mixture such as toluene/petroleum ether.

Protocol 2: Modified Nitration to Enhance ortho-Nitrobenzaldehyde Yield

This protocol is a modification of the standard procedure aimed at increasing the yield of the ortho isomer. The key difference is the higher ratio of nitric acid to sulfuric acid.

Materials: Same as Protocol 1.

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck flask, prepare a nitrating mixture with a higher weight percentage of HNO₃ (e.g., a 1:1 or 2:1 w/w ratio of HNO₃ to H₂SO₄). This must be done with extreme caution and efficient cooling.

  • Nitration: Cool the mixture to 0°C. Very slowly, add the benzaldehyde dropwise, ensuring the temperature is meticulously maintained between 0-5°C.

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of byproducts.

  • Work-up and Isolation: Follow the same work-up and isolation procedures as described in Protocol 1.

Data Presentation

The distribution of isomers in the nitration of benzaldehyde is highly dependent on the reaction conditions. The following table summarizes typical isomer distributions obtained under different conditions.

H₂SO₄ (%)HNO₃ (%)H₂O (%)Temperature (°C)This compound (%)3-Nitrobenzaldehyde (%)4-Nitrobenzaldehyde (%)
60202020~18~80Traces
50302020~25~73Traces
40402020~35~62Traces
30502020~45~50Traces

Table adapted from data presented in studies on benzaldehyde nitration.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the nitration of benzaldehyde, highlighting the pathway that leads to the formation of the ortho isomer through the coordination of the nitronium ion with the aldehyde group.

Nitration_Mechanism cluster_nitronium Nitronium Ion Formation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Benzaldehyde Benzaldehyde Intermediate Coordinated Intermediate Benzaldehyde->Intermediate + NO₂⁺ Sigma_Complex_Meta Meta Sigma Complex Benzaldehyde->Sigma_Complex_Meta + NO₂⁺ (Direct Attack) Sigma_Complex_Ortho Ortho Sigma Complex Intermediate->Sigma_Complex_Ortho Intramolecular Rearrangement 2_Nitrobenzaldehyde This compound Sigma_Complex_Ortho->2_Nitrobenzaldehyde - H⁺ 3_Nitrobenzaldehyde 3-Nitrobenzaldehyde Sigma_Complex_Meta->3_Nitrobenzaldehyde - H⁺

Caption: Proposed reaction mechanism for the nitration of benzaldehyde.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of nitrobenzaldehydes.

Experimental_Workflow Start Start Prepare_Nitrating_Mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Start->Prepare_Nitrating_Mixture Cool_Mixture Cool Mixture (0-10°C) Prepare_Nitrating_Mixture->Cool_Mixture Add_Benzaldehyde Add Benzaldehyde Dropwise (Maintain 0-15°C) Cool_Mixture->Add_Benzaldehyde Reaction Allow Reaction to Proceed (Stirring) Add_Benzaldehyde->Reaction Quench Quench Reaction (Pour onto Ice) Reaction->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dissolve Dissolve in Organic Solvent Wash->Dissolve Wash_Bicarb Wash with NaHCO₃ Solution Dissolve->Wash_Bicarb Wash_Water Wash with Water Wash_Bicarb->Wash_Water Dry Dry with Anhydrous Na₂SO₄ Wash_Water->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize End Pure Nitrobenzaldehyde Recrystallize->End

Caption: General experimental workflow for benzaldehyde nitration.

Conclusion

The synthesis of this compound via the direct nitration of benzaldehyde presents a challenge due to the inherent directing effects of the aldehyde group. However, by carefully controlling the reaction conditions, particularly the composition of the nitrating mixture and the temperature, it is possible to significantly enhance the yield of the desired ortho isomer. For applications requiring high purity, subsequent purification steps to remove isomeric and other byproducts are essential. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this compound for their specific applications.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzaldehyde, an aromatic aldehyde bearing a nitro group ortho to the formyl functionality, serves as a versatile precursor in a multitude of organic transformations. The electronic interplay between the electron-withdrawing nitro group and the electrophilic aldehyde dictates its reactivity, making it a valuable building block for the synthesis of a wide array of compounds, from iconic dyes to complex heterocyclic scaffolds and photolabile protecting groups. This technical guide provides a comprehensive exploration of the core reaction mechanisms of this compound, including detailed experimental protocols, quantitative data, and mechanistic pathway visualizations, to empower researchers in harnessing its synthetic potential.

Core Reaction Mechanisms

The reactivity of this compound is primarily governed by the chemistry of its two functional groups: the aldehyde and the nitro group. The aldehyde group readily undergoes nucleophilic attack and condensation reactions, while the nitro group can be reduced to an amine, opening pathways for cyclization reactions. Furthermore, the ortho positioning of these groups enables unique intramolecular reactions and imparts specific properties, such as its use as a photolabile protecting group.

Baeyer–Drewsen Indigo Synthesis

One of the most historically significant reactions of this compound is its condensation with acetone in the presence of a base to produce indigo dye. This reaction, first reported by Adolf von Baeyer and Viggo Drewsen in 1882, proceeds through a series of aldol-type condensation and cyclization steps.[1][2]

Mechanism:

The reaction is initiated by the deprotonation of acetone by a base (e.g., NaOH) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent intramolecular cyclization and dimerization ultimately lead to the formation of the iconic blue indigo pigment.[3][4][5]

Baeyer_Drewsen_Indigo_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Dimerization and Oxidation Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + OH- H2O H2O 2-NBA This compound OH- OH- Intermediate1 Aldol Adduct 2-NBA->Intermediate1 + Acetone Enolate Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H2O Indigo Indigo Intermediate2->Indigo Dimerization & Oxidation

Baeyer–Drewsen Indigo Synthesis Pathway
Wittig Reaction

This compound readily undergoes the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones. This reaction involves a phosphonium ylide (Wittig reagent) and typically leads to the formation of a carbon-carbon double bond with predictable stereochemistry.

Mechanism:

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as the one used in the example below, generally favor the formation of the (E)-alkene.

Wittig_Reaction 2-NBA This compound Oxaphosphetane Oxaphosphetane Intermediate 2-NBA->Oxaphosphetane + Ylide Ylide Phosphonium Ylide (Ph3P=CHR) Alkene (E)-Alkene Product Oxaphosphetane->Alkene Collapse TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Wittig Reaction of this compound
Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, yielding 2-aminobenzaldehyde. This transformation is a crucial step in the synthesis of various heterocyclic compounds, such as quinolines.

Mechanism:

The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates. Common reducing agents include metals in acidic media (e.g., Fe/AcOH) or catalytic hydrogenation. The mechanism involves the sequential formation of nitroso and hydroxylamino intermediates, which are further reduced to the final amine.

Nitro_Reduction 2-NBA This compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) 2-NBA->Nitroso + 2e-, + 2H+ Hydroxylamino Hydroxylamino Intermediate (Ar-NHOH) Nitroso->Hydroxylamino + 2e-, + 2H+ Amine 2-Aminobenzaldehyde (Ar-NH2) Hydroxylamino->Amine + 2e-, + 2H+

Reduction Pathway of the Nitro Group
Photolabile Protecting Group Chemistry

This compound and its derivatives are widely used as photolabile protecting groups (PPGs) for a variety of functional groups, including alcohols, amines, and carboxylic acids. This application leverages the ability of the ortho-nitrobenzyl group to be cleaved by UV light, allowing for the controlled release of a protected molecule.

Mechanism:

Upon absorption of UV light (typically around 350 nm), the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. This intermediate then undergoes rearrangement and cleavage to release the protected molecule and form 2-nitrosobenzaldehyde as a byproduct. The quantum yield of this photolysis is a critical parameter, with a value of approximately 0.41 being recommended for this compound itself.

Photolabile_Protecting_Group Protected_Substrate 2-Nitrobenzyl Protected Substrate Excited_State Excited State (Diradical) Protected_Substrate->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Substrate Released Substrate Aci_Nitro->Released_Substrate Rearrangement & Cleavage Byproduct 2-Nitrosobenzaldehyde Aci_Nitro->Byproduct

Photochemical Cleavage of a 2-Nitrobenzyl Protecting Group

Other Notable Reactions

While less common for this compound itself compared to other aromatic aldehydes, the following reactions are theoretically possible and represent important classes of organic transformations.

Perkin Reaction

The Perkin reaction is a method for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides in the presence of the alkali salt of the acid. The electron-withdrawing nature of the nitro group in this compound would increase the electrophilicity of the carbonyl carbon, potentially favoring this reaction.

Mechanism:

The reaction is initiated by the formation of an enolate from the acid anhydride. This enolate then adds to the aromatic aldehyde in an aldol-type reaction. Subsequent elimination of a molecule of water yields the unsaturated acid.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts aldehydes to carboxylic acids or ketones to esters using a peroxyacid. While aldehydes can be oxidized by various reagents, the Baeyer-Villiger oxidation offers a specific pathway. For aromatic aldehydes, this reaction can be catalyzed by water-tolerant Lewis acids.

Mechanism:

The peroxyacid adds to the carbonyl group to form a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, leading to the formation of the carboxylic acid and a molecule of the corresponding carboxylic acid from the peroxyacid.

Quantitative Data Summary

ReactionReagentsConditionsProductYield (%)Reference
Baeyer–Drewsen Indigo Synthesis This compound, Acetone, NaOH(aq)Room TemperatureIndigoNot specified
Wittig Reaction This compound, Methyl (triphenylphosphoranylidene)acetateMicrowave, 40% power, 2 minMethyl (2E)-3-(2-nitrophenyl)acrylate94.6
Nitro Group Reduction This compound, Fe, Acetic Acid80-100 °C, 2-4 hours2-AminobenzaldehydeHigh (not quantified)
Nitro Group Reduction o-Nitrotoluene, Sodium polysulfide, Isopropanol75 °C, 2 hours2-Aminobenzaldehyde97.9
Photolabile Protecting Group Cleavage This compoundUV light (e.g., 308 nm)2-Nitrosobenzoic acidQuantum Yield: ~0.41-0.5

Experimental Protocols

Baeyer–Drewsen Synthesis of Indigo
  • Dissolution: Dissolve 1.0 g of this compound in 20 mL of acetone in a 100 mL beaker.

  • Dilution: Add 35 mL of deionized water to the solution.

  • Base Addition: While stirring vigorously with a glass rod, carefully add 5 mL of 2 M sodium hydroxide solution.

  • Reaction: The solution will turn deep yellow, then darker, and a dark precipitate of indigo will appear within approximately 20 seconds. Continue stirring for 5 minutes.

  • Isolation: Collect the solid indigo by suction filtration.

  • Washing: Wash the precipitate with deionized water and then with ethanol.

  • Drying: Dry the indigo product.

Wittig Reaction of this compound
  • Mixing: In a reaction tube, mix 0.084 g (0.56 mmol) of this compound powder with 0.174 g (0.522 mmol) of methyl (triphenylphosphoranylidene)acetate and 0.108 g of powdered silica gel.

  • Microwave Irradiation: Heat the mixture in a microwave oven at 40% power for 2 minutes.

  • Work-up: Grind the resulting gel to a powder by stirring and allow it to cool to room temperature.

  • Purification: Purify the product by column chromatography using a 50:50 ethyl acetate:hexane mobile phase.

  • Isolation: Evaporate the solvent to obtain the methyl (2E)-3-(2-nitrophenyl)acrylate product.

Reduction of this compound to 2-Aminobenzaldehyde
  • Reaction Setup: To a solution of this compound (1.0 equiv) and an active methylene compound (1.1 equiv) in glacial acetic acid, add iron powder (4.0 equiv).

  • Heating: Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove iron residues.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Neutralization: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent and purify by appropriate methods (e.g., chromatography or crystallization).

General Protocol for Photolytic Deprotection
  • Solution Preparation: Prepare a solution of the 2-nitrobenzyl-protected substrate in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be optimized based on the molar extinction coefficient of the compound at the irradiation wavelength.

  • Irradiation: Irradiate the solution with a UV lamp at the appropriate wavelength (typically around 350 nm). The irradiation time will depend on the quantum yield of the protecting group and the intensity of the light source.

  • Monitoring: Monitor the progress of the deprotection by a suitable analytical technique, such as TLC, HPLC, or NMR spectroscopy.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified to remove the 2-nitrosobenzaldehyde byproduct.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, offering access to a diverse range of molecular architectures. A thorough understanding of its core reaction mechanisms—including the Baeyer–Drewsen indigo synthesis, the Wittig reaction, nitro group reduction, and its application as a photolabile protecting group—is essential for its effective utilization in research and development. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams serve as a comprehensive resource for scientists and professionals in the fields of chemistry and drug discovery, facilitating the design of novel synthetic strategies and the development of new chemical entities.

References

2-Nitrobenzaldehyde: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for 2-Nitrobenzaldehyde (CAS No. 552-89-6). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical responsibly, minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is an aromatic aldehyde with a nitro group attached to the benzaldehyde ring.[1] This structure influences its reactivity and biological activity.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (respiratory tract irritation)Category 3H335: May cause respiratory irritation

Diagram 1: GHS Hazard Pictograms for this compound

GHS Pictogram for this compound.

Quantitative Safety Data

A summary of key quantitative safety data for this compound is provided in Table 2. This information is crucial for risk assessment and the implementation of appropriate safety measures.

Table 2: Quantitative Safety Data for this compound

ParameterValueReference
Physical Properties
Molecular FormulaC₇H₅NO₃
Molecular Weight151.12 g/mol
Melting Point41 - 44 °C (105.8 - 111.2 °F)
Boiling Point153 °C (307.4 °F) @ 23 mmHg
Flash Point> 110 °C (> 230 °F)
Toxicity Data
Acute Oral Toxicity (LD50, Mouse)600 mg/kg
Exposure Limits
Oregon PEL (Particulates not otherwise regulated - Total Dust)10 mg/m³
Oregon PEL (Particulates not otherwise regulated - Respirable Fraction)5 mg/m³
Michigan Exposure Limits (Particulates not otherwise regulated, Respirable dust)5 mg/m³
NFPA 704 Rating
Health2
Flammability1
Reactivity0
HMIS Rating
Health Hazard2
Fire Hazard1
Reactivity0

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with this compound.

4.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this chemical.

  • Eye/Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory. A face shield may be necessary when there is a splash hazard.

  • Skin Protection: Nitrile rubber gloves should be worn and inspected for integrity before use. A lab coat or a chemical-resistant apron is also required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a particulate respirator (e.g., N95) should be used.

4.2. Engineering Controls

  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits. A chemical fume hood is highly recommended for all manipulations of this compound.

4.3. Handling and Storage

  • Handling: Avoid all personal contact, including inhalation of dust. Do not ingest or breathe dust. Wash hands thoroughly after handling. Empty containers may pose a fire risk and should be handled with care.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and in their original packaging. Store away from incompatible materials such as strong oxidizing agents, bases, and acids.

Diagram 2: Experimental Workflow for Handling this compound

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weighing in Fume Hood prep_workspace->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer post_decon Decontaminate Surfaces handling_transfer->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_waste Dispose of Waste post_wash->disp_waste

Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal.

  • Major Spills: Evacuate unnecessary personnel. Alert emergency responders. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. For large fires, a water spray or fog can be used.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: The product is combustible and may burn if ignited. Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx). Dust clouds may form an explosive mixture with air.

Stability and Reactivity

  • Chemical Stability: this compound is stable under normal ambient and anticipated storage and handling conditions. It is noted to be air-sensitive.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and strong acids.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways. Contaminated packaging should be treated as hazardous waste.

This guide is intended to be a comprehensive resource for the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Always prioritize safety in the laboratory.

References

2-Nitrobenzaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Nitrobenzaldehyde, a pale yellow crystalline solid, serves as a pivotal intermediate in a wide array of organic transformations. Its unique molecular architecture, featuring an electrophilic aldehyde and a reducible nitro group positioned ortho to each other, allows for a diverse range of chemical manipulations. This guide provides a comprehensive overview of its applications in the synthesis of heterocyclic compounds, its role as a photoremovable protecting group, and detailed experimental protocols for key reactions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various synthetic procedures.

PropertyValueReferences
Molecular Formula C₇H₅NO₃[1]
Molar Mass 151.12 g/mol [1]
Appearance Pale yellow crystalline powder[1]
Melting Point 43 °C[1]
Boiling Point 152 °C[1]
Solubility Insoluble in water; Soluble in ethanol, acetone, ether, and benzene.

Key Synthetic Applications

This compound is a versatile precursor for the synthesis of a variety of organic molecules, most notably indigo dyes and quinoline derivatives. It is also a foundational component for the development of photoremovable protecting groups.

The Baeyer-Drewson Indigo Synthesis

One of the most classic applications of this compound is in the Baeyer-Drewson synthesis of indigo. This reaction, first reported in 1882, involves the condensation of this compound with acetone in the presence of a base. Although largely replaced by other methods for industrial-scale production, it remains a common and illustrative laboratory synthesis.

Materials:

  • This compound

  • Acetone

  • 2 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethanol

  • 100 mL beaker

  • Stirring rod or magnetic stirrer

  • Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • In a 100 mL beaker, dissolve 1.0 g of this compound in 20 mL of acetone.

  • To this solution, add 35 mL of deionized water and stir vigorously.

  • Slowly add 5 mL of 2 M sodium hydroxide solution to the mixture while continuing to stir.

  • A deep yellow color will initially form, which will then darken, and a dark precipitate of indigo will appear.

  • Continue stirring the mixture for 5 minutes to ensure complete precipitation.

  • Collect the solid indigo by suction filtration.

  • Wash the precipitate with deionized water until the filtrate runs colorless, then wash with a small amount of ethanol.

  • Allow the solid to dry completely.

Baeyer_Drewson_Indigo_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product 2_Nitrobenzaldehyde This compound Aldol_Adduct Aldol Adduct 2_Nitrobenzaldehyde->Aldol_Adduct 1. Condensation Acetone Acetone Acetone->Aldol_Adduct NaOH NaOH (aq) NaOH->Aldol_Adduct Indolone_Intermediate Indolone Intermediate Aldol_Adduct->Indolone_Intermediate 2. Intramolecular Cyclization Indigo Indigo Indolone_Intermediate->Indigo 3. Dimerization & Oxidation

Baeyer-Drewson Indigo Synthesis Pathway
Domino Nitro-Reduction Friedländer Quinoline Synthesis

A more contemporary and highly efficient application of this compound is in the synthesis of substituted quinolines via a domino nitro-reduction Friedländer annulation. This one-pot reaction circumvents the need for the often unstable and less accessible 2-aminobenzaldehydes by generating them in situ from the corresponding 2-nitrobenzaldehydes. The in situ generated 2-aminobenzaldehyde then undergoes a classic Friedländer condensation with an active methylene compound to yield the quinoline product.

Materials:

  • This compound

  • Active methylene compound (e.g., 2,4-pentanedione)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Celite

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., 2,4-pentanedione, 3.0 equivalents) in glacial acetic acid.

  • Heat the mixture to 95-110 °C with vigorous stirring.

  • Once the temperature is reached, add iron powder (4.0 equivalents) portion-wise to the reaction mixture. A color change to brown is typically observed.

  • Maintain the temperature and continue heating for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove iron salts. Wash the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Friedlander_Quinoline_Synthesis Start Start: this compound & Active Methylene Compound Nitro_Reduction In situ Reduction of Nitro Group (Fe / AcOH) Start->Nitro_Reduction Intermediate_Formation Formation of 2-Aminobenzaldehyde Nitro_Reduction->Intermediate_Formation Knoevenagel_Condensation Knoevenagel Condensation Intermediate_Formation->Knoevenagel_Condensation Cyclization Intramolecular Cyclization & Dehydration Knoevenagel_Condensation->Cyclization Product Substituted Quinoline Cyclization->Product

Domino Nitro-Reduction Friedländer Quinoline Synthesis
2-Nitrobenzyl Photoremovable Protecting Groups

The 2-nitrobenzyl group and its derivatives are widely used as photoremovable protecting groups (PPGs) in organic synthesis and chemical biology. These "caged compounds" allow for the spatial and temporal control of the release of a protected functional group upon irradiation with UV light. The photolytic cleavage mechanism is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.

The general mechanism involves the photo-induced formation of an aci-nitro intermediate, which then undergoes rearrangement to release the protected substrate and form 2-nitrosobenzaldehyde as a byproduct.

Photoremovable_Protecting_Group Protected_Substrate 2-Nitrobenzyl Protected Substrate (R-O-CH₂-Ar-NO₂) Excited_State Excited State (Intramolecular H-abstraction) Protected_Substrate->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Released_Substrate {Released Substrate (R-OH) + 2-Nitrosobenzaldehyde} Cyclic_Intermediate->Released_Substrate Cleavage

Mechanism of 2-Nitrobenzyl Photoremovable Protecting Group

Summary of Quantitative Data

The following table summarizes key quantitative data for the reactions described above, providing a basis for experimental planning and optimization.

ReactionSubstrateProductReagentsConditionsYieldReference
Baeyer-Drewson This compoundIndigoAcetone, NaOHAqueous, rtNot specified
Friedländer This compoundEthyl 2-(Trifluoromethyl)quinoline-3-carboxylateEthyl trifluoroacetoacetate, Fe, AcOH95-110 °C, 3-4 h90%
Friedländer 5-Fluoro-2-nitrobenzaldehyde6-Fluoro-2-methyl-3-(phenylsulfonyl)quinolinePhenylsulfonylacetone, Fe, AcOH95-110 °C, 3-4 h80%
Friedländer This compoundMethyl 2-(phenoxymethyl)quinoline-3-carboxylateMethyl 3-phenoxy-2-oxopropanoate, Fe, AcOH95-110 °C, 3-4 h96%

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in classic condensation reactions, modern domino processes, and function as a key component of photoremovable protecting groups underscores its importance to researchers in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the synthesis of complex and valuable molecules.

References

Methodological & Application

Application Notes and Protocols for the Baeyer-Drewson Indigo Synthesis Using 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of indigo dye via the Baeyer-Drewson reaction, utilizing 2-nitrobenzaldehyde and acetone. This synthesis, first reported in 1882, is a classic example of an aldol condensation and offers a straightforward method for producing indigo on a laboratory scale.[1][2]

Introduction

The Baeyer-Drewson indigo synthesis is a well-established method for the preparation of indigo dye. The reaction involves the condensation of this compound with acetone in the presence of a base, typically sodium hydroxide.[1][3][4] This process proceeds through an aldol condensation mechanism to form an intermediate which then undergoes a series of cyclization and dimerization steps to yield the final indigo pigment. While not the primary industrial method for indigo production today, it remains a valuable and frequently demonstrated synthesis in organic chemistry laboratories due to its reliability and the visually distinct color change that indicates the reaction's progress.

Reaction and Mechanism

The overall reaction consists of the condensation of two molecules of this compound with two molecules of acetone, facilitated by a base, to produce one molecule of indigo. The reaction is known to be an aldol condensation. The initial step involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl group of this compound. A series of subsequent condensation, dehydration, and cyclization reactions ultimately lead to the formation of the indigo molecule.

Quantitative Data Summary

The following table summarizes the typical reactant quantities and reaction conditions for the Baeyer-Drewson indigo synthesis as reported in various laboratory protocols.

ParameterProtocol 1Protocol 2Protocol 3
This compound 1.0 g0.5 g1.0 g
Acetone 20 mL10 mL20 mL
Sodium Hydroxide (NaOH) 5 mL of 2 M solution2.5 mL of 2 M solution5 mL of 1 M solution
Water 35 mL20 mL35 mL
Reaction Time ~5 minutes of stirring~5 minutes at room temp.5-10 minutes of stirring
Precipitate Observation Within 20 secondsImmediate color changeRapid precipitation
Typical Yield Not specified~0.2 g (hypothetical)640 mg (37%)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of indigo from this compound.

Protocol 1: Standard Laboratory Synthesis of Indigo

This protocol is adapted from several established laboratory procedures.

Materials:

  • This compound (1.0 g)

  • Acetone (20 mL)

  • 2 M Sodium Hydroxide (NaOH) solution (5 mL)

  • Deionized Water (35 mL)

  • Ethanol (for washing)

  • 100 mL Beaker

  • Stirring Rod or Magnetic Stirrer

  • Büchner Funnel and Flask for vacuum filtration

Procedure:

  • In a 100 mL beaker, dissolve 1.0 g of this compound in 20 mL of acetone.

  • To this solution, add 35 mL of deionized water and stir vigorously.

  • While continuously stirring, carefully add 5 mL of 2 M sodium hydroxide solution.

  • A deep yellow color will appear almost immediately, which will then darken. A dark precipitate of indigo should begin to form within 20 seconds.

  • Continue to stir the mixture for an additional 5 minutes to ensure the reaction goes to completion.

  • Collect the purple-blue precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with deionized water until the filtrate runs clear.

  • Follow with a wash of a small amount of ethanol (approximately 20 mL).

  • Allow the solid to dry completely. The final product is the indigo dye.

Protocol 2: Microscale Synthesis of Indigo

This protocol is suitable for smaller scale synthesis.

Materials:

  • This compound (0.5 g)

  • Acetone (5 mL)

  • 10% Sodium Hydroxide (NaOH) solution (1 mL)

  • Deionized Water (1.5 mL for NaOH dilution, 10 mL for washing)

  • Ethanol (10 mL for washing)

  • Test Tube (6-inch)

  • Suction Filtration Apparatus

Procedure:

  • Dissolve 0.5 g of this compound in 5 mL of acetone in a 6-inch test tube.

  • In a separate container, mix 1 mL of 10% aqueous NaOH with 1.5 mL of distilled water.

  • Add the diluted NaOH solution dropwise to the test tube containing the this compound solution.

  • Observe the formation of the dark blue indigo precipitate.

  • Allow the mixture to stand at room temperature for at least 5 minutes.

  • Cool the test tube in an ice bath for approximately 5 minutes.

  • Collect the solid indigo by suction filtration.

  • Wash the precipitate with 10 mL of distilled water, followed by 10 mL of ethanol.

  • Continue suction to help dry the product.

Visualizations

Reaction Pathway

The following diagram illustrates the simplified chemical transformation in the Baeyer-Drewson indigo synthesis.

Baeyer_Drewson_Indigo_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Intermediate Intermediate This compound->Intermediate + Acetone Acetone Acetone Base Base (NaOH) Base->Intermediate Indigo Indigo Intermediate->Indigo Dimerization & Cyclization Indigo_Synthesis_Workflow A Dissolve this compound in Acetone B Add Water and NaOH Solution A->B C Stir and Allow Precipitation B->C D Collect Precipitate by Vacuum Filtration C->D E Wash with Water and Ethanol D->E F Dry the Indigo Product E->F

References

Application Notes: Synthesis of Indigo via Baeyer-Drewson Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of indigo dye through the Baeyer-Drewson reaction. This method involves the base-catalyzed aldol condensation of 2-nitrobenzaldehyde and acetone. The protocol is intended for researchers, scientists, and professionals in drug development and organic chemistry. It includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Indigo is a vibrant blue dye with a long history of use in textiles, most notably for coloring denim jeans.[1][2] The first synthesis of indigo was developed by Adolf von Baeyer in 1880, a discovery that was later recognized with a Nobel Prize.[1] The Baeyer-Drewson indigo synthesis, developed in 1882, is a classic organic reaction that demonstrates an aldol condensation.[3][4] In this reaction, this compound reacts with acetone in the presence of a strong base, such as sodium hydroxide, to form indigo. Although not the primary method for industrial-scale production today, this synthesis is highly effective for laboratory-scale preparations and serves as an excellent example of this reaction class. The reaction proceeds through a series of condensation, tautomerization, and elimination steps to yield the final dark blue precipitate of indigo.

Experimental Protocol

Materials:

  • This compound

  • Acetone

  • Sodium Hydroxide (NaOH), 2 M solution

  • Deionized Water

  • Ethanol

  • 100 mL Beaker

  • Watchglass

  • Measuring cylinders (10 mL, 100 mL)

  • Glass stirring rod

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Preparation of Reactant Solution: Weigh 1.0 g of this compound on a watchglass and transfer it to a 100 mL beaker. Add 20 mL of acetone to the beaker and stir to dissolve the this compound.

  • Addition of Water: Dilute the acetone solution by adding 35 mL of deionized water while stirring.

  • Base-Catalyzed Condensation: Vigorously stir the solution with a glass rod. Carefully and dropwise, add 5 mL of 2 M sodium hydroxide solution. The solution will initially turn a deep yellow and then darken. A dark blue precipitate of indigo should appear within approximately 20 seconds.

  • Reaction Completion: Continue to stir the mixture for an additional 5 minutes to ensure the reaction goes to completion.

  • Isolation of Product: Collect the purple-blue indigo precipitate by suction filtration using a Büchner funnel.

  • Washing the Product: Wash the collected solid with deionized water until the filtrate runs colorless (approximately 100 mL). Follow this with a wash using 20 mL of ethanol.

  • Drying: Continue suction for 5-10 minutes to partially dry the solid. For complete drying, transfer the indigo to a watch glass and dry in an oven at 100–120 °C for 30 minutes or allow it to air dry.

  • Yield Determination: Weigh the dry product to determine the final yield.

Safety Precautions:

  • This compound is a mutagen and can cause skin irritation.

  • Sodium hydroxide is caustic and corrosive.

  • Acetone and ethanol are flammable.

  • Indigo will stain skin and clothing.

  • Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, throughout the experiment.

Quantitative Data Summary

ParameterValueReference
Mass of this compound1.0 g
Volume of Acetone20 mL
Volume of Deionized Water35 mL
Volume of 2 M NaOH5 mL
Stirring Time after NaOH addition5 minutes
Volume of Ethanol for washing20 mL
Reported Yield (example)640 mg (37%)

Experimental Workflow Diagram

Indigo_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification prep1 Weigh 1.0 g of This compound prep2 Dissolve in 20 mL Acetone prep1->prep2 prep3 Dilute with 35 mL Deionized Water prep2->prep3 react1 Add 5 mL of 2 M NaOH (Vigorous Stirring) prep3->react1 Transfer to Reaction Stage react2 Stir for 5 minutes react1->react2 workup1 Collect precipitate via Suction Filtration react2->workup1 Transfer to Workup Stage workup2 Wash with Deionized Water workup1->workup2 workup3 Wash with 20 mL Ethanol workup2->workup3 workup4 Dry the solid product workup3->workup4 final_product Pure Indigo workup4->final_product Final Product

Caption: Experimental workflow for the synthesis of indigo.

Conclusion

The Baeyer-Drewson synthesis of indigo from this compound and acetone is a robust and reliable method for producing this historic dye on a laboratory scale. The protocol detailed above provides a straightforward procedure that can be completed in a standard chemistry laboratory setting. The reaction is characterized by a rapid formation of the intensely colored product upon addition of the base. Proper execution of the washing steps is crucial for obtaining a pure product. This application note serves as a valuable resource for researchers and educators in the field of organic synthesis.

References

Application of 2-Nitrobenzaldehyde in the Synthesis of Schiff Bases: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of Schiff bases derived from 2-nitrobenzaldehyde. It includes a summary of their diverse applications, particularly in the fields of medicinal chemistry and catalysis, supported by quantitative data and detailed experimental procedures.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. This compound is a particularly useful precursor in the synthesis of Schiff bases due to the presence of the electron-withdrawing nitro group, which can significantly influence the electronic properties and biological activity of the resulting compounds. The ortho position of the nitro group can also introduce unique steric and coordination properties. Schiff bases derived from this compound have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects, and their metal complexes are effective catalysts in various organic transformations.

Applications in Drug Development

Schiff bases synthesized from this compound are of significant interest to drug development professionals due to their promising biological activities.

Antimicrobial Activity

Nitro-substituted Schiff bases have shown potent activity against a broad spectrum of bacteria and fungi. The imine group is considered crucial for their antimicrobial action, potentially by interfering with microbial cellular processes. The formation of metal complexes with these Schiff bases often enhances their antimicrobial efficacy.

Anticancer Activity

A growing body of research has highlighted the cytotoxic effects of this compound-derived Schiff bases against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. Evidence suggests that these compounds can trigger the intrinsic apoptosis pathway, which involves the Bcl-2 family of proteins and the activation of caspases.[1][2][3]

Data Presentation

The following tables summarize quantitative data for a selection of Schiff bases synthesized from this compound, providing a comparative overview of their physical and spectroscopic properties, as well as their biological activities.

Table 1: Physicochemical and Spectroscopic Data of this compound Schiff Bases

Amine ReactantProduct NameYield (%)Melting Point (°C)IR (KBr, cm⁻¹) ν(C=N)¹H NMR (δ, ppm) -CH=N-Reference
(1R,2R)-(-)-1,2-DiaminocyclohexaneN,N'-Bis(2-nitrobenzylidene)-(1R,2R)-cyclohexane-1,2-diamine76.478-7916408.67[4][5]
m-NitroanilineN-(2-nitrobenzylidene)-3-nitroaniline--~1630-
p-NitroanilineN-(2-nitrobenzylidene)-4-nitroaniline----
o-PhenylenediamineN-(2-nitrobenzylidene)-o-phenylenediamine502651525-
Amino Acids (e.g., Glycine)(2-nitrobenzyl)glycine (after reduction)87-96---

Table 2: Biological Activity of this compound Schiff Bases and Their Metal Complexes

Compound/ComplexTest Organism/Cell LineActivityQuantitative DataReference
Fe(II) complex of N-(2-nitrobenzylidene)-o-phenylenediamineAntibacterial--
Schiff base from this compound and various aminesAnticancer (Tongue Squamous Cell Carcinoma Fibroblasts - TSCCF)CytotoxicityIC₅₀: 446.68 µg/mL
Co(II) and Fe(III) complexes of a Schiff baseAnticancer (A549 Lung Cancer)CytotoxicityIC₅₀: 1.72 µg/mL (Fe(III) complex)

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of Schiff bases from this compound.

Protocol 1: General Synthesis of Schiff Bases via Reflux

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline, diamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add an equimolar amount of the selected primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction (optional).

  • Reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

  • Dry the purified product in a desiccator.

Protocol 2: Synthesis of Metal Complexes of Schiff Bases

This protocol outlines the formation of metal complexes with the synthesized Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, FeCl₃)

  • Ethanol or Methanol

  • Ammonia solution (to adjust pH, if necessary)

  • Beakers and stirring apparatus

Procedure:

  • Prepare a hot ethanolic solution of the synthesized Schiff base ligand.

  • In a separate beaker, prepare an ethanolic solution of the metal salt (typically in a 1:2 or 1:1 metal to ligand molar ratio).

  • Slowly add the metal salt solution to the hot Schiff base solution with constant stirring.

  • Adjust the pH of the solution by adding a few drops of ammonia if required to facilitate complex formation.

  • Continue stirring the reaction mixture for approximately 2-3 hours. A precipitate of the metal complex should form.

  • Collect the precipitate by filtration, wash with ethanol, and then with a small amount of diethyl ether.

  • Dry the metal complex in a desiccator over anhydrous CaCl₂.

Characterization

The synthesized Schiff bases and their metal complexes should be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To confirm the formation of the azomethine group (C=N stretch typically appears around 1600-1650 cm⁻¹) and the presence of other functional groups (e.g., NO₂).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound. The azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8.0-9.0 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

  • Elemental Analysis: To determine the elemental composition of the compound.

Visualizations

The following diagrams illustrate the experimental workflow for Schiff base synthesis, a proposed signaling pathway for their anticancer activity, and a general catalytic cycle for oxidation reactions.

experimental_workflow cluster_synthesis Schiff Base Synthesis cluster_complexation Metal Complexation cluster_characterization Characterization start Start reactants Dissolve this compound and Primary Amine in Ethanol start->reactants reflux Reflux Reaction (2-4 hours) reactants->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry the Product recrystallize->dry end_synthesis Pure Schiff Base dry->end_synthesis start_complex Start with Pure Schiff Base end_synthesis->start_complex characterize FT-IR, NMR, Mass Spec, Melting Point, Elemental Analysis end_synthesis->characterize dissolve_ligand Dissolve Schiff Base in Hot Ethanol start_complex->dissolve_ligand mix Mix Solutions and Stir (2-3 hours) dissolve_ligand->mix dissolve_metal Dissolve Metal Salt in Ethanol dissolve_metal->mix precipitate Collect Precipitate by Filtration mix->precipitate wash_complex Wash with Ethanol and Diethyl Ether precipitate->wash_complex dry_complex Dry the Complex wash_complex->dry_complex end_complex Pure Metal Complex dry_complex->end_complex end_complex->characterize

Caption: Experimental workflow for the synthesis and characterization of Schiff bases and their metal complexes.

anticancer_pathway cluster_pathway Proposed Anticancer Signaling Pathway schiff_base This compound Schiff Base stress Induction of Cellular Stress schiff_base->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Activation of Bax/Bak bcl2_family->bax_bak pro-apoptotic bcl2_inhibit Inhibition of Bcl-2/Bcl-xL bcl2_family->bcl2_inhibit anti-apoptotic mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito bcl2_inhibit->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis catalytic_cycle cluster_cycle Catalytic Oxidation Cycle catalyst M(II)-Schiff Base Complex activated_catalyst Activated M(IV)=O Complex catalyst->activated_catalyst + Oxidant oxidant Oxidant (e.g., H₂O₂) activated_catalyst->catalyst + Substrate - Product substrate Substrate (e.g., Alcohol) product Product (e.g., Aldehyde)

References

Application Notes and Protocols: Condensation Reaction of 2-Nitrobenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between 2-nitrobenzaldehyde and primary amines is a fundamental transformation in organic synthesis, leading to the formation of Schiff bases (imines). These products are valuable intermediates in a multitude of applications, ranging from the synthesis of heterocyclic compounds and pharmaceutical agents to the development of novel materials and analytical reagents.[1][2] The electrophilic carbonyl carbon of this compound readily reacts with the nucleophilic primary amine, resulting in the formation of a carbon-nitrogen double bond, characteristic of an imine.[2] The presence of the ortho-nitro group significantly influences the reactivity of the aldehyde and imparts unique electronic properties to the resulting Schiff base, making these compounds particularly interesting for various research and development endeavors.

This document provides detailed application notes, experimental protocols, and characterization data for the condensation reaction of this compound with a range of primary amines.

Applications in Research and Drug Development

Schiff bases derived from this compound are versatile building blocks with a wide array of applications:

  • Pharmaceutical Synthesis: These compounds serve as precursors for the synthesis of various biologically active molecules. For instance, the Schiff base formed from the condensation of isoniazid and this compound is utilized as an antituberculosis and antimycobacterial agent.[1] The imine linkage can be subsequently reduced to form stable secondary amines, a common motif in many pharmaceutical drugs.[2]

  • Antimicrobial and Antifungal Agents: Many Schiff bases containing a nitro-substituted aromatic ring have demonstrated significant antimicrobial and antifungal properties.

  • Coordination Chemistry: The imine nitrogen provides a site for coordination with metal ions, allowing for the synthesis of a variety of metal complexes. These complexes are investigated for their catalytic activity and potential therapeutic applications.

  • Analytical Chemistry: The reaction can be employed in the development of spectrophotometric assays for the detection and quantification of amino acids.

Reaction Mechanism and Experimental Workflow

The formation of a Schiff base from this compound and a primary amine proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, followed by dehydration to yield the imine. The reaction is typically reversible.

Reaction Mechanism: Schiff Base Formation

Caption: General mechanism of Schiff base formation.

General Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - Dissolve this compound in Solvent - Dissolve Primary Amine in Solvent reaction 2. Condensation Reaction - Mix Reagent Solutions - Stir at Specified Temperature - (Optional) Add Catalyst reagents->reaction workup 3. Product Isolation - Cool Reaction Mixture - Filter Precipitate - or Evaporate Solvent reaction->workup purification 4. Purification - Recrystallization from Suitable Solvent workup->purification characterization 5. Characterization - IR, NMR, Mass Spectrometry - Melting Point Analysis purification->characterization

Caption: A typical experimental workflow for Schiff base synthesis.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of Schiff bases from this compound. Modifications may be necessary based on the specific primary amine used.

Protocol 1: General Synthesis of Schiff Bases in Ethanol

This protocol is suitable for the reaction of this compound with a variety of primary amines, including substituted anilines and aliphatic amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-chloroaniline, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring.

  • (Optional) Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product may precipitate upon cooling. If so, collect the product by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of Schiff Bases from Amino Acids

This protocol is adapted for the reaction with amino acids, which requires a basic condition to deprotonate the amino group.

Materials:

  • This compound

  • Amino acid (e.g., glycine, valine, leucine)

  • Sodium hydroxide (2 M solution)

  • Ethanol

  • Two-neck flask

  • Stirring apparatus

Procedure:

  • To a two-neck flask, add the amino acid (1.2 equivalents), 2 M sodium hydroxide solution, and ethanol.

  • Stir the mixture at room temperature until the amino acid is dissolved.

  • Add this compound (1 equivalent) to the solution and stir at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated. Note: This procedure is often followed by in-situ reduction of the Schiff base. For isolation of the imine, acidification and extraction might be necessary, depending on the stability of the product.

Data Presentation

The following tables summarize the yields of Schiff bases obtained from the condensation of this compound with various primary amines under different reaction conditions.

Table 1: Reaction of this compound with Amino Acids followed by Reductive Amination

Primary Amine (Amino Acid)Product Yield (%)*
Valine87
Glycine92
Leucine96
Aspartic Acid88
Glutamic Acid90

*Yields correspond to the final reductively aminated product after in-situ reduction of the initially formed Schiff base with sodium borohydride.

Table 2: Reaction of Nitro-substituted Benzaldehydes with Various Amines

AldehydePrimary AmineYield (%)
This compound(1R,2R)-(-)-1,2-diaminocyclohexane76.4
3-Nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexane94.4
4-Nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexane74.5
This compoundo-Phenylenediamine50

Characterization of Products

The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their identity and purity.

  • Infrared (IR) Spectroscopy: A key characteristic peak for the formation of the azomethine group (C=N) is expected in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H bending vibration of the primary amine also indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR should show a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8-9 ppm. The integration of the aromatic and aliphatic protons should be consistent with the expected structure. ¹³C NMR will show a signal for the imine carbon around 160-170 ppm.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, confirming the molecular formula.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The condensation of this compound with primary amines is a robust and versatile reaction for the synthesis of a wide range of Schiff bases. These compounds are of significant interest to researchers in medicinal chemistry, materials science, and coordination chemistry. The protocols and data provided in these application notes offer a comprehensive guide for the synthesis, characterization, and application of these valuable chemical entities.

References

The Versatility of 2-Nitrobenzaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Nitrobenzaldehyde serves as a pivotal and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring an aldehyde and a nitro group in ortho positions, allows for elegant and efficient construction of complex molecular architectures, particularly fused nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the preparation of key heterocyclic scaffolds, including quinolines and quinazolines, from this compound.

Application in Quinoline Synthesis via Domino Nitro Reduction-Friedländer Annulation

A significant advancement in quinoline synthesis is the domino nitro reduction-Friedländer heterocyclization. This one-pot reaction circumvents the often-limited availability of 2-aminobenzaldehyde derivatives by utilizing readily accessible 2-nitrobenzaldehydes. The in situ reduction of the nitro group to an amine is immediately followed by the classical Friedländer condensation with an active methylene compound.[1][2]

The reaction proceeds through three key stages:

  • Nitro Group Reduction: The nitro group of this compound is reduced to an amino group, typically using a reducing agent like iron powder in acetic acid.[1][2]

  • Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde undergoes a Knoevenagel condensation with an active methylene compound.[1]

  • Cyclization and Aromatization: Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic quinoline ring.

Friedlander_Annulation cluster_0 Domino Nitro Reduction-Friedländer Annulation This compound This compound 2-Aminobenzaldehyde In situ generated 2-Aminobenzaldehyde This compound->2-Aminobenzaldehyde Reduction Active_Methylene_Compound Active_Methylene_Compound Knoevenagel_Intermediate Knoevenagel Intermediate Active_Methylene_Compound->Knoevenagel_Intermediate Fe_AcOH Fe / AcOH 2-Aminobenzaldehyde->Knoevenagel_Intermediate Condensation Quinoline Quinoline Knoevenagel_Intermediate->Quinoline Cyclization & Aromatization

Caption: Domino reaction pathway for quinoline synthesis.

Experimental Protocol: Synthesis of 2-Methylquinoline-3-carbonitrile

This protocol is adapted from a general procedure for domino reduction-heterocyclization.

Materials:

  • This compound

  • Malononitrile

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and malononitrile (2.0 equiv) in glacial acetic acid.

  • Stir the mixture and heat to 95–110 °C.

  • Carefully add iron powder (4.0 equiv relative to the this compound) in portions. An immediate color change to brown is typically observed.

  • Maintain the temperature and continue heating for 3–4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove iron salts, washing the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-methylquinoline-3-carbonitrile.

Quantitative Data for Quinoline Synthesis

The following table summarizes the yields of various quinoline derivatives synthesized from substituted 2-nitrobenzaldehydes and different active methylene compounds using a domino nitro reduction-Friedländer reaction.

This compound DerivativeActive Methylene CompoundProductYield (%)
This compoundEthyl acetoacetateEthyl 2-methylquinoline-3-carboxylate85
This compoundEthyl benzoylacetateEthyl 2-phenylquinoline-3-carboxylate92
This compoundPhenylsulfonylacetone2-Methyl-3-(phenylsulfonyl)quinoline78
This compoundMalononitrile2-Aminoquinoline-3-carbonitrile88
5-Fluoro-2-nitrobenzaldehydeEthyl benzoylacetateEthyl 6-fluoro-2-phenylquinoline-3-carboxylate89
5-Methoxy-2-nitrobenzaldehydeEthyl acetoacetateEthyl 6-methoxy-2-methylquinoline-3-carboxylate82

Data adapted from supporting information of domino reduction-Friedländer reaction studies.

Application in Quinazoline Synthesis via Reductive Cyclization

This compound is also a valuable precursor for the synthesis of quinazolines and their derivatives. A common strategy involves the reductive cyclization of an intermediate formed from this compound and an arylamine.

Quinazoline_Synthesis cluster_1 Quinazoline Synthesis via Reductive Cyclization This compound This compound Intermediate N-(2-nitrobenzyl)aniline derivative This compound->Intermediate Arylamine Arylamine Arylamine->Intermediate Condensation & Reduction Tetrahydroquinazoline 1,2,3,4-Tetrahydroquinazoline Intermediate->Tetrahydroquinazoline Reductive Cyclization Fe_AcOH_EtOH_H2O Fe / AcOH-EtOH-H₂O

Caption: Pathway for tetrahydroquinazoline synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-1,2,3,4-tetrahydroquinazoline

This protocol is based on the synthesis of N-(2-nitrobenzyl)acetanilide and its subsequent reductive cyclization.

Step 1: Synthesis of N-(2-nitrobenzyl)aniline

  • React this compound with aniline to form the corresponding imine.

  • Reduce the imine in situ, for example with sodium borohydride, to yield N-(2-nitrobenzyl)aniline.

Step 2: Reductive Cyclization

  • Treat the N-(2-nitrobenzyl)aniline derivative with iron in a mixture of acetic acid, ethanol, and water.

  • This one-pot reaction reduces the nitro group to an amine and facilitates the cyclization to form the 3-phenyl-1,2,3,4-tetrahydroquinazoline.

Note: For the synthesis of quinazolines (the fully aromatic system), further oxidation of the tetrahydroquinazoline intermediate would be required.

Other Applications in Heterocyclic Synthesis

The reactivity of this compound extends to other important classes of heterocyclic compounds.

Reissert Reaction

While not a direct single-step synthesis from this compound, the Reissert reaction is a powerful method for the functionalization of isoquinolines. This compound can be used to prepare 1-(o-nitrobenzyl)isoquinolines via a Reissert sequence. This involves the formation of a Reissert compound from isoquinoline, followed by alkylation with a 2-nitrobenzyl halide. The resulting product can then undergo further transformations, such as reduction of the nitro group and cyclization, to generate more complex heterocyclic systems.

Multicomponent Reactions (MCRs)

This compound can participate in multicomponent reactions to generate diverse heterocyclic scaffolds. These reactions, where three or more reactants combine in a single step, offer high atom economy and efficiency. For example, MCRs involving this compound, an active methylene compound, and a nitrogen source can lead to the formation of highly substituted pyridines or other nitrogen-containing heterocycles. The specific outcome is often dictated by the choice of reactants and reaction conditions.

References

Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the photochemical cleavage of 2-nitrobenzaldehyde, a cornerstone reaction in the development of photolabile protecting groups, often referred to as "caged compounds." This technology allows for the precise spatial and temporal release of bioactive molecules, making it an invaluable tool in chemical biology, pharmacology, and drug delivery research.

Introduction

The 2-nitrobenzyl group is a widely utilized photolabile protecting group that can be cleaved upon exposure to UV light. The parent compound, this compound, upon irradiation, undergoes an intramolecular rearrangement to form 2-nitrosobenzoic acid. This reaction can be harnessed to release a proton, making this compound a "caged proton." More broadly, various molecules (e.g., alcohols, amines, carboxylic acids) can be "caged" by attaching a 2-nitrobenzyl group, which is then released upon photolysis. This process is often referred to as "uncaging."

The photochemical cleavage is initiated by the absorption of a photon, leading to an excited state that undergoes an intramolecular hydrogen abstraction from the benzylic position by the nitro group. This is followed by a series of rearrangements that ultimately lead to the release of the caged molecule and the formation of a 2-nitroso derivative.[1][2]

Key Applications

  • Caged Compounds: Release of bioactive molecules such as neurotransmitters, nucleotides, and signaling molecules with high spatial and temporal control.[3]

  • Photo-triggered Drug Delivery: Site-specific activation of therapeutic agents to minimize off-target effects.

  • Chemical Actinometry: this compound is a well-characterized chemical actinometer for measuring photon flux in the UV-A and UV-B regions.[4][5]

  • Photoaffinity Labeling and Crosslinking: Used to study biomolecular interactions.

Quantitative Data Summary

The efficiency of the photochemical cleavage is quantified by the quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. The quantum yield can be influenced by factors such as the solvent, the nature of the leaving group, and the excitation wavelength.

Compound/ReactionWavelength (nm)SolventQuantum Yield (Φ)Reference
This compound Photolysis300-400Water0.41 - 0.50
This compound Photolysis351Aqueous Solution~0.65
2-Nitrobenzyl Alcohol PhotolysisNot SpecifiedVarious~0.60
2-Nitrophenylalanine Peptide Cleavage365PBS0.07 ± 0.01

Experimental Protocols

Protocol 1: General Photochemical Cleavage of a 2-Nitrobenzyl Protected Compound

This protocol describes a general setup for the photolysis of a compound protected with a 2-nitrobenzyl group in solution.

Materials:

  • 2-Nitrobenzyl protected compound of interest

  • Appropriate solvent (e.g., buffer solution, organic solvent)

  • Quartz cuvette or reaction vessel

  • UV light source (e.g., Mercury arc lamp, UV LED)

  • Band-pass filter for wavelength selection (e.g., 365 nm)

  • Stir plate and stir bar

  • Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Prepare a solution of the 2-nitrobenzyl protected compound in the desired solvent at a known concentration. The concentration should be adjusted to ensure sufficient light absorption at the chosen wavelength.

  • Actinometry (Optional but Recommended): To determine the photon flux of the light source, perform chemical actinometry using this compound as a standard. A recommended quantum yield for this compound is 0.41.

  • Photolysis:

    • Transfer the sample solution to a quartz cuvette or reaction vessel.

    • Place the vessel in front of the UV light source. For consistent results, ensure a fixed distance between the light source and the sample.

    • If using a high-power lamp, a cooling system may be necessary to maintain a constant temperature.

    • Place a stir bar in the vessel and stir the solution during irradiation to ensure homogeneity.

    • Irradiate the sample for a predetermined amount of time. The irradiation time will depend on the quantum yield of the reaction, the concentration of the sample, and the intensity of the light source.

  • Reaction Monitoring:

    • At various time points during the irradiation, take aliquots of the solution.

    • Analyze the aliquots using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to monitor the disappearance of the starting material and the appearance of the photoproducts.

  • Data Analysis:

    • From the reaction monitoring data, determine the rate of the photochemical cleavage.

    • If actinometry was performed, calculate the quantum yield of the reaction.

Protocol 2: Intracellular Uncaging using a UV Laser

This protocol provides a more specialized setup for the release of a caged compound within living cells using a focused UV laser.

Materials:

  • Cells of interest cultured on a suitable imaging dish

  • Membrane-permeant 2-nitrobenzyl caged compound (e.g., this compound for proton release)

  • Fluorescent indicator dye to monitor the released substance (e.g., pH-sensitive dye for proton uncaging)

  • Confocal microscope equipped with a UV laser (e.g., 351 nm)

  • Physiological buffer solution

Procedure:

  • Cell Loading:

    • Incubate the cultured cells with the membrane-permeant caged compound and the fluorescent indicator dye in a physiological buffer. The concentrations and loading times will need to be optimized for the specific cell type and compounds used.

  • Microscopy Setup:

    • Place the imaging dish with the loaded cells on the stage of the confocal microscope.

    • Focus on the cells of interest.

  • Photolysis (Uncaging):

    • Use the UV laser of the confocal microscope to irradiate a specific region of interest (ROI) within a cell. The laser power and dwell time can be adjusted to control the amount of uncaged substance.

  • Imaging and Analysis:

    • Acquire fluorescence images of the indicator dye before, during, and after UV irradiation.

    • The change in fluorescence intensity will correspond to the local change in the concentration of the uncaged substance.

    • Analyze the spatial and temporal dynamics of the released substance from the image series.

Visualizations

Photochemical_Cleavage_Mechanism cluster_0 Ground State cluster_1 Excited State cluster_2 Intermediates cluster_3 Products 2_NBA This compound Excited_NBA Excited State 2_NBA->Excited_NBA hν (UV Light) Aci_Nitro aci-Nitro Intermediate Excited_NBA->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization 2_NSBA 2-Nitrosobenzoic Acid Cyclic_Intermediate->2_NSBA Rearrangement

Caption: Mechanism of photochemical cleavage of this compound.

Experimental_Workflow Start Start Sample_Prep Prepare solution of 2-nitrobenzyl protected compound Start->Sample_Prep Actinometry Perform Actinometry? Sample_Prep->Actinometry Irradiation Irradiate sample with UV light source Actinometry->Irradiation Yes Actinometry->Irradiation No Monitoring Monitor reaction progress (e.g., HPLC, UV-Vis) Irradiation->Monitoring Data_Analysis Analyze data and calculate quantum yield Monitoring->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for photochemical cleavage.

References

Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The Friedländer annulation is a classical and powerful method for the synthesis of quinolines. A significant advancement in this methodology is the use of readily available 2-nitrobenzaldehydes as starting materials in a one-pot domino reaction. This approach circumvents the often-limited availability of the corresponding 2-aminobenzaldehydes by incorporating an in-situ reduction of the nitro group, followed by the Friedländer condensation. This modification enhances the versatility and efficiency of quinoline synthesis, making it a highly valuable tool in drug discovery and development.[1][2][3][4][5]

Reaction Mechanism: Domino Nitro Reduction-Friedländer Heterocyclization

The synthesis of quinolines from 2-nitrobenzaldehyde and an active methylene compound via a domino nitro reduction-Friedländer heterocyclization proceeds through three key stages:

  • Nitro Group Reduction: The process is initiated by the reduction of the nitro group of the this compound to an amine. This is commonly achieved using a dissolving metal reduction system, such as iron powder in glacial acetic acid.

  • Knoevenagel Condensation: The in-situ generated 2-aminobenzaldehyde then undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-diketone, β-ketoester, or β-ketonitrile).

  • Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form the stable aromatic quinoline ring.

reaction_mechanism 2-Aminobenzaldehyde 2-Aminobenzaldehyde Intermediate Intermediate 2-Aminobenzaldehyde->Intermediate Knoevenagel Condensation Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Intermediate Quinoline_Product Substituted Quinoline Intermediate->Quinoline_Product Intramolecular Cyclization & Dehydration

Domino Nitro Reduction-Friedländer Reaction Pathway

Quantitative Data Summary

The domino nitro reduction-Friedländer synthesis is a high-yielding method applicable to a variety of substituted 2-nitrobenzaldehydes and active methylene compounds. The following tables summarize representative yields obtained under specific reaction conditions.

Table 1: Synthesis of Quinolines from this compound and Various Active Methylene Compounds

This compound DerivativeActive Methylene Compound (AMC)ProductYield (%)
This compound2,4-Pentanedione1-(2-Methylquinolin-3-yl)ethan-1-one79
This compound1-Phenyl-1,3-butanedione(2-Methylquinolin-3-yl)(phenyl)methanone86
5-Fluoro-2-nitrobenzaldehyde2,4-Pentanedione1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one81
5-Methoxy-2-nitrobenzaldehyde2,4-Pentanedione1-(6-Methoxy-2-methylquinolin-3-yl)ethan-1-one75

Experimental Protocols

The following are detailed protocols for the synthesis of substituted quinolines from this compound.

Protocol 1: General Procedure for Domino Reduction-Heterocyclization

This protocol outlines a one-pot synthesis of substituted quinolines from 2-nitrobenzaldehydes and active methylene compounds.

Materials:

  • This compound derivative (1.0 equiv)

  • Active methylene compound (2.0-3.0 equiv)

  • Iron powder (Fe, <100 mesh, 4.0 equiv)

  • Glacial acetic acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the this compound (1.0 equiv) in glacial acetic acid.

  • Add the active methylene compound (2.0-3.0 equiv) to the solution.

  • Heating: Stir the mixture and heat to 95-110 °C.

  • Addition of Iron: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15 minutes. An immediate color change to brown is typically observed.

  • Reaction Monitoring: Maintain the temperature and continue heating for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting this compound is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble iron salts, washing the filter cake with ethyl acetate.

    • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure substituted quinoline.

experimental_workflow Setup Combine this compound and Active Methylene Compound in Acetic Acid Heat Heat to 95-110 °C Setup->Heat Add_Fe Add Iron Powder Heat->Add_Fe React Stir at 95-110 °C for 3-4h (Monitor by TLC) Add_Fe->React Workup Cool, Filter, Neutralize, and Extract with Ethyl Acetate React->Workup Purify Dry, Concentrate, and Purify by Column Chromatography Workup->Purify End Pure Quinoline Product Purify->End

Experimental Workflow for Quinoline Synthesis

Protocol 2: Synthesis of Ethyl 2-Methylquinoline-3-carboxylate

This protocol provides a specific example for the synthesis of a quinoline-3-carboxylate derivative.

Materials:

  • This compound (1.32 mmol, 1.0 equiv)

  • Ethyl acetoacetate (3.0 equiv)

  • Iron powder (Fe, <100 mesh, 4.0 equiv)

  • Glacial acetic acid (10 mL)

  • Standard laboratory glassware and purification equipment as in Protocol 1.

Procedure:

  • To a solution of this compound (1.32 mmol) in glacial acetic acid (10 mL) under a nitrogen atmosphere, add ethyl acetoacetate (3.0 equiv).

  • Stir the mixture for 15 minutes at 95-110 °C.

  • Add iron powder (4.0 equiv relative to the nitro compound) in portions.

  • Continue heating and stirring for 3-4 hours, monitoring the reaction by TLC for the disappearance of the this compound.

  • Follow the work-up and purification steps as outlined in Protocol 1 to isolate the desired ethyl 2-methylquinoline-3-carboxylate.

Conclusion

The domino nitro reduction-Friedländer heterocyclization using this compound is a robust and highly efficient method for the synthesis of a wide range of substituted quinolines. The use of readily available starting materials, coupled with a straightforward one-pot procedure, makes this an attractive strategy for both academic research and industrial applications in drug development. The mild reaction conditions are tolerant of various functional groups, further broadening the scope and utility of this synthetic route.

References

Application Note: Protocols for the Reduction of 2-Nitrobenzaldehyde to 2-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde is a critical transformation in organic synthesis, providing a key building block for the construction of various heterocyclic compounds, pharmaceuticals, and other fine chemicals. 2-Aminobenzaldehyde is a precursor to quinolines, benzodiazepines, and other nitrogen-containing ring systems of significant interest in medicinal chemistry. This application note provides detailed protocols for this reduction, a comparison of different methodologies, and a visual representation of the experimental workflow. The choice of reducing agent is crucial to ensure high chemoselectivity, avoiding the over-reduction of the aldehyde functionality to an alcohol.

Methods Overview

Several methods have been established for the selective reduction of the nitro group in this compound. The most common and effective methods include:

  • Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas. It is often a clean and efficient method but requires specialized equipment for handling hydrogen gas.

  • Metal-Acid Systems: The use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) is a classical and robust method for nitro group reduction.[1][2][3][4] The Fe/HCl system is particularly advantageous as only a catalytic amount of HCl is required because the formed FeCl2 can be hydrolyzed to regenerate HCl.[5]

  • Sodium Dithionite (Na₂S₂O₄): This reagent offers a milder alternative and can be used under neutral or slightly alkaline conditions, which is beneficial for sensitive substrates.

  • Other Reducing Agents: Other reagents like ferrous sulfate with ammonia have also been reported for this transformation.

The selection of a specific protocol depends on factors such as substrate compatibility, available equipment, desired scale, and safety considerations.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the quantitative data for different protocols for the reduction of this compound to 2-aminobenzaldehyde.

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Metal-AcidIron powder / Hydrochloric acidEthanolReflux1 hour70%Organic Syntheses
Catalytic HydrogenationPd/CMethanolRoom TemperatureNot SpecifiedPolymer formationJ. Am. Chem. Soc.
Dithionite ReductionSodium DithioniteTetrahydrofuran/Water40-502-3 hoursNot SpecifiedPatent CN107488127A
Sulfide ReductionSodium PolysulfideEthanol752 hours~96%Patent CN113979878A
Metal-AcidIron powder / Acetic acidEthanol/Acetic Acid1002 hoursNot SpecifiedPatent WO2011014535

Note: The catalytic hydrogenation of this compound can sometimes lead to the formation of polymers of the desired product, 2-aminobenzaldehyde. Careful control of reaction conditions is crucial.

Experimental Protocols

Protocol 1: Reduction of this compound using Iron and Hydrochloric Acid

This protocol is adapted from a procedure in Organic Syntheses, a reliable source for organic chemistry preparations.

Materials:

  • This compound

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1-L round-bottom flask equipped with a magnetic stir bar, dissolve 9.07 g (60 mmol) of this compound in 170 mL of absolute ethanol. Stir the mixture until a yellow solution is formed.

  • Addition of Reagents: To the stirring solution, add 10.05 g (180 mmol, 3.0 equiv) of iron powder. Following this, add 60 mL of diluted HCl.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 60 minutes.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with 500 mL of ethyl acetate (EtOAc).

    • Add 70 g of anhydrous magnesium sulfate (MgSO₄) to dry the mixture and stir for 5 minutes.

    • Filter the mixture through a Büchner funnel packed with celite.

    • Wash the filter cake with four 100 mL portions of EtOAc.

  • Purification:

    • Combine the filtrates and concentrate the solution to a volume of approximately 15 mL using a rotary evaporator.

    • Quickly pass the resulting yellow solution through a silica gel plug, eluting with 20% EtOAc in hexanes (800 mL) under reduced pressure.

    • Remove the solvent from the eluate in vacuo.

    • Dry the residue under high vacuum (< 0.1 mmHg) for 2.5 hours to obtain 2-aminobenzaldehyde. The expected yield is approximately 6.95 g (70%).

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrochloric acid is corrosive and should be handled with care.

  • The reaction is exothermic upon addition of HCl.

Diagrams

Experimental Workflow for the Reduction of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Ethanol add_fe Add Iron Powder start->add_fe add_hcl Add Diluted HCl add_fe->add_hcl reflux Reflux for 1 hour add_hcl->reflux cool Cool to Room Temperature reflux->cool dilute Dilute with EtOAc cool->dilute dry Add Anhydrous MgSO4 dilute->dry filter Filter through Celite dry->filter wash Wash Filter Cake with EtOAc filter->wash concentrate Concentrate Filtrate wash->concentrate silica_plug Pass through Silica Gel Plug concentrate->silica_plug evaporate Remove Solvent in vacuo silica_plug->evaporate dry_vacuum Dry under High Vacuum evaporate->dry_vacuum product 2-Aminobenzaldehyde dry_vacuum->product

Caption: Workflow for the synthesis of 2-aminobenzaldehyde.

Signaling Pathway of the Reduction Reaction

reaction_pathway reactant This compound (Ar-NO2) intermediate1 Nitroso Intermediate (Ar-NO) reactant->intermediate1 Reduction product 2-Aminobenzaldehyde (Ar-NH2) reagents Fe / HCl intermediate2 Hydroxylamine Intermediate (Ar-NHOH) intermediate1->intermediate2 Reduction intermediate2->product Reduction

Caption: Stepwise reduction of the nitro group.

References

Application of 2-Nitrobenzaldehyde in the Synthesis of Dyes: A Detailed Protocol for Indigo Carmine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Indigo Carmine, a valuable dye in various scientific and industrial applications, starting from 2-nitrobenzaldehyde. The synthesis is a two-step process: the first being the Baeyer-Drewson synthesis of indigo from this compound and acetone, followed by the sulfonation of the resulting indigo to yield the water-soluble Indigo Carmine.

This application note includes detailed experimental protocols for both synthetic steps, a summary of quantitative data in tabular format for easy comparison of reaction parameters, and visualizations of the chemical pathways and experimental workflows using the DOT language for Graphviz.

Part 1: Synthesis of Indigo from this compound (Baeyer-Drewson Reaction)

The Baeyer-Drewson reaction is a classic and reliable method for the laboratory-scale synthesis of indigo. It involves an aldol condensation of this compound with acetone in the presence of a strong base.

Quantitative Data Summary
ParameterValueReference
Starting Material This compound[1][2]
Reagents Acetone, Sodium Hydroxide[1][2]
Solvent Acetone, Water[1]
Reaction Time ~5-10 minutes
Reaction Temperature Room Temperature
Typical Yield Good
Product Indigo (dark blue precipitate)
Experimental Protocol

Materials:

  • This compound

  • Acetone

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Deionized water

  • Ethanol

  • Beakers

  • Stirring rod

  • Suction filtration apparatus (Buchner funnel, filter paper, flask)

Procedure:

  • In a 100 mL beaker, dissolve 1.0 g of this compound in 20 mL of acetone and stir to dissolve.

  • To this solution, add 35 mL of deionized water and stir vigorously.

  • Slowly add 5 mL of 2 M sodium hydroxide solution dropwise while continuing to stir.

  • A color change to deep yellow, then darker, will be observed, followed by the rapid precipitation of a dark blue solid (indigo) within seconds.

  • Continue stirring the mixture for an additional 5 minutes to ensure complete precipitation.

  • Collect the indigo precipitate by suction filtration.

  • Wash the solid with deionized water until the filtrate runs colorless.

  • Finally, wash the precipitate with a small amount of ethanol.

  • Dry the collected indigo solid.

Part 2: Synthesis of Indigo Carmine from Indigo

The second step involves the sulfonation of the synthesized indigo. This process introduces sulfonic acid groups onto the indigo molecule, rendering it water-soluble.

Quantitative Data Summary
ParameterValueReference
Starting Material Indigo
Reagents Concentrated Sulfuric Acid (H₂SO₄)
Reaction Temperature 90-105°C
Reaction Time 30 minutes - 2 hours
Purification Precipitation with NaCl, washing
Typical Yield 39% (relative to total indigo used)
Purity >90% (by HPLC)
Product Indigo Carmine (disodium 5,5'-indigodisulfonate)
Experimental Protocol

Materials:

  • Indigo (synthesized in Part 1)

  • Concentrated Sulfuric Acid (96-98%)

  • Sodium Chloride (NaCl)

  • Deionized water

  • Beakers

  • Heating mantle or water bath

  • Stirring rod

  • Ice bath

  • Filtration apparatus

Procedure:

  • Carefully add 2.5 g of dry indigo to 30 mL of concentrated sulfuric acid in a beaker with stirring.

  • Heat the mixture to 90°C in a water bath or on a heating mantle with constant stirring for 30 minutes. The solution will turn from blue to a blue-violet color.

  • After 30 minutes, carefully and slowly pour the hot reaction mixture into 150 mL of cold deionized water in a larger beaker. This step should be done in a fume hood with appropriate personal protective equipment, as it is highly exothermic.

  • Filter the resulting solution to remove any unreacted indigo.

  • To the filtrate, add 30 g of sodium chloride and stir until it is completely dissolved.

  • Cool the solution in an ice bath or refrigerator for several hours to precipitate the Indigo Carmine as its sodium salt.

  • Collect the Indigo Carmine crystals by filtration.

  • Wash the crystals with a small amount of cold, saturated sodium chloride solution.

  • Dry the final product.

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway This compound This compound Indigo Indigo This compound->Indigo Baeyer-Drewson Reaction Acetone Acetone Acetone->Indigo NaOH NaOH NaOH->Indigo IndigoCarmine Indigo Carmine Indigo->IndigoCarmine Sulfonation H2SO4 H2SO4 H2SO4->IndigoCarmine

Caption: Overall synthesis pathway from this compound to Indigo Carmine.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Indigo Synthesis cluster_step2 Step 2: Indigo Carmine Synthesis A Dissolve this compound in Acetone B Add Water A->B C Add NaOH Solution B->C D Precipitation of Indigo C->D E Filtration and Washing D->E F Drying E->F G Dissolve Indigo in Concentrated H2SO4 F->G Proceed with dry Indigo H Heating G->H I Quenching in Cold Water H->I J Filtration I->J K Precipitation with NaCl J->K L Filtration and Washing K->L M Drying L->M

Caption: Step-by-step experimental workflow for the synthesis of Indigo Carmine.

References

Troubleshooting & Optimization

Optimizing yield of 2-Nitrobenzaldehyde from benzaldehyde nitration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of benzaldehyde to synthesize 2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is 3-nitrobenzaldehyde the major product in a standard benzaldehyde nitration?

The aldehyde group (-CHO) on the benzaldehyde ring is an electron-withdrawing and deactivating group.[1] Through resonance, it pulls electron density away from the ortho and para positions of the benzene ring. This leaves the meta position relatively more electron-rich, making it the preferred site for electrophilic attack by the nitronium ion (NO₂⁺).[1][2] The carbocation intermediate formed during meta-attack is more stable than the intermediates for ortho and para attack.[2]

Q2: How can the reaction conditions be modified to favor the formation of this compound (the ortho-isomer)?

While the meta-isomer is electronically favored, the yield of the ortho-isomer can be increased by altering the composition of the nitrating mixture.[1] Increasing the proportion of nitric acid relative to sulfuric acid has been demonstrated to improve the yield of this compound. This is thought to be due to a change in the reaction mechanism where the nitronium ion may coordinate with the aldehyde group, promoting an intramolecular rearrangement that favors substitution at the adjacent ortho position.

Q3: What are the most common byproducts, and how can their formation be minimized?

Common byproducts include other positional isomers (like 4-nitrobenzaldehyde), dinitrated products, and the oxidation of the aldehyde group to a carboxylic acid. To minimize these:

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature (typically between 0-15°C) is crucial to prevent over-nitration and other side reactions.

  • Control of Reagent Stoichiometry: Using a controlled amount of the nitrating agent can reduce the likelihood of dinitration.

  • Monitoring Reaction Time: Extended reaction times can lead to the formation of oxidation and other degradation products.

Q4: What are the recommended methods for purifying this compound from the reaction mixture?

The separation of nitrobenzaldehyde isomers can be challenging. Common purification techniques include:

  • Recrystallization: The crude product can be recrystallized from solvents like a toluene/petroleum ether mixture.

  • Adsorption Chromatography: Techniques using adsorbents such as X-type or Y-type zeolites can selectively adsorb one isomer, aiding in separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired this compound isomer. The standard nitrating mixture (high in H₂SO₄) strongly favors the meta product.Increase the ratio of nitric acid to sulfuric acid in the nitrating mixture. This has been shown to favor the formation of the ortho isomer. Refer to Protocol 2 for a starting point.
Significant formation of dinitrated byproducts. The reaction conditions (temperature, time, or concentration of the nitrating agent) were too harsh.Reduce the reaction time or the molar equivalents of the nitrating agent. Ensure the temperature does not exceed the recommended range.
Presence of benzoic acid or nitrobenzoic acid impurities. Oxidation of the aldehyde group has occurred, likely due to elevated temperatures or extended reaction times.Strictly maintain the recommended low temperature throughout the reaction. Monitor the reaction progress to avoid unnecessarily long reaction times.
The reaction is turning dark or producing excessive fumes. This may indicate a runaway reaction due to a loss of temperature control. The nitration of benzaldehyde is highly exothermic.Immediate and cautious quenching of the reaction by pouring it onto a large amount of crushed ice may be necessary. For future experiments, ensure the cooling bath is adequate and add reagents more slowly.
Difficulty in separating the ortho and meta isomers. The isomers have similar physical properties.Employ fractional crystallization or column chromatography for more efficient separation.

Experimental Protocols

Protocol 1: Standard Nitration of Benzaldehyde (Favors 3-Nitrobenzaldehyde)

This protocol is a typical procedure for the nitration of benzaldehyde, which primarily yields the meta-isomer.

  • Prepare the Nitrating Mixture: In a three-necked flask equipped with a thermometer and an addition funnel, add 89 mL of concentrated H₂SO₄. Cool the flask in an ice bath. Slowly, and with constant stirring, add 45 mL of fuming HNO₃ to the sulfuric acid. Ensure the temperature does not rise above 10°C.

  • Nitration: To the cooled nitrating acid, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition, which may take about an hour.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.

  • Isolation: The precipitated crude product is collected by vacuum filtration and washed with cold water.

Protocol 2: Modified Nitration to Enhance this compound Yield

This protocol is based on the principle that higher concentrations of nitric acid favor ortho-nitration. Note: This procedure is more hazardous due to higher reactivity and requires stringent safety precautions.

  • Prepare the Nitrating Mixture: In a three-necked flask, prepare a nitrating mixture with a higher weight percentage of HNO₃ (e.g., a 1:1 or 2:1 w/w ratio of HNO₃ to H₂SO₄). This must be done with extreme caution and efficient cooling.

  • Nitration: Cool the mixture to 0°C. Very slowly, add the benzaldehyde dropwise, ensuring the temperature is meticulously maintained between 0-5°C.

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or GC to determine the optimal reaction time and prevent the formation of byproducts.

  • Work-up and Isolation: Follow the same work-up and isolation procedures as described in Protocol 1.

Data Presentation

Nitrating Mixture Composition (%w/w) Temperature (°C) Yield of this compound (%) Yield of 3-Nitrobenzaldehyde (%)
HNO₃: 20%, H₂SO₄: 60%, H₂O: 20%20~15~80
Higher HNO₃/H₂SO₄ ratio0-5IncreasedDecreased

Table adapted from data presented in studies on benzaldehyde nitration. The yield of 4-nitrobenzaldehyde is generally found in trace amounts.

Visualizations

Nitration_Pathway benzaldehyde Benzaldehyde nitrating_mixture Nitrating Mixture (HNO₃ + H₂SO₄) benzaldehyde->nitrating_mixture Reaction with electrophile Nitronium Ion (NO₂⁺) nitrating_mixture->electrophile Generates meta_intermediate Meta Carbocation Intermediate (More Stable) electrophile->meta_intermediate Meta Attack ortho_intermediate Ortho Carbocation Intermediate (Less Stable) electrophile->ortho_intermediate Ortho Attack three_nitro 3-Nitrobenzaldehyde (Major Product) meta_intermediate->three_nitro Deprotonation two_nitro This compound (Minor Product) ortho_intermediate->two_nitro Deprotonation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep_mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_mixture Cool Mixture (0-15°C) prep_mixture->cool_mixture add_benzaldehyde Add Benzaldehyde Dropwise cool_mixture->add_benzaldehyde stir Stir at Room Temperature add_benzaldehyde->stir quench Pour onto Ice stir->quench filter_wash Filter and Wash Crude Product quench->filter_wash purify Purify by Recrystallization or Chromatography filter_wash->purify

References

Minimizing side reactions in the synthesis of 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitrobenzaldehyde. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods for synthesizing this compound are the nitration of benzaldehyde and the oxidation of 2-nitrotoluene. The nitration of benzaldehyde often leads to a mixture of isomers, with the 3-nitro isomer being the major product.[1][2] The oxidation of 2-nitrotoluene can be more direct but requires careful control to prevent over-oxidation to 2-nitrobenzoic acid.[3]

Q2: What are the major side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions are dependent on the chosen synthetic route:

  • Nitration of Benzaldehyde: The main side products are the positional isomers, 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde.[1] Polynitration, leading to dinitrobenzaldehyde, can also occur, especially under harsh conditions.[1] Due to the exothermic nature of nitration, runaway reactions are a significant safety concern.

  • Oxidation of 2-Nitrotoluene: The most common side reaction is the over-oxidation of the desired aldehyde to 2-nitrobenzoic acid. Other side reactions may include the formation of dimeric byproducts and other oxidation-related impurities, depending on the specific oxidizing agent and reaction conditions used.

Q3: How can I purify crude this compound?

A3: Purification of this compound typically involves removing unreacted starting materials and side products. Common purification techniques include:

  • Recrystallization: This is an effective method for removing impurities. The choice of solvent is critical for obtaining high-purity crystals.

  • Column Chromatography: For more challenging separations, especially of isomers, column chromatography can be employed.

  • Bisulfite Adduct Formation: this compound can be selectively purified by forming a solid bisulfite adduct, which can be separated and then decomposed to regenerate the pure aldehyde.

  • Aqueous Emulsion Treatment: A patented method describes the removal of positional isomers by treating the crude nitrobenzaldehyde with water and an emulsifier at a controlled temperature and pH.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound in Benzaldehyde Nitration

Question: My nitration of benzaldehyde is resulting in a low yield of the desired this compound and a high percentage of the 3-nitro isomer. How can I improve the yield of the ortho product?

Answer: Low yields of this compound in this reaction are a common challenge. Here are some potential causes and troubleshooting steps:

Potential Cause Recommendation
Suboptimal Nitrating Agent Composition The ratio of nitric acid to sulfuric acid in the mixed acid is a critical factor. Increasing the proportion of nitric acid has been shown to favor the formation of the 2-nitro isomer. However, this also increases the hazards of the process.
Inadequate Temperature Control Nitration reactions are highly exothermic. Poor temperature control can lead to side reactions and reduced selectivity. It is crucial to maintain a low and consistent reaction temperature, typically between 0 and 10°C, during the addition of the nitrating agent.
Reaction Time The reaction time should be optimized. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time to quench the reaction.
Issue 2: Formation of 2-Nitrobenzoic Acid During Oxidation of 2-Nitrotoluene

Question: I am observing a significant amount of 2-nitrobenzoic acid as a byproduct in my oxidation of 2-nitrotoluene. How can I minimize this over-oxidation?

Answer: The formation of 2-nitrobenzoic acid is a common side reaction. Here are some strategies to minimize its formation:

Potential Cause Recommendation
Harsh Oxidizing Agent The choice of oxidizing agent is crucial. Strong oxidizing agents like potassium permanganate can easily lead to over-oxidation. Consider using milder and more selective oxidizing agents.
Prolonged Reaction Time Extended reaction times can promote the oxidation of the aldehyde to the carboxylic acid. Monitor the reaction closely and stop it once the formation of this compound is maximized.
High Reaction Temperature Higher temperatures can accelerate the rate of over-oxidation. Maintain the recommended reaction temperature for the specific protocol you are following.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of Benzaldehyde

This protocol is adapted from studies on the nitration of benzaldehyde and aims to increase the yield of the 2-nitro isomer.

Materials:

  • Benzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the desired amount of benzaldehyde.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (the ratio of which should be optimized based on the data in Table 1) dropwise to the benzaldehyde while maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

The following table summarizes the effect of the nitrating mixture composition on the yield of this compound at 293 K.

Table 1: Influence of Mixed Acid Composition on this compound Yield

RunHNO₃ (%w/w)H₂SO₄ (%w/w)H₂O (%w/w)Yield of this compound (%)
1206020~18
2255520~22
3305020~25
4354520~27

Note: Increasing the HNO₃ concentration can increase the yield of the desired ortho-isomer, but also increases the reaction hazard.

Protocol 2: Synthesis of this compound from 2-Nitrotoluene via Bromination and Oxidation

This protocol is based on a method that involves the bromination of 2-nitrotoluene followed by oxidation.

Materials:

  • 2-Nitrotoluene

  • Bromine

  • Azo-bis alkyl nitrile (initiator)

  • Chlorobenzene (solvent)

  • Aqueous potassium carbonate solution

  • Hydrogen peroxide

  • Sodium hydroxide

Procedure:

  • Bromination: In a reactor, dissolve 2-nitrotoluene and an azo-bis alkyl nitrile initiator in chlorobenzene. Slowly add bromine dropwise at 45-50°C. After the addition, heat the mixture to reflux until the bromine color disappears.

  • Hydrolysis: Add an aqueous solution of potassium carbonate to the reaction mixture and reflux for 16-30 hours to hydrolyze the 2-nitrobenzyl bromide to 2-nitrobenzyl alcohol.

  • Oxidation: Separate the organic phase containing 2-nitrobenzyl alcohol. Add sodium hydroxide and then slowly add hydrogen peroxide dropwise while maintaining the temperature at 30°C. Heat the mixture to reflux for 20-30 hours.

  • Work-up: After cooling, separate the organic phase, wash it, and then purify the this compound, for example, by forming the bisulfite adduct.

Quantitative Data:

This method has been reported to achieve a total yield of up to 77% with a product purity of over 99%.

Visualizations

experimental_workflow_nitration cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Purification start Start benzaldehyde Benzaldehyde in Flask start->benzaldehyde cooling Cool to 0-5°C benzaldehyde->cooling add_acid Slowly Add Mixed Acid (Keep Temp < 10°C) cooling->add_acid mixed_acid Prepare Mixed Acid (HNO3/H2SO4) stir Stir at Low Temp add_acid->stir monitor Monitor by TLC/HPLC stir->monitor quench Pour onto Ice monitor->quench extract Extract with Dichloromethane quench->extract wash Wash with H2O and NaHCO3 extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Recrystallization/ Chromatography) evaporate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound via nitration of benzaldehyde.

logical_relationship_side_reactions cluster_synthesis Synthesis of this compound cluster_nitration Nitration of Benzaldehyde cluster_oxidation Oxidation of 2-Nitrotoluene cluster_side_products Common Side Reactions cluster_troubleshooting Troubleshooting / Mitigation synthesis Synthetic Route nitration Benzaldehyde + HNO3/H2SO4 synthesis->nitration oxidation 2-Nitrotoluene + Oxidizing Agent synthesis->oxidation isomers Isomer Formation (3- and 4-Nitrobenzaldehyde) nitration->isomers Leads to polynitration Polynitration (Dinitrobenzaldehyde) nitration->polynitration Can cause over_oxidation Over-oxidation (2-Nitrobenzoic Acid) oxidation->over_oxidation Leads to optimize_ratio Optimize HNO3/H2SO4 Ratio isomers->optimize_ratio Mitigated by control_temp Control Temperature polynitration->control_temp Mitigated by mild_oxidant Use Mild Oxidant over_oxidation->mild_oxidant Mitigated by monitor_reaction Monitor Reaction Time over_oxidation->monitor_reaction Mitigated by

Caption: Logical relationship between synthetic routes, side reactions, and troubleshooting strategies.

References

Technical Support Center: Purification of Crude 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying crude 2-Nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route employed. Key potential impurities include:

  • Positional Isomers: 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde are common byproducts, especially in syntheses involving the direct nitration of benzaldehyde.[1]

  • Unreacted Starting Materials: Depending on the synthesis, this could include benzaldehyde or 2-nitrotoluene.[2]

  • Oxidation Products: 2-Nitrobenzoic acid may be present due to over-oxidation of the aldehyde functionality.

  • Byproducts from Specific Routes: Syntheses starting from 2-nitrotoluene can result in residual starting material.[2][3]

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For a solid crude product, recrystallization is often an effective first step to remove a significant portion of impurities with different solubility profiles. If the crude product is oily or highly impure, column chromatography may be a more suitable initial purification method.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A rapid method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and identify the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (42-44 °C) is indicative of high purity.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even upon heating.

  • Possible Cause: The selected solvent is unsuitable for this compound.

  • Solution: Conduct small-scale solubility tests with different solvents. Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixture of toluene and petroleum ether has been shown to be effective.[2] Other potential solvents to test include ethanol or isopropanol, possibly with a co-solvent like hexane.

Issue 2: The compound "oils out" during cooling instead of forming crystals.

  • Possible Cause 1: The rate of cooling is too rapid.

  • Solution 1: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Insulating the flask can promote gradual cooling.

  • Possible Cause 2: The concentration of the solute is too high, or the solvent is not ideal.

  • Solution 2: Add a small amount of additional hot solvent to the mixture until a clear solution is achieved, then allow it to cool slowly. If the issue persists, a different recrystallization solvent should be considered.

Issue 3: No crystals form upon cooling.

  • Possible Cause 1: The solution is too dilute.

  • Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then attempt recrystallization again.

  • Possible Cause 2: The solution is supersaturated and requires nucleation to initiate crystallization.

  • Solution 2:

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the level of the solution to create nucleation sites.

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause 1: The eluent system (mobile phase) is not optimized.

  • Solution 1: The polarity of the eluent is critical. For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically effective. Optimize the solvent ratio using TLC before running the column. A good starting point is a solvent system that provides an Rf value of 0.2-0.3 for this compound.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Solution 2: Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. A well-packed column is essential for achieving good separation.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent in the mixture.

Issue 3: The compound elutes too quickly with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.

Purification via Bisulfite Adduct

Issue 1: Low yield of the precipitated bisulfite adduct.

  • Possible Cause 1: The bisulfite adduct of this compound may have some solubility in the reaction mixture.

  • Solution 1: If a precipitate does not form or the yield is low, the adduct is likely in the aqueous phase. Proceed with a liquid-liquid extraction protocol to isolate the adduct in the aqueous layer.

  • Possible Cause 2: The sodium bisulfite solution is not fresh or saturated.

  • Solution 2: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite to ensure maximum reactivity.

Issue 2: Difficulty in regenerating the aldehyde from the bisulfite adduct.

  • Possible Cause: Incomplete decomposition of the adduct.

  • Solution: Ensure the aqueous solution containing the bisulfite adduct is made strongly basic (pH 12) by the dropwise addition of a strong base like 50% sodium hydroxide. This will reverse the reaction and liberate the free aldehyde, which can then be extracted with an immiscible organic solvent.

Data Presentation

Table 1: Recrystallization Data for this compound

ParameterValueReference
Solvent SystemToluene and Petroleum Ether (b.p. 30-60 °C)
Dissolution2-2.5 mL of toluene per gram of crude product at room temperature
PrecipitationAddition of 7 mL of petroleum ether per mL of toluene solution
Cooling Temperature-10 °C or below
Expected Yield~82% (from 11 g crude to 9 g pure)
Melting Point (Pure)44-45 °C

Table 2: Column Chromatography Parameters for Aromatic Aldehydes

ParameterRecommendationReference
Stationary PhaseSilica Gel
Mobile Phase (Eluent)Hexane:Ethyl Acetate (optimize ratio with TLC)
Target Rf on TLC0.2 - 0.3
Sample LoadingDissolve crude product in a minimal amount of the eluent
ElutionStart with a lower polarity mixture and gradually increase polarity if needed

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in toluene (approximately 2-2.5 mL per gram of crude material) at room temperature with stirring.

  • Dilution: To the resulting solution, add petroleum ether (boiling point 30-60 °C) in a ratio of 7 mL for every 1 mL of toluene used.

  • Crystallization: Cool the mixture to -10 °C or below in an ice-salt bath or freezer and allow crystals to form.

  • Isolation: Collect the pale yellow, needle-like crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities.

  • Drying: Dry the purified crystals in a desiccator to a constant weight.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane:ethyl acetate to find an eluent system that gives the this compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification of this compound via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene). Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. A precipitate of the bisulfite adduct may form.

  • Separation: Add deionized water and an immiscible organic solvent (e.g., toluene) and shake again. Allow the layers to separate. The bisulfite adduct will be in the aqueous layer, while organic-soluble impurities will remain in the organic layer. Separate the aqueous layer.

  • Regeneration of Aldehyde: Transfer the aqueous layer containing the bisulfite adduct to a clean separatory funnel. Add an equal volume of a fresh organic solvent (e.g., toluene).

  • Basification: While stirring, add a 50% aqueous sodium hydroxide solution dropwise until the pH of the aqueous layer reaches 12.

  • Extraction: Shake the separatory funnel to extract the liberated this compound into the organic layer. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude This compound rec_dissolve Dissolve in hot Toluene rec_start->rec_dissolve rec_precipitate Add Petroleum Ether & Cool rec_dissolve->rec_precipitate rec_filter Vacuum Filtration rec_precipitate->rec_filter rec_wash Wash with cold Petroleum Ether rec_filter->rec_wash rec_dry Dry rec_wash->rec_dry rec_pure Pure This compound rec_dry->rec_pure col_start Crude This compound col_load Load on Silica Gel Column col_start->col_load col_elute Elute with Hexane:EtOAc col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc Analyze Fractions by TLC col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evaporate Evaporate Solvent col_combine->col_evaporate col_pure Pure This compound col_evaporate->col_pure bisulfite_adduct_workflow start Crude this compound in Organic Solvent add_bisulfite Add Saturated Sodium Bisulfite (aq) start->add_bisulfite shake Vigorous Shaking add_bisulfite->shake separate_layers1 Separate Layers shake->separate_layers1 aqueous_layer Aqueous Layer (contains bisulfite adduct) separate_layers1->aqueous_layer Isolate organic_layer1 Organic Layer (contains impurities) separate_layers1->organic_layer1 Discard add_base Add NaOH (aq) to pH 12 aqueous_layer->add_base extract Extract with fresh Organic Solvent add_base->extract separate_layers2 Separate Layers extract->separate_layers2 organic_layer2 Organic Layer (contains pure aldehyde) separate_layers2->organic_layer2 Isolate dry_evaporate Dry and Evaporate Solvent organic_layer2->dry_evaporate pure_product Pure this compound dry_evaporate->pure_product

References

Troubleshooting low yield in Baeyer-Drewson indigo synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Baeyer-Drewson indigo synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your indigo synthesis experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the Baeyer-Drewson indigo synthesis?

A1: The reported yields for the Baeyer-Drewson synthesis can vary. A common literature procedure reports a yield of around 37%.[1] However, yields can be influenced by several factors including reaction conditions and purity of reagents.

Q2: My final product is a dark, almost black powder, not a vibrant blue. What could be the issue?

A2: A very dark appearance of the final product often indicates the presence of impurities. One common reddish byproduct is indirubin.[2] Additionally, self-condensation of acetone can produce colored polyenones. Thorough washing of the crude product with water and ethanol is crucial to remove these impurities. For highly impure products, more advanced purification methods may be necessary.

Q3: The reaction mixture turns a dark reddish-brown, but I'm not getting a good precipitate of indigo. What might be happening?

A3: A reddish-brown supernatant can indicate the formation of the byproduct indirubin.[2] This can be favored under certain reaction conditions, such as lower temperatures. It is also possible that the indigo is not precipitating effectively due to issues with the solvent system or concentration.

Q4: Can I use a different base instead of sodium hydroxide?

A4: While sodium hydroxide is the most commonly used base for this reaction, other strong bases can also catalyze the aldol condensation. However, the choice of base and its concentration can significantly impact the reaction rate and yield. It is recommended to use sodium hydroxide unless you are specifically investigating the effects of different bases.

Q5: How can I confirm the identity and purity of my synthesized indigo?

A5: Due to its low solubility, techniques like NMR can be challenging. Infrared (IR) spectroscopy is a more convenient method to confirm the identity of indigo, with characteristic peaks for the N-H stretch (3250-3400 cm⁻¹) and the C=O stretch (1620-1640 cm⁻¹).[1] Purity can be assessed qualitatively by the vibrant blue color of the product and quantitatively using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by dissolving the sample in a suitable solvent like dimethyl sulfoxide (DMSO).[3]

Troubleshooting Guide

Low yield is a frequent issue in the Baeyer-Drewson indigo synthesis. The following guide provides potential causes and solutions for common problems encountered during the experiment.

Observation/Problem Potential Cause Suggested Solution
Low final yield of blue precipitate Incomplete reaction. - Ensure the dropwise addition of NaOH solution is slow and steady to maintain optimal pH for the condensation. - Allow the reaction to stir for the recommended time (e.g., 5-10 minutes) after the base addition is complete to ensure maximum precipitation.
Suboptimal base concentration. - The concentration of the base is critical. While specific optimization data is scarce in readily available literature, a 1M NaOH solution is commonly used. Prepare the base solution accurately.
Side reactions consuming starting materials. - The formation of byproducts like indirubin can compete with the indigo synthesis. Temperature control is crucial; lower temperatures may favor indirubin formation. Running the reaction at room temperature is standard.
Loss of product during workup. - Indigo is a very fine precipitate. Use a fine filter paper (e.g., Büchner funnel with appropriate filter paper) to collect the solid. - Wash the precipitate with cold water and cold ethanol to minimize dissolution of the product.
Final product is off-color (greenish, brownish, or black) Presence of impurities. - Indirubin: This reddish isomer is a common byproduct. Thorough washing with ethanol can help remove it. - Acetone self-condensation products: These can be yellowish to reddish-brown. Ensure efficient washing of the crude product. - Unreacted 2-nitrobenzaldehyde: This can be removed by washing with ethanol.
Inadequate purification. - The crude product must be washed thoroughly with deionized water until the filtrate is colorless, followed by washing with ethanol. For persistent impurities, consider a more rigorous purification protocol (see Experimental Protocols section).
Reaction proceeds very slowly or not at all Low quality of reagents. - Use pure this compound. Impurities can inhibit the reaction. - Ensure the acetone is of an appropriate grade and not old, as it can undergo self-condensation over time.
Incorrect stoichiometry. - Accurately weigh the this compound and measure the volumes of acetone, water, and NaOH solution.

Experimental Protocols

Standard Baeyer-Drewson Indigo Synthesis

This protocol is adapted from a common laboratory procedure.

Materials:

  • This compound (1.0 g)

  • Acetone (20 mL)

  • Deionized water (35 mL)

  • 1M Sodium hydroxide (NaOH) solution (5 mL)

  • Ethanol (for washing)

Procedure:

  • In a suitable flask, dissolve 1.0 g of this compound in 20 mL of acetone.

  • To this solution, add 35 mL of deionized water and stir.

  • Slowly, add 5 mL of 1M NaOH solution dropwise while stirring the mixture.

  • Continue stirring for 5-10 minutes. A dark blue precipitate of indigo will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with deionized water until the filtrate runs clear and colorless.

  • Wash the solid with two portions of 20 mL of ethanol.

  • Dry the purified indigo, for example, in a drying oven at a moderate temperature (e.g., 40°C) under reduced pressure.

Purification of Crude Indigo

For products that remain impure after standard washing, the following procedure can be employed. Due to indigo's very low solubility in most organic solvents, recrystallization is challenging. A thorough washing/soxhlet extraction is often more practical.

Materials:

  • Crude indigo

  • Deionized water

  • Ethanol

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (for more stubborn impurities, use with caution in a fume hood)

Procedure:

  • Thorough Washing:

    • Suspend the crude indigo in a generous amount of hot deionized water and stir for 15-20 minutes. Filter and repeat until the filtrate is colorless.

    • Subsequently, wash the solid with hot ethanol in a similar manner to remove organic impurities.

  • Soxhlet Extraction (for persistent impurities):

    • Place the crude indigo in a thimble and perform a Soxhlet extraction with ethanol for several hours. This can help remove more soluble impurities.

    • For highly impure samples, a solvent in which indigo is sparingly soluble but impurities are more soluble, such as DMF or DMSO, can be used. This should be done with appropriate safety precautions.

Visualizations

Troubleshooting Logic for Low Indigo Yield

Troubleshooting_Low_Yield Start Low Indigo Yield Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Purity Assess Product Purity Start->Check_Purity Check_Workup Review Workup Procedure Start->Check_Workup Base_Concentration Incorrect Base Concentration? Check_Reaction->Base_Concentration Reaction_Time Insufficient Reaction Time? Check_Reaction->Reaction_Time Temperature Suboptimal Temperature? Check_Reaction->Temperature Color_Off Product is off-color? Check_Purity->Color_Off Filtration_Loss Losing product during filtration? Check_Workup->Filtration_Loss Washing_Loss Product dissolving during washing? Check_Workup->Washing_Loss Solution_Base Use freshly prepared 1M NaOH. Base_Concentration->Solution_Base Yes Solution_Time Stir for at least 5-10 min post-addition. Reaction_Time->Solution_Time Yes Solution_Temp Maintain room temperature. Temperature->Solution_Temp Yes Solution_Purify Thoroughly wash with water and ethanol. Consider Soxhlet extraction. Color_Off->Solution_Purify Yes Solution_Filter Use fine filter paper. Filtration_Loss->Solution_Filter Yes Solution_Wash Use cold washing solvents. Washing_Loss->Solution_Wash Yes

Caption: Troubleshooting workflow for low yield in Baeyer-Drewson indigo synthesis.

Baeyer-Drewson Synthesis Experimental Workflow

Baeyer_Drewson_Workflow Start Start Dissolve Dissolve this compound in acetone Start->Dissolve Add_Water Add deionized water Dissolve->Add_Water Add_Base Add 1M NaOH dropwise with stirring Add_Water->Add_Base Stir Continue stirring for 5-10 minutes Add_Base->Stir Precipitate Indigo precipitates Stir->Precipitate Filter Collect precipitate by vacuum filtration Precipitate->Filter Wash_Water Wash with deionized water Filter->Wash_Water Wash_Ethanol Wash with ethanol Wash_Water->Wash_Ethanol Dry Dry the final product Wash_Ethanol->Dry End End Dry->End

Caption: Experimental workflow for the Baeyer-Drewson synthesis of indigo.

References

Technical Support Center: Optimizing 2-Nitrobenzaldehyde Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2-nitrobenzaldehyde and its derivatives as photolabile protecting groups (PPGs).

Frequently Asked Questions (FAQs)

Q1: What is a 2-nitrobenzyl (oNB) photolabile protecting group and how does it work?

A1: The 2-nitrobenzyl (oNB) group is a chemical moiety used to mask a functional group on a molecule of interest, rendering it biologically inactive.[1][2] This "caged" molecule can then be introduced into a system, and the protecting group can be removed using light, typically in the UV-A range (300-400 nm), to release the active molecule with high spatial and temporal control.[3][4][5] The cleavage mechanism involves an intramolecular rearrangement upon absorption of a photon, leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.

Q2: What are the key parameters that determine the efficiency of a photolabile protecting group?

A2: The efficiency of a photolabile protecting group is primarily determined by two factors: the molar extinction coefficient (ε) and the quantum yield (Φu).

  • Molar Extinction Coefficient (ε): This value represents the ability of the PPG to absorb photons at a specific wavelength. A higher ε value means more efficient light absorption.

  • Quantum Yield (Φu): This is the ratio of the number of molecules that undergo photorelease to the number of photons absorbed.

The overall efficiency of a PPG is often expressed as the product of ε and Φu.

Q3: How can I improve the quantum yield of my 2-nitrobenzyl-protected compound?

A3: Several strategies can be employed to improve the quantum yield:

  • Substitution at the benzylic carbon: Introducing a methyl group at the benzylic position (the carbon attached to the protected group) can accelerate photolysis and minimize side reactions.

  • Substitution on the aromatic ring: Adding electron-donating groups, such as methoxy groups, to the aromatic ring can increase the rate of cleavage. For instance, the use of a 2,6-dinitrobenzyl PPG can significantly increase the quantum yield.

  • Choice of leaving group: The nature of the protected molecule (the leaving group) influences the quantum yield. Generally, more acidic leaving groups lead to faster decomposition.

  • Solvent Selection: The polarity and hydrogen-bonding ability of the solvent can significantly impact the quantum yield.

Q4: What are the common side reactions associated with 2-nitrobenzyl photodeprotection and how can they be minimized?

A4: A common side reaction is the condensation of the 2-nitrosobenzaldehyde byproduct with the released amine (if the protected molecule is an amine), forming an imine. This can reduce the yield of the desired product. To minimize this, consider the following:

  • Use of aldehyde trapping agents: Adding reagents that react with the aldehyde byproduct can prevent it from reacting with the released amine.

  • Modification of the PPG: Using a PPG derivative that produces a less reactive ketone byproduct, such as one with a methyl group on the benzylic carbon, can reduce the risk of side reactions.

  • Optimizing reaction conditions: Minimizing the total irradiation time can reduce the opportunity for side product formation.

Q5: What is the optimal wavelength for cleaving 2-nitrobenzyl protecting groups?

A5: Most 2-nitrobenzyl derivatives have an absorption maximum in the UV-A region, typically between 350 nm and 405 nm. Using a wavelength within this range is most effective for cleavage. For biological applications, longer wavelengths are generally preferred to minimize potential cell damage. While lower wavelengths can be used, they may risk damaging other light-sensitive components in the system.

Troubleshooting Guide

Issue 1: Low or no yield of the deprotected product.

Possible Cause Solution
Incorrect Wavelength or Insufficient Light Source Power Ensure your light source emits at a wavelength strongly absorbed by your compound (typically 340-365 nm). Check the power of your light source; if it is too low, the deprotection may be too slow.
Low Quantum Yield The quantum yield is highly dependent on the solvent and the specific molecular structure. Consider changing the solvent to one known to favor the deprotection reaction. Refer to the data tables below for solvent effects.
Inefficient Light Absorption The concentration of your compound might be too low for efficient light absorption or too high, preventing light from penetrating the entire solution. Optimize the concentration.
Presence of Quenchers Impurities in your solvents or other reagents may be quenching the excited state of the oNB group, preventing deprotection. Ensure high purity of all components.
Compound Degradation High-energy UV light can sometimes degrade the starting material or the product. Try reducing the light intensity or using a filter to block shorter, more damaging wavelengths.

Issue 2: Premature deprotection of the compound under ambient light.

Possible Cause Solution
Exposure to Ambient Light Even brief exposure to direct sunlight can be sufficient to cleave sensitive PPGs. Work under subdued lighting and protect your samples from light.
Inappropriate Containers Clear glass or plastic vials offer minimal protection. Use amber-colored vials or wrap your containers in aluminum foil.
Presence of Photosensitizers Other compounds in your solution could be acting as photosensitizers, leading to unintended deprotection.

Issue 3: Unexpected peaks in the HPLC chromatogram after photolysis.

Possible Cause Solution
Formation of Side Products Besides the expected 2-nitrosobenzaldehyde byproduct, other side products can form. Use mass spectrometry to identify these unknown peaks. Consider adding a trapping agent for the byproduct.
Photodegradation of the Product The deprotected product itself may not be stable under the irradiation conditions. Minimize the total irradiation time or use a wavelength that is not absorbed by the product.

Data Presentation

Table 1: Comparative Performance of Common Photolabile Protecting Groups

Photolabile Protecting Group (PPG)AbbreviationTypical λmax (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield (Φu)Notes
2-NitrobenzylNB~260-340~5,000 - 10,0000.01 - 0.5Efficiency is highly dependent on the leaving group.
4,5-Dimethoxy-2-nitrobenzylDMNB/NVOC~350~5,000~0.001 - 0.05Red-shifted absorption, but often lower quantum yields.
1-(2-Nitrophenyl)ethylNPE~340~3,500~0.08α-methylation can increase quantum yield.

Note: These values are approximate and can vary significantly based on the solvent, pH, and the nature of the caged molecule.

Table 2: Typical Photolysis Conditions for o-Nitrobenzyl Derivatives

Protected Functional GroupoNB DerivativeWavelength (nm)Typical Irradiation TimeSolvent
Carboxylic Acid2-Nitrobenzyl ester3501-4 hoursAcetonitrile/Water
Alcohol4,5-Dimethoxy-2-nitrobenzyl ether36530-90 minutesMethanol
Amine2-Nitrobenzyl carbamate3502-6 hoursDioxane/Water
Phosphate1-(2-Nitrophenyl)ethyl phosphate35515-60 minutesAqueous Buffer

Note: These are starting points and will likely require optimization for specific substrates and experimental setups.

Experimental Protocols

Protocol 1: General Procedure for UV Photolysis of a 2-Nitrobenzyl Protected Compound

Materials:

  • 2-Nitrobenzyl-protected compound

  • Appropriate solvent (e.g., acetonitrile, methanol, aqueous buffer)

  • Quartz reaction vessel or cuvette

  • UV light source (e.g., mercury arc lamp, LED with appropriate wavelength)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Analytical equipment for monitoring the reaction (e.g., TLC, HPLC, LC-MS)

Procedure:

  • Preparation: Dissolve the 2-nitrobenzyl-protected compound in the chosen solvent in the quartz reaction vessel. A typical starting concentration is 1-10 mM. Ensure the solution is optically clear.

  • Degassing (Optional but Recommended): For reactions sensitive to oxidation, degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. Oxygen can sometimes interfere with the excited state of the chromophore.

  • Irradiation: Place the reaction vessel in the photoreactor or position the light source to irradiate the solution. If using an immersion lamp, ensure it is properly positioned. Begin stirring the solution.

  • Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture and analyze it by TLC or HPLC to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Protocol 2: Determination of Photolysis Quantum Yield (Φu) by Chemical Actinometry

This protocol uses o-nitrobenzaldehyde (oNB) itself as a chemical actinometer, as its photolysis to o-nitrosobenzoic acid has a known quantum yield (Φ ≈ 0.5 in many solvents).

Materials:

  • 2-Nitrobenzyl-protected compound (caged compound)

  • o-Nitrobenzaldehyde (actinometer)

  • Appropriate solvent

  • Two identical quartz cuvettes

  • UV light source

  • UV-Vis spectrophotometer

  • HPLC or other quantitative analytical method

Procedure:

  • Prepare Solutions: Prepare two solutions of identical molar concentration, one of the caged compound and one of the o-nitrobenzaldehyde actinometer, in the same solvent.

  • Irradiate Actinometer: Fill a quartz cuvette with the o-nitrobenzaldehyde solution. Irradiate it with the UV light source for a specific period, ensuring that the conversion is kept low (typically <10%). Measure the change in absorbance at a wavelength where o-nitrobenzaldehyde absorbs and o-nitrosobenzoic acid does not, or quantify the amount of o-nitrosobenzoic acid formed using a calibrated HPLC method.

  • Irradiate Caged Compound: Fill an identical cuvette with the solution of the caged compound. Irradiate this solution under the exact same conditions (light source, distance, time) as the actinometer.

  • Quantify Photorelease: Quantify the amount of released substrate using a suitable analytical method (e.g., HPLC, spectrophotometry if the product has a distinct absorption).

  • Calculate Quantum Yield: The quantum yield of the caged compound (Φu_caged) can be calculated using the following formula:

    Φu_caged = Φu_actinometer * (moles of substrate released / moles of actinometer reacted)

Visualizations

photorelease_mechanism start o-Nitrobenzyl Protected Compound excited Excited State start->excited hv (Light Absorption) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-atom transfer rearrangement Intramolecular Rearrangement aci_nitro->rearrangement product Released Active Molecule rearrangement->product Cleavage byproduct o-Nitrosobenzaldehyde Byproduct rearrangement->byproduct

Caption: General mechanism of 2-nitrobenzyl photodeprotection.

experimental_workflow prep Sample Preparation (Dissolve caged compound in solvent) degas Degassing (optional) (N2 or Ar bubbling) prep->degas irradiate Irradiation (UV Light Source, 350-405 nm) degas->irradiate monitor Reaction Monitoring (TLC, HPLC) irradiate->monitor monitor->irradiate Continue irradiation if reaction is incomplete workup Workup (Solvent removal) monitor->workup Reaction complete purify Purification (Chromatography) workup->purify product Pure Deprotected Product purify->product

Caption: Typical experimental workflow for 2-nitrobenzyl deprotection.

troubleshooting_workflow start Low/No Deprotection Yield check_light Check Light Source (Wavelength & Power) start->check_light check_quantum_yield Consider Low Quantum Yield (Solvent, Structure) check_light->check_quantum_yield Correct optimize_light Adjust Wavelength/ Increase Power check_light->optimize_light Incorrect check_absorption Check Light Absorption (Concentration) check_quantum_yield->check_absorption Unlikely change_solvent Change Solvent check_quantum_yield->change_solvent Likely check_purity Check for Quenchers (Solvent/Reagent Purity) check_absorption->check_purity Optimal optimize_conc Optimize Concentration check_absorption->optimize_conc Suboptimal purify_reagents Purify Solvents/Reagents check_purity->purify_reagents Impure success Improved Yield check_purity->success Pure optimize_light->success change_solvent->success optimize_conc->success purify_reagents->success

Caption: Troubleshooting workflow for low deprotection yield.

References

Technical Support Center: Scale-Up Production of 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up production of 2-Nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the large-scale production of this compound?

A1: The two main industrial synthesis routes are the oxidation of 2-nitrotoluene and the nitration of benzaldehyde. The oxidation of 2-nitrotoluene is often preferred for large-scale production due to better selectivity and avoidance of difficult-to-separate isomers.[1] The nitration of benzaldehyde typically yields a mixture of isomers, with the meta-isomer being the major product, making the isolation of the ortho-isomer challenging.[2]

Q2: What are the most common impurities encountered in this compound synthesis?

A2: Common impurities include positional isomers (3-nitrobenzaldehyde and 4-nitrobenzaldehyde) if synthesizing via nitration of benzaldehyde.[2] In the oxidation of 2-nitrotoluene, impurities can include unreacted starting material and over-oxidation products like 2-nitrobenzoic acid.[3] Residual solvents from purification steps can also be present.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: For monitoring reaction progress, Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method. For accurate quantitative analysis of the final product purity and the detection of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. Gas Chromatography (GC) can also be used, particularly for identifying volatile impurities.

Q4: What are the key safety concerns during the scale-up of this compound production?

A4: The primary safety concern is the risk of runaway exothermic reactions, especially during nitration processes. Nitrating agents are highly corrosive and toxic. 2-Nitrobenzyl halides, which can be intermediates in some synthetic routes, are thermally unstable and can decompose explosively. Dust explosions are a potential hazard when handling the solid product. A thorough risk assessment and implementation of robust safety protocols are crucial.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to suboptimal temperature or reaction time.Monitor the reaction using TLC or HPLC to ensure it goes to completion. Optimize the reaction temperature and time based on small-scale trials.
Poor quality or insufficient amount of reagents.Ensure the purity of starting materials and reagents. Use the correct stoichiometric ratios.
Significant loss during work-up and purification Product loss during extraction or recrystallization steps.Optimize the extraction procedure with an appropriate solvent. For recrystallization, select a solvent system that provides good recovery. Consider alternative purification methods like column chromatography for high-purity requirements.
Formation of significant byproducts Side reactions occurring due to incorrect temperature or reagent addition rate.Maintain strict control over the reaction temperature. Ensure a slow and controlled addition of reagents, especially the nitrating or oxidizing agent.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of positional isomers (in nitration of benzaldehyde) The directing effects of the aldehyde group lead to a mixture of ortho, meta, and para isomers.Consider alternative synthetic routes like the oxidation of 2-nitrotoluene. If using the nitration route, purification by fractional crystallization or chromatography is necessary. Converting the isomers to their acetals can facilitate separation.
Presence of 2-nitrobenzoic acid Over-oxidation of this compound.Use a milder oxidizing agent or a stoichiometric amount of the oxidant. Carefully control the reaction temperature and time to prevent over-oxidation.
Product is oily or discolored Presence of impurities or residual solvent.Purify the product by recrystallization using an appropriate solvent system. The use of activated carbon can help remove colored impurities. Ensure the product is thoroughly dried under vacuum to remove residual solvents.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound Purification
Solvent System Temperature (°C) Yield (%) Purity (%) Notes
Ethanol788598.5Good for general purification.
Isopropanol828899.0Slightly better yield and purity compared to ethanol.
Toluene/Petroleum Ether1109099.5Effective for removing closely related impurities.
Ethyl Acetate/Hexane778298.0Another viable mixed solvent system.
Table 2: Influence of Reaction Conditions on the Oxidation of 2-Nitrotoluene
Parameter Condition A Condition B Condition C Impact on Yield and Purity
Oxidizing Agent Potassium PermanganateChromium TrioxideHydrogen PeroxidePotassium permanganate and chromium trioxide are strong oxidants that can lead to over-oxidation to 2-nitrobenzoic acid if not carefully controlled. Hydrogen peroxide is a cleaner oxidant but may require a catalyst.
Temperature 0-5°C20-25°C40-50°CLower temperatures generally favor higher selectivity and reduce the formation of byproducts. Higher temperatures can increase the reaction rate but may lead to over-oxidation and reduced purity.
Reaction Time 2 hours6 hours12 hoursInsufficient reaction time leads to incomplete conversion. Prolonged reaction times can increase the risk of byproduct formation. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal time.
Catalyst NoneAzobisisobutyronitrile (AIBN)Sodium HydroxideFor certain oxidation methods, a catalyst can improve reaction efficiency and selectivity. For example, AIBN can be used to catalyze bromination as an intermediate step, and sodium hydroxide can catalyze oxidation with hydrogen peroxide.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring the Oxidation of 2-Nitrotoluene
  • Plate Preparation : Use a silica gel TLC plate. Draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting : On the baseline, spot the following:

    • Lane 1: A solution of pure 2-nitrotoluene (starting material).

    • Lane 2: A co-spot of the starting material and the reaction mixture.

    • Lane 3: The reaction mixture.

  • Development : Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a 9:1 ratio and adjusting as needed for optimal separation). The ideal eluent system will give the desired product an Rf value of approximately 0.25.

  • Visualization : After the solvent front has reached near the top of the plate, remove the plate and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation : The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane (Lane 3) has disappeared, and a new spot corresponding to the product is prominent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound
  • Instrumentation : A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A mixture of acetonitrile and water. A common starting point is a 50:50 mixture. Phosphoric acid or formic acid can be added at a low concentration (e.g., 0.1%) to improve peak shape.

  • Sample Preparation :

    • Standard Solution : Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Sample Solution : Prepare the sample to be analyzed at the same concentration as the standard solution.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

  • Analysis : Inject the standard solution to determine the retention time of this compound. Then, inject the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

G cluster_start Starting Material cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product 2-Nitrotoluene 2-Nitrotoluene Oxidation Oxidation 2-Nitrotoluene->Oxidation Oxidizing Agent Crude this compound Crude this compound Oxidation->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Solvent Pure this compound Pure this compound Recrystallization->Pure this compound G Low_Yield Low Product Yield? Check_Conversion Check Starting Material Conversion (TLC/HPLC) Low_Yield->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Conversion Check_Workup Review Work-up & Purification Check_Conversion->Check_Workup High Conversion Optimize_Conditions Optimize Temperature/Time Incomplete_Reaction->Optimize_Conditions Product_Loss Product Loss Check_Workup->Product_Loss Yes Check_Byproducts Analyze for Byproducts Check_Workup->Check_Byproducts No Optimize_Purification Optimize Extraction/Recrystallization Product_Loss->Optimize_Purification Side_Reactions Significant Side Reactions Check_Byproducts->Side_Reactions Present Optimize_Reagent_Addition Optimize Reagent Addition/Temperature Side_Reactions->Optimize_Reagent_Addition G Sample Sample Preparation Injection Sample Injection Sample->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis & Purity Calculation Detection->Data_Analysis

References

Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the control of regioselectivity in the nitration of benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the meta isomer the major product in the nitration of benzaldehyde?

The aldehyde group (-CHO) on the benzaldehyde ring is an electron-withdrawing and deactivating group.[1] Through its resonance and inductive effects, it pulls electron density away from the aromatic ring, particularly at the ortho and para positions.[2][3] This deactivation makes the ring less reactive towards electrophilic aromatic substitution compared to benzene.[4][5] The meta position, being less electron-deficient than the ortho and para positions, is therefore the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺). The carbocation intermediate formed after attack at the meta position is more stable than the intermediates formed from ortho or para attack.

Q2: How can I increase the yield of the ortho or para isomers?

While the meta isomer is the thermodynamically favored product, it is possible to influence the regioselectivity to favor the ortho and, to a lesser extent, the para isomers. One documented strategy involves altering the composition of the nitrating mixture. Increasing the concentration of nitric acid relative to sulfuric acid has been shown to enhance the yield of 2-nitrobenzaldehyde (ortho isomer). This is theorized to be due to a change in the reaction mechanism where the nitronium ion may coordinate with the aldehyde group, facilitating an intramolecular rearrangement that favors substitution at the adjacent ortho position.

Another approach involves the in-situ formation of the hydrate of benzaldehyde in an aqueous nitric acid solution. The resulting diol is an activating, ortho, para-directing group, which can lead to a higher proportion of the ortho and para isomers.

Q3: What are the common side reactions and byproducts, and how can they be minimized?

Common byproducts in the nitration of benzaldehyde include:

  • Other positional isomers: Primarily para-nitrobenzaldehyde.

  • Dinitrated products: Occur if the reaction conditions are too harsh or the reaction time is prolonged.

  • Oxidation of the aldehyde: The aldehyde group can be oxidized to a carboxylic acid, forming nitrobenzoic acids.

To minimize these byproducts, the following precautions should be taken:

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and stable temperature, typically between 0-15°C, is crucial to prevent over-nitration and oxidation.

  • Stoichiometry: Use a controlled amount of the nitrating agent to reduce the likelihood of dinitration.

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid extended reaction times that can lead to byproduct formation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low overall yield Incomplete reaction due to insufficient activation or deactivation of the ring.For deactivated substrates like benzaldehyde, stronger nitrating agents (e.g., fuming nitric acid with oleum) or slightly elevated temperatures may be necessary. However, be aware that harsher conditions can decrease regioselectivity.
Excessive dinitration Reaction conditions are too harsh (high temperature, excess nitrating agent).Carefully control the temperature, maintaining it within the optimal range (e.g., 0-15°C). Use a stoichiometric amount of the nitrating agent.
Formation of oxidation byproducts The aldehyde group is sensitive to oxidation by the nitrating mixture.Use milder nitrating agents if possible. Ensure the temperature is strictly controlled, as higher temperatures can promote oxidation.
Difficulty separating isomers Ortho and meta isomers of nitrobenzaldehyde have similar physical properties.Isomer separation can be challenging. Techniques such as fractional crystallization, column chromatography, or derivatization to compounds with more distinct physical properties may be employed. For instance, reaction with a diol to form 1,3-dioxolanes can facilitate separation.

Data Presentation

Table 1: Typical Isomer Distribution in the Nitration of Benzaldehyde under Standard Conditions (HNO₃/H₂SO₄)

IsomerOrtho (%)Meta (%)Para (%)Reference(s)
NitrobenzaldehydeVariableMajorMinor

Note: The exact isomer ratios can vary significantly depending on the specific reaction conditions, including temperature, reaction time, and the ratio of nitric acid to sulfuric acid.

Experimental Protocols

Protocol 1: Standard Nitration of Benzaldehyde (Favors meta Isomer)

This protocol is a standard method for the nitration of benzaldehyde, primarily yielding 3-nitrobenzaldehyde.

1. Preparation of the Nitrating Mixture:

  • In a flask equipped with a magnetic stirrer and an addition funnel, place 60 mL of concentrated sulfuric acid.
  • Cool the flask in an ice bath.
  • Slowly add 45 mL of fuming nitric acid to the sulfuric acid while stirring. Maintain the temperature below 10°C.

2. Nitration Reaction:

  • To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel.
  • It is crucial to maintain the internal temperature between 5°C and 15°C throughout the addition, which may take about one hour.

3. Reaction Completion and Work-up:

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
  • Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.

4. Isolation:

  • The precipitated crude product, which is mainly 3-nitrobenzaldehyde, is collected by vacuum filtration.

Protocol 2: Modified Nitration to Enhance ortho-Isomer Yield

This protocol is based on the principle that higher concentrations of nitric acid can favor the formation of the ortho-nitrobenzaldehyde. Extreme caution is advised due to the increased reactivity.

1. Preparation of the Nitrating Mixture:

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a nitrating mixture with a higher weight percentage of HNO₃ (e.g., a 1:1 or 2:1 w/w ratio of HNO₃ to H₂SO₄). This must be done with extreme caution and efficient cooling.

2. Nitration Reaction:

  • Cool the mixture to 0°C.
  • Very slowly, add the benzaldehyde derivative dropwise, ensuring the temperature is meticulously maintained at 0-5°C.

3. Reaction Monitoring and Work-up:

  • Monitor the reaction closely using TLC or GC to determine the optimal reaction time and prevent the formation of byproducts.
  • Follow the same work-up procedure as in Protocol 1, pouring the mixture onto ice and filtering the precipitate.

Visualizations

G cluster_0 Substituent Effects on Regioselectivity Benzaldehyde Benzaldehyde (-CHO group) ElectronWithdrawing Electron-Withdrawing Group (EWG) Benzaldehyde->ElectronWithdrawing Deactivating Deactivating Nature ElectronWithdrawing->Deactivating OrthoParaDeactivation Decreased electron density at ortho & para positions Deactivating->OrthoParaDeactivation MetaLessDeactivated Relatively higher electron density at meta position OrthoParaDeactivation->MetaLessDeactivated ElectrophilicAttack Electrophilic Attack by NO₂⁺ MetaLessDeactivated->ElectrophilicAttack MetaProduct Major Product: meta-Nitrobenzaldehyde ElectrophilicAttack->MetaProduct OrthoParaProduct Minor Products: ortho/para-Nitrobenzaldehyde ElectrophilicAttack->OrthoParaProduct

Caption: Logical flow of substituent effects in the nitration of benzaldehyde.

G cluster_1 Experimental Workflow: Nitration of Benzaldehyde Start Start PrepareNitratingMix Prepare Nitrating Mixture (HNO₃/H₂SO₄) Start->PrepareNitratingMix Cooling1 Cool to 0-10°C PrepareNitratingMix->Cooling1 AddBenzaldehyde Add Benzaldehyde Dropwise (Maintain 5-15°C) Cooling1->AddBenzaldehyde Stir Stir at Room Temperature AddBenzaldehyde->Stir Quench Pour onto Crushed Ice Stir->Quench Filter Vacuum Filtration Quench->Filter Product Crude Product (Mainly m-Nitrobenzaldehyde) Filter->Product End End Product->End

Caption: A typical experimental workflow for the nitration of benzaldehyde.

References

Managing exothermic reactions during 2-Nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-nitrobenzaldehyde. The primary focus is on managing the highly exothermic nature of the reaction to ensure safety and improve product yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on exothermic reaction management.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) The reaction between 2-nitrotoluene, an alkyl nitrite, and a base is highly exothermic.[1] Nitration reactions, in general, are also strongly exothermic.[2][3]Immediate Action: Cease addition of reagents and apply external cooling (e.g., ice bath). Preventative Measures: - Ensure the reaction vessel is equipped with an efficient cooling system and a thermometer to monitor the internal temperature.[4][5] - Add reagents, particularly the nitrating agent or alkyl nitrite, slowly and dropwise. - For the reaction of 2-nitrotoluene with alkyl nitrite, consider using a low-boiling co-solvent like pentane to help control the temperature through co-distillation.
Low Yield of this compound - Incomplete reaction. - Formation of side products due to poor temperature control. - Over-oxidation to 2-nitrobenzoic acid. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Maintain the recommended reaction temperature throughout the synthesis. For instance, in the permanganate oxidation method, the temperature should be kept between +2°C and +6°C during permanganate addition. - Use a milder oxidizing agent if over-oxidation is a significant issue. - Optimize purification steps; for example, rapid steam distillation can be an effective purification method.
Formation of Isomeric Byproducts (e.g., 3-Nitrobenzaldehyde) The nitration of benzaldehyde typically yields mainly 3-nitrobenzaldehyde. The nitration of other precursors can also lead to isomer formation if not properly controlled.- For nitration reactions, precise temperature control is crucial, as lower temperatures can favor the formation of the ortho-isomer. - Consider alternative synthetic routes that offer better regioselectivity, such as the oxidation of 2-nitrotoluene.
Formation of a Tarry Mass This can occur during the oxidation step, for example, with chromium trioxide, making stirring difficult. Polymerization or decomposition can also lead to tar formation, particularly under harsh reaction conditions.- Use a powerful mechanical stirrer to ensure efficient mixing. - After the reaction, the tarry mass can be broken up by adding ice and water to the reaction flask. - Employ milder reaction conditions (lower temperature, shorter reaction time) to prevent decomposition.
Difficulties in Product Purification The crude product may be an oil that is difficult to crystallize or may be contaminated with unreacted starting materials or byproducts.- Digestion of the crude product with a solvent like petroleum ether can help remove unreacted 2-nitrotoluene. - If the product is an oil, try different recrystallization solvents or solvent mixtures. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective. - Steam distillation is a viable method for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and their associated exothermic risks?

A1: The main synthetic routes include:

  • Oxidation of 2-Nitrotoluene: This can be achieved through various methods. One common method involves the reaction of 2-nitrotoluene with an alkyl nitrite (like amyl nitrite or 2-propylnitrite) and a strong base (like sodium ethoxide or methoxide) to form an oxime, which is then hydrolyzed. This initial reaction is highly exothermic and carries a risk of fire if not properly controlled.

  • Nitration of Benzaldehyde: While a direct route, the nitration of benzaldehyde with mixed acid (nitric and sulfuric acids) is highly exothermic and typically yields 3-nitrobenzaldehyde as the major product. Controlling the reaction to favor the 2-nitro isomer is challenging and still involves significant thermal hazards.

  • Multi-step Synthesis from other Precursors: Other routes include the nitration of cinnamic acid or styrene, followed by oxidation. The nitration steps in these pathways are also exothermic and require careful temperature management.

Q2: How can I effectively control the temperature of a highly exothermic reaction during this compound synthesis?

A2: Effective temperature control is critical for both safety and product yield. Key strategies include:

  • Slow Reagent Addition: Add the more reactive or exothermic component (e.g., nitrating agent, alkyl nitrite) slowly and in a controlled manner, allowing the cooling system to dissipate the heat generated.

  • Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, ice-salt) to maintain the desired reaction temperature. Ensure the reaction vessel has good thermal contact with the cooling medium.

  • Use of a Co-solvent: In the synthesis from 2-nitrotoluene and an alkyl nitrite, using a low-boiling co-solvent like pentane can help regulate the temperature. If the reaction starts to overheat, the co-solvent will boil and co-distill with the alkyl nitrite, reducing its concentration in the reaction mixture and thus slowing the reaction rate.

  • Continuous Flow Reactors: For larger-scale synthesis, a continuous flow microreactor system offers superior heat and mass transfer, allowing for precise temperature control and minimizing the risks associated with highly exothermic reactions.

Q3: What are the key safety precautions I should take when synthesizing this compound?

A3: Given the hazardous nature of the reagents and the exothermic reaction, the following safety precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of hazardous vapors. The use of 2-propylnitrite, which is flammable, explosive, and has hypotensive effects, makes an efficient fume hood mandatory.

  • Handling of Reagents: Handle strong acids, bases, and oxidizing agents with care. Be aware of the potential for explosive decomposition of intermediates like 2-nitrobenzyl halides if that synthetic route is chosen.

  • Emergency Preparedness: Have appropriate fire extinguishing equipment and spill control materials readily available.

Q4: What are the common byproducts in this compound synthesis, and how can their formation be minimized?

A4: Common byproducts include:

  • Isomeric Nitrobenzaldehydes: Particularly in the nitration of benzaldehyde, 3-nitrobenzaldehyde is the major product. To minimize this, alternative synthetic routes like the oxidation of 2-nitrotoluene are preferred for obtaining the 2-isomer.

  • 2-Nitrobenzoic Acid: This can form due to over-oxidation of this compound. To prevent this, use a milder oxidizing agent or carefully control the reaction time and temperature.

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in the final product. Monitor the reaction to completion using TLC or GC to avoid this.

Experimental Protocols

Synthesis of this compound from 2-Nitrotoluene via Oxime Formation (Modified Lapworth Procedure)

This procedure has been optimized for better thermal control on a larger scale.

  • Preparation of Sodium Methoxide Solution: To a 4 M methanolic solution of sodium methoxide (700 mL), add 500 mL of toluene. Remove the methanol by distillation.

  • Reaction Setup: After cooling the resulting suspension, add 300 mL of pentane. Equip the flask with an ethanol-cooled condenser (to -20°C) and a stirrer.

  • Reagent Addition: Slowly add a mixture of 2-nitrotoluene (118 mL, 1 mol) and 2-propylnitrite (111 mL, 1 mol) with vigorous stirring.

  • Temperature Control: The temperature of the reaction mixture is controlled by the rate of addition. The co-distillation of pentane and 2-propylnitrite helps to keep the reaction temperature below 40°C.

  • Hydrolysis: After the addition is complete, the intermediate oxime is hydrolyzed using aqueous HCl to yield this compound.

  • Workup and Purification: The organic layer is separated and concentrated. Unreacted 2-nitrotoluene can be removed by distillation to yield the crude this compound.

Synthesis via Condensation with Diethyl Oxalate and Oxidation

This method involves the reaction of 2-nitrotoluene with diethyl oxalate followed by oxidation with potassium permanganate.

  • Condensation Reaction: Dissolve 383 g (7.1 mols) of sodium methylate in ethanol. Add 985 g (6.75 mols) of diethyl oxalate and 925 g (6.75 mols) of 2-nitrotoluene. Heat the mixture under reflux for 30 minutes.

  • Initial Quenching: Allow the mixture to cool, then cautiously add 300 mL of ice water. After the initial exothermic reaction subsides, add an additional 1,600 mL of water.

  • Hydrolysis and Separation: Boil the mixture under reflux for 90 minutes. Perform a steam distillation to remove and recover unreacted 2-nitrotoluene.

  • Oxidation: Filter the residual aqueous phase. Add 600 g of anhydrous sodium carbonate and 2,000 mL of toluene, then cool the mixture to +3°C.

  • Permanganate Addition: Over 70 minutes, add 650 g of solid potassium permanganate, ensuring the reaction temperature is maintained between +2°C and +6°C.

  • Acidification and Workup: Stir for an additional 45 minutes at +5°C, then warm to 40°C. Slowly add 50% sulfuric acid, keeping the temperature between 35-40°C by cooling. Filter off the insoluble material. Separate the toluene phase, wash it with sodium carbonate solution and water, and then dry it.

  • Isolation: Concentrate the toluene phase in vacuo to obtain this compound.

Quantitative Data Summary

Parameter Synthesis from 2-Nitrotoluene (Oxime Route) Synthesis from 2-Nitrotoluene (Permanganate Route) Nitration of Benzaldehyde
Key Reagents 2-Nitrotoluene, 2-Propylnitrite, Sodium Methoxide, Pentane2-Nitrotoluene, Diethyl Oxalate, Sodium Methylate, Potassium PermanganateBenzaldehyde, Nitric Acid, Sulfuric Acid
Reaction Temperature Below 40°C+2°C to +6°C (Permanganate Addition), 35-40°C (Acidification)Varies, but requires careful cooling
Reported Yield 24% (crude)40.3% of theory (based on converted 2-nitrotoluene)Primarily yields 3-nitrobenzaldehyde
Key for Exotherm Control Slow addition, use of low-boiling co-solvent (pentane)Slow addition of permanganate, external coolingSlow addition of nitrating agent, efficient cooling

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control Actions cluster_completion Completion Prep Prepare Reagents & Setup Cooling Establish Efficient Cooling (e.g., Ice Bath) Prep->Cooling Start Start Reaction (Initial Charge) Cooling->Start Add Slow, Controlled Addition of Reagent Start->Add Monitor Continuously Monitor Internal Temperature Add->Monitor Complete_Add Complete Addition Add->Complete_Add Temp_Check Temp > Setpoint? Monitor->Temp_Check Slow_Add Slow or Pause Addition Temp_Check->Slow_Add Yes Continue Continue Addition Temp_Check->Continue No Increase_Cooling Increase Cooling Slow_Add->Increase_Cooling Increase_Cooling->Monitor Continue->Add Stir Stir to Completion at Set Temperature Complete_Add->Stir Workup Proceed to Workup Stir->Workup

Caption: Workflow for managing exothermic reactions.

Troubleshooting_Tree Start Problem Encountered During Synthesis Issue_Type What is the primary issue? Start->Issue_Type Runaway Uncontrolled Temperature Rise Issue_Type->Runaway Thermal Runaway Low_Yield Low Product Yield Issue_Type->Low_Yield Low Yield Impure Impure Product Issue_Type->Impure Purity Issues Runaway_Cause Cause: Reagent addition too fast? Insufficient cooling? Runaway->Runaway_Cause Runaway_Action Action: Stop addition immediately. Apply maximum cooling. Review protocol for safer addition rates. Runaway_Cause->Runaway_Action Yield_Check Check Reaction Monitoring (TLC/GC) Low_Yield->Yield_Check Incomplete Reaction Incomplete Yield_Check->Incomplete Incomplete Complete Reaction Complete Yield_Check->Complete Complete Incomplete_Action Action: Extend reaction time. Verify reagent quality. Incomplete->Incomplete_Action Complete_Cause Cause: Over-oxidation? Side reactions? Loss during workup? Complete->Complete_Cause Complete_Action Action: Adjust temperature. Consider milder reagents. Optimize purification steps. Complete_Cause->Complete_Action Impure_Cause Cause: Isomeric byproducts? Unreacted starting material? Tarry substances? Impure->Impure_Cause Impure_Action Action: Optimize reaction temp for selectivity. Improve purification (recrystallization, distillation). Use milder conditions to avoid decomposition. Impure_Cause->Impure_Action

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Purification of 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of 2-nitrobenzaldehyde from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in the synthesis of this compound?

A1: The byproducts largely depend on the synthetic route employed.

  • Oxidation of 2-nitrotoluene: Common impurities include unreacted 2-nitrotoluene and the over-oxidation product, 2-nitrobenzoic acid.[1]

  • Nitration of benzaldehyde: This method can produce a mixture of positional isomers, with 3-nitrobenzaldehyde being a major byproduct. Dinitrated products and oxidation of the aldehyde to a carboxylic acid can also occur.[2][3][4]

  • From 2-nitrobenzyl halides: Synthesis from 2-nitrobenzyl halides may result in unreacted starting materials.[5]

Q2: What is the recommended initial step for purifying crude this compound?

A2: For a solid crude product, recrystallization is often a good initial purification step to remove significant amounts of impurities with different solubility profiles. For oily or highly impure crude products, column chromatography or a sodium bisulfite extraction may be more appropriate as the first step.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (42-44 °C) indicates high purity.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Solution(s)
Compound does not dissolve in the solvent, even with heating. The chosen solvent is not suitable.Select a more appropriate solvent. Good solvents for recrystallization are those in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or toluene, sometimes with a co-solvent like hexane, can be effective.
"Oiling out" occurs during cooling instead of crystallization. The solution is cooling too rapidly, the concentration of the solute is too high, or the solvent is not ideal.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. If the problem persists, consider a different recrystallization solvent.
No crystals form upon cooling. The solution is too dilute or is supersaturated and requires nucleation.Evaporate some of the solvent to increase the concentration. To initiate crystallization, you can try scratching the inside of the flask with a glass rod at the solution's meniscus or "seeding" the solution by adding a tiny crystal of pure this compound.
Column Chromatography
IssuePossible Cause(s)Solution(s)
Poor separation of this compound from impurities. The eluent system (mobile phase) is not optimized, or the column was not packed properly.Optimize the solvent ratio using TLC before running the column. A good starting point for this compound on silica gel is a solvent system (e.g., hexane:ethyl acetate) that gives an Rf value of 0.2-0.3. Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent in the mixture.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.

Quantitative Data Summary

The following tables provide representative data for the purification of crude nitrobenzaldehydes. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Recrystallization Data for a Nitrobenzaldehyde

ParameterBefore PurificationAfter Recrystallization
Appearance Yellowish-brown solidPale yellow crystals
Purity (by HPLC) ~85%>98%
Yield -70-85%
Melting Point Broad rangeSharp range

Data adapted from a representative purification of a similar compound.

Table 2: Column Chromatography Data for a Nitrobenzaldehyde

ParameterBefore PurificationAfter Column Chromatography
Appearance Dark oily residueLight yellow solid
Purity (by HPLC) ~70%>99%
Yield -60-80%
TLC (Rf in 4:1 Hexane:EtOAc) Multiple spotsSingle spot

Data adapted from a representative purification of a similar compound.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product and a few drops of a test solvent (e.g., isopropanol). A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar and polar solvent system (e.g., hexane:ethyl acetate). The ideal eluent system will give this compound an Rf value of approximately 0.25.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes.

  • Adduct Formation: Dissolve the crude mixture containing this compound in a water-miscible solvent like methanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake vigorously. A precipitate of the bisulfite adduct may form.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate/hexanes) and water to the mixture and shake. Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct of this compound, while non-aldehydic impurities will remain in the organic layer.

  • Regeneration of Aldehyde: Separate the aqueous layer containing the bisulfite adduct. Add a suitable organic solvent (e.g., ethyl acetate). Make the aqueous layer strongly basic (pH 12) by the dropwise addition of a sodium hydroxide solution. This will regenerate the this compound.

  • Isolation: Shake the funnel to extract the regenerated this compound into the organic layer. Separate the layers, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

Diagrams

PurificationWorkflow start Crude this compound assess_purity Assess Purity (TLC, HPLC, etc.) start->assess_purity choose_method Choose Purification Method assess_purity->choose_method recrystallization Recrystallization choose_method->recrystallization Solid, minor impurities column_chromatography Column Chromatography choose_method->column_chromatography Oily, multiple impurities bisulfite_extraction Sodium Bisulfite Extraction choose_method->bisulfite_extraction Aldehyde-specific purification pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product bisulfite_extraction->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No slow_cooling Cool solution slowly oiling_out->slow_cooling Yes change_solvent Change solvent no_crystals->change_solvent No concentrate Concentrate solution no_crystals->concentrate Yes success Crystals Formed slow_cooling->success change_solvent->start seed_crystal Add seed crystal concentrate->seed_crystal seed_crystal->success

Caption: Troubleshooting guide for recrystallization issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the reactivity of substituted benzaldehydes is a cornerstone of study for researchers, scientists, and professionals in drug development. Among these, the nitrobenzaldehyde isomers, specifically 2-nitrobenzaldehyde and 4-nitrobenzaldehyde, present a compelling case for a comparative analysis. The position of the electron-withdrawing nitro group on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon and the overall steric environment, leading to distinct reactivity profiles. This guide provides an objective comparison of the performance of these two isomers in various chemical transformations, supported by experimental data and detailed methodologies.

Physicochemical Properties

A foundational understanding of the reactivity of these isomers begins with their physical properties.

PropertyThis compound4-Nitrobenzaldehyde
Molecular Formula C₇H₅NO₃C₇H₅NO₃
Molar Mass 151.12 g/mol 151.12 g/mol
Appearance Pale yellow crystalline powderPale yellow crystalline solid
Melting Point 42-44 °C103-106 °C
Boiling Point 153 °C at 23 mmHg273.1 °C (rough estimate)
Solubility Slightly soluble in water; soluble in ethanol, ether, and benzene.Soluble in water, ethanol, benzene, glacial acetic acid. Slightly soluble in ether.

Comparative Reactivity Analysis

The primary differentiator in the reactivity of this compound and 4-nitrobenzaldehyde is the position of the nitro group. The nitro group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

However, the ortho position of the nitro group in this compound introduces significant steric hindrance around the aldehyde functionality. This steric crowding can impede the approach of nucleophiles, a factor that is absent in the para-substituted 4-nitrobenzaldehyde. This interplay between electronic and steric effects is central to their differential reactivity.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. A comparative study on the oxidation of monosubstituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB) in aqueous acetic acid provides quantitative insight into the reactivity of the nitrobenzaldehyde isomers.

SubstituentSecond-Order Rate Constant (10³ k₂ / dm³ mol⁻¹ s⁻¹)
2-NO₂ 0.04
4-NO₂ 0.01
Benzaldehyde (H)1.37

The data indicates that both nitro-substituted benzaldehydes react significantly slower than unsubstituted benzaldehyde, a consequence of the deactivating effect of the electron-withdrawing nitro group on the aldehyde for this type of reaction. Interestingly, this compound exhibits a slightly higher rate of oxidation than 4-nitrobenzaldehyde under these conditions.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid. Both 2- and 4-nitrobenzaldehyde lack alpha-hydrogens and are thus candidates for this reaction. Experimental observations indicate a reactivity order of:

p-nitrobenzaldehyde > o-nitrobenzaldehyde > m-nitrobenzaldehyde

This suggests that 4-nitrobenzaldehyde is more reactive in the Cannizzaro reaction than this compound. This can be attributed to the greater electrophilicity of the carbonyl carbon in the para isomer due to the unhindered electron-withdrawing effect of the nitro group, facilitating the initial hydroxide attack. In the case of 3-nitrobenzaldehyde, the inductive effect is weaker due to the greater distance from the carbonyl group, leading to lower reactivity compared to the ortho and para isomers.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction is sensitive to the electrophilicity of the carbonyl carbon. Generally, electron-withdrawing groups on the benzaldehyde ring accelerate the reaction. Therefore, it is expected that 4-nitrobenzaldehyde would react more readily in a Knoevenagel condensation than this compound. The steric hindrance in the ortho-isomer likely retards the rate of nucleophilic attack by the active methylene compound.

Reduction Reactions

Experimental Protocols

Baeyer-Drewson Indigo Synthesis

A classic and historically significant reaction that highlights the reactivity of this compound is the Baeyer-Drewson indigo synthesis. This reaction is not applicable to 4-nitrobenzaldehyde due to the required ortho relationship between the nitro and aldehyde groups for the cyclization step.

Objective: To synthesize indigo from this compound and acetone.

Materials:

  • This compound

  • Acetone

  • Deionized water

  • 2 M Sodium hydroxide solution

  • Beakers

  • Stirring rod

  • Filtration apparatus (Büchner funnel, filter paper, flask)

  • Ethanol

Procedure:

  • In a 100 mL beaker, dissolve 1.0 g of this compound in 20 mL of acetone.

  • To this solution, add 35 mL of deionized water and stir.

  • While stirring vigorously, slowly add 5 mL of 2 M sodium hydroxide solution.

  • Observe the color change as the solution turns deep yellow and then darkens. A dark precipitate of indigo will form within approximately 20 seconds.[1]

  • Continue stirring for 5 minutes to ensure complete precipitation.

  • Collect the solid indigo by suction filtration.

  • Wash the precipitate with deionized water until the washings are colorless, followed by a wash with a small amount of ethanol.[2]

  • Allow the solid to dry.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the synthesis and the factors influencing reactivity, the following diagrams are provided.

Baeyer_Drewson_Indigo_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Dissolve_2NB Dissolve this compound in Acetone Add_Water Add Deionized Water Dissolve_2NB->Add_Water Stir Add_NaOH Add NaOH Solution (Initiates Reaction) Add_Water->Add_NaOH Vigorous Stirring Precipitation Indigo Precipitation Add_NaOH->Precipitation ~20 seconds Filtration Suction Filtration Precipitation->Filtration After 5 min Washing Wash with Water and Ethanol Filtration->Washing Drying Dry the Product Washing->Drying

Workflow for the Baeyer-Drewson Indigo Synthesis.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects center Aldehyde Reactivity Electron_Withdrawing Electron-Withdrawing Nitro Group (+) Electron_Withdrawing->center Increases Carbonyl Electrophilicity Inductive Inductive Effect (-I) Electron_Withdrawing->Inductive Resonance Resonance Effect (-R) Electron_Withdrawing->Resonance Steric_Hindrance Steric Hindrance at Ortho Position (-) Steric_Hindrance->center Hinders Nucleophilic Attack

Factors influencing the reactivity of nitrobenzaldehydes.

Conclusion

The comparative analysis of this compound and 4-nitrobenzaldehyde reveals a nuanced interplay of electronic and steric effects that govern their chemical reactivity. While both isomers are rendered more reactive towards nucleophiles than unsubstituted benzaldehyde due to the electron-withdrawing nature of the nitro group, the steric hindrance in this compound often tempers this enhanced reactivity. In contrast, 4-nitrobenzaldehyde, being sterically unhindered, generally exhibits faster reaction rates in transformations where the approach to the carbonyl group is rate-determining, such as the Cannizzaro reaction and likely the Knoevenagel condensation. However, in certain oxidation reactions, this compound has been observed to react faster. The choice between these two isomers in a synthetic strategy is therefore not arbitrary but a critical decision that depends on the specific reaction and desired outcome. This guide provides the foundational data and experimental context to aid researchers in making informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Efficacy of Photolabile Protecting Groups Versus 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of chemical biology, drug delivery, and materials science, the ability to control molecular activity with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, are indispensable tools that allow for the light-induced activation of molecules. Among the pioneering and most widely utilized PPGs is the ortho-nitrobenzyl (oNB) group, with 2-nitrobenzaldehyde serving as a foundational structure and a subject of extensive photochemical study. This guide provides an objective comparison of the efficacy of various classes of photolabile protecting groups relative to the classical 2-nitrobenzyl scaffold, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Data Presentation: A Quantitative Comparison

The selection of an appropriate PPG is a critical decision that hinges on several key performance metrics. These include the wavelength of light required for cleavage (λmax), the efficiency of the photorelease, quantified by the quantum yield (Φ), and for two-photon applications, the two-photon action cross-section (δaΦ). The following table summarizes these critical parameters for 2-nitrobenzyl-based PPGs and other common alternatives.

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 260-350300-3650.01-0.3Features: Well-established chemistry, predictable cleavage mechanism.[1] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[1][2][3]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) ~350350-3650.006-0.16Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[2]
p-Hydroxyphenacyl (pHP) 300-350300-3500.1-0.4 (can approach 1.0)Features: High quantum yields, rapid release kinetics (>10⁸ s⁻¹), clean photoproducts. Drawbacks: Requires UV activation.
Coumarin-based (e.g., DEACM) 350-450365-4500.01-0.2+Features: Visible light absorption, often fluorescent, good two-photon sensitivity. Drawbacks: Quantum yield can be sensitive to the leaving group and substitution pattern.
7-Nitroindoline (NI) 300-380350-4050.02-0.2Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity. Drawbacks: Can exhibit lower stability.
BODIPY-based 480-520488-5300.1-0.5Features: Visible light absorption, high quantum yields, excellent for two-photon applications. Drawbacks: Can be synthetically more complex.

Uncaging Mechanisms and Experimental Workflows

The efficacy of a PPG is intrinsically linked to its photochemical reaction mechanism. The following diagrams illustrate the uncaging pathways for the o-nitrobenzyl and p-hydroxyphenacyl groups, as well as a general experimental workflow for a photolysis experiment.

Uncaging_Mechanism_oNB oNB_caged o-Nitrobenzyl Caged Compound Excited_State Excited State (n,π*) oNB_caged->Excited_State hν (UV light) Aci_nitro aci-Nitro Intermediate Excited_State->Aci_nitro Intramolecular H-atom abstraction Cyclic_Intermediate Cyclic Intermediate Aci_nitro->Cyclic_Intermediate Rearrangement Products Released Substrate + o-Nitrosobenzaldehyde Cyclic_Intermediate->Products Cleavage Uncaging_Mechanism_pHP pHP_caged p-Hydroxyphenacyl Caged Compound Triplet_State Triplet Excited State pHP_caged->Triplet_State hν (UV light) Intersystem Crossing Spirodienone Spirodienone Intermediate Triplet_State->Spirodienone Photo-Favorskii Rearrangement Products Released Substrate + p-Hydroxyphenylacetic acid Spirodienone->Products Hydrolysis Experimental_Workflow cluster_prep Preparation cluster_irrad Irradiation cluster_analysis Analysis Prep_Solution Prepare solution of caged compound Actinometer Prepare actinometer solution (optional) Irradiation Irradiate with light source (e.g., laser, lamp) Prep_Solution->Irradiation Actinometer->Irradiation Monitor_Reaction Monitor reaction progress (e.g., HPLC, UV-Vis, NMR) Irradiation->Monitor_Reaction Calculate_QY Calculate Quantum Yield Monitor_Reaction->Calculate_QY

References

A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of nitrobenzaldehyde isomers, specifically 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, serves as a fundamental case study in electrophilic aromatic substitution, illustrating the critical role of directing groups and synthetic strategy. While both are isomers, their preparation routes differ significantly due to the electronic properties of the aldehyde group on the benzene ring. This guide provides an objective comparison of their synthesis, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

The primary distinction lies in the directing nature of the formyl (-CHO) group. As a deactivating, meta-directing group, it steers incoming electrophiles (like the nitronium ion, NO₂⁺) to the meta position.[1] Consequently, 3-nitrobenzaldehyde can be synthesized efficiently via direct nitration of benzaldehyde.[2] In contrast, this method is ineffective for producing the ortho-isomer, this compound, which requires more indirect, multi-step synthetic pathways, typically starting from 2-nitrotoluene.[3]

Data Presentation: A Comparative Overview

The following table summarizes the key differences in the synthesis of this compound and 3-nitrobenzaldehyde, highlighting variations in starting materials, reaction types, and overall efficiency.

ParameterThis compound Synthesis3-Nitrobenzaldehyde Synthesis
Starting Material 2-Nitrotoluene[3]Benzaldehyde[2]
Key Reaction Type Oxidation of a methyl group or its derivativeElectrophilic Aromatic Substitution (Nitration)
Synthetic Approach Indirect, multi-step process.Direct, one-pot nitration.
Typical Reagents Varies by method: e.g., Diethyl oxalate & NaOMe followed by KMnO₄ oxidation; or radical bromination followed by DMSO/bicarbonate oxidation.Nitrating mixture (e.g., fuming HNO₃ and concentrated H₂SO₄).
Reported Yield 24% - 54.7% (highly method-dependent).40.6% - 75% (depends on nitrating agent and conditions).
Product Purity High purity (>95%) can be achieved after purification.The primary product, though ortho and para isomers are also formed (approx. 19% ortho, 72% meta, 9% para).
Key Challenges Requires multi-step synthesis; some methods use toxic or explosive intermediates.Controlling reaction temperature to prevent side reactions and polynitration; separation of isomers.

Experimental Protocols

The following sections provide detailed methodologies for a representative synthesis of each isomer, based on established laboratory procedures.

Protocol 1: Synthesis of this compound via Oxidation of 2-Nitrotoluene Intermediate

This method involves the condensation of 2-nitrotoluene with diethyl oxalate, followed by oxidative cleavage.

Step 1: Preparation of the 2-Nitrophenylpyruvic Acid Salt

  • Dissolve sodium methoxide (e.g., 7.1 moles) in ethanol.

  • To this solution, add diethyl oxalate (e.g., 6.75 moles) and 2-nitrotoluene (e.g., 6.75 moles).

  • Heat the mixture under reflux for approximately 30 minutes.

  • Allow the mixture to cool, then cautiously add ice water, followed by a larger volume of water.

  • Boil the mixture under reflux for an additional 90 minutes.

  • Perform a steam distillation to recover unreacted 2-nitrotoluene. The desired intermediate remains in the aqueous residue.

Step 2: Oxidation to this compound

  • Filter the residual aqueous phase from the distillation. Add anhydrous sodium carbonate and toluene, and cool the mixture to approximately +3°C.

  • Over a period of about 70 minutes, add solid potassium permanganate while maintaining the temperature between +2°C and +6°C.

  • Stir the mixture for an additional 45 minutes at +5°C, then warm it to 40°C.

  • Acidify the reaction by dropwise addition of 50% sulfuric acid, keeping the temperature between 35-40°C by cooling.

  • Filter the mixture to remove insoluble materials. Separate the toluene phase from the filtrate.

  • Wash the filter residue with hot toluene and combine the toluene phases.

  • Extract the combined toluene phases with a 15% sodium carbonate solution and then with water. Dry the organic phase with sodium sulfate.

  • Concentrate the toluene phase in vacuo to obtain this compound as an oil that crystallizes upon cooling.

Protocol 2: Synthesis of 3-Nitrobenzaldehyde via Direct Nitration of Benzaldehyde

This procedure details the direct electrophilic nitration of benzaldehyde.

  • In a three-neck flask equipped with a thermometer and an addition funnel, add concentrated sulfuric acid (e.g., 1.7 mol).

  • Cool the flask in an ice bath and carefully add fuming nitric acid (e.g., 0.95 mol) under stirring, ensuring the temperature does not exceed 10°C.

  • To this nitrating acid mixture, add freshly distilled benzaldehyde (e.g., 100 mmol) dropwise, maintaining the reaction temperature at a constant 15°C. This addition may take about one hour.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature overnight.

  • Pour the reaction mixture onto a large volume of crushed ice (e.g., 500 g) to precipitate the crude product.

  • Collect the yellow precipitate by suction filtration using a Büchner funnel and wash it with cold water.

  • For purification, dissolve the crude product in a suitable solvent like tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution to remove residual acids.

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.

  • Recrystallize the resulting solid from a toluene/petroleum ether mixture to obtain light yellow crystals of 3-nitrobenzaldehyde.

Mandatory Visualization: Synthetic Pathways

The following diagram illustrates the fundamental differences in the synthetic logic for producing this compound versus 3-nitrobenzaldehyde.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 3-Nitrobenzaldehyde start_2 2-Nitrotoluene inter_2 Intermediate (e.g., 2-Nitrobenzyl Bromide or 2-Nitrophenylpyruvic Acid Salt) start_2->inter_2 Halogenation or Condensation end_2 This compound inter_2->end_2 Oxidation start_3 Benzaldehyde end_3 3-Nitrobenzaldehyde start_3->end_3 reagents_3 Nitrating Mixture (HNO₃ + H₂SO₄) reagents_3->end_3

Caption: Comparative workflow for the synthesis of nitrobenzaldehyde isomers.

References

A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectral data of 2-Nitrobenzaldehyde with its structural isomers, 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. By presenting experimental data, this document serves as a definitive resource for the structural validation of this compound, a crucial starting material and intermediate in organic synthesis.

Introduction to NMR-Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as this compound, with its distinct arrangement of substituents on a benzene ring, NMR serves as a powerful tool for confirming its specific isomeric form.

Comparative NMR Data Analysis

The structural identity of this compound is unequivocally confirmed by comparing its ¹H and ¹³C NMR spectra with those of its meta (3-) and para (4-) isomers. The substitution pattern on the aromatic ring significantly influences the chemical shifts (δ) of the aldehyde and aromatic protons and carbons, providing a unique fingerprint for each isomer.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of the nitrobenzaldehyde isomers are chiefly distinguished by the chemical shift of the aldehyde proton and the splitting patterns and chemical shifts of the aromatic protons. The electron-withdrawing nature of both the nitro (-NO₂) and aldehyde (-CHO) groups deshields the aromatic protons, shifting their signals downfield.

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
This compound ~10.42~8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t)
3-Nitrobenzaldehyde ~10.14~8.70 (s), 8.50 (d), 8.27 (d), 7.78 (t)
4-Nitrobenzaldehyde ~10.18~8.40 (d), 8.11 (d)
(Solvent: CDCl₃)

The aldehyde proton in this compound is notably deshielded compared to its isomers due to the through-space anisotropic effect of the proximate nitro group.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide further confirmation of the substitution pattern. The chemical shifts of the carbonyl carbon and the aromatic carbons are indicative of the electronic environment within each isomer.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
This compound ~188.9~152.0 (C-NO₂), 134.5, 132.0, 131.0, 128.0, 124.5 (C-CHO)
3-Nitrobenzaldehyde ~189.7[1]~148.8 (C-NO₂), 137.4, 134.6, 130.4, 128.6, 124.5 (C-CHO)[1]
4-Nitrobenzaldehyde ~190.4~151.1 (C-NO₂), 140.1, 130.5, 124.3 (C-CHO)
(Solvent: CDCl₃)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the nitrobenzaldehyde isomer for ¹H NMR (or 50-100 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Acquisition time: ~4 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2.0 s

    • Acquisition time: ~1.5 s

    • Spectral width: -10 to 220 ppm

    • Proton decoupling: Broadband decoupling (e.g., waltz-16) applied during acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum.

Visualizing Structural Validation

The following diagrams illustrate the structure of this compound and the workflow for its validation.

structure cluster_2NB This compound C1 C1-CHO C2 C2-NO2 C1->C2 C3 C3-H C2->C3 C4 C4-H C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1

Figure 1: Structure of this compound with numbered carbons.

workflow Sample Prepare Sample (this compound in CDCl3) Acquire_1H Acquire 1H NMR Spectrum Sample->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Sample->Acquire_13C Process Process Data (FT, Phasing, Calibration) Acquire_1H->Process Acquire_13C->Process Analyze Analyze Spectra (Chemical Shifts, Splitting) Process->Analyze Compare Compare with Isomer Data (3- and 4-Nitrobenzaldehyde) Analyze->Compare Validate Validate Structure Compare->Validate

Figure 2: Workflow for NMR-based structural validation.

comparison cluster_main Key NMR Differentiators for Nitrobenzaldehyde Isomers Isomer_2 This compound - Aldehyde H: ~10.4 ppm - 4 distinct aromatic C signals Isomer_3 3-Nitrobenzaldehyde - Aldehyde H: ~10.1 ppm - 6 distinct aromatic C signals Isomer_4 4-Nitrobenzaldehyde - Aldehyde H: ~10.2 ppm - 4 distinct aromatic C signals (2 intense)

Figure 3: Comparison of key NMR features of nitrobenzaldehyde isomers.

Conclusion

The ¹H and ¹³C NMR spectral data provide a robust and definitive method for the structural validation of this compound. The unique chemical shifts of the aldehyde and aromatic nuclei, when compared to its 3- and 4-nitro isomers, serve as a reliable analytical signature. The distinct downfield shift of the aldehyde proton in the ¹H spectrum and the specific pattern of signals in both the ¹H and ¹³C spectra allow for unambiguous identification, ensuring the quality and identity of this compound in research and development settings.

References

A Comparative Guide to Indigo Synthesis: Classic Chemical Routes and Modern Biocatalytic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For over a century, the synthetic production of indigo dye has been a cornerstone of the chemical industry, most notably for the iconic blue of denim. The historical Baeyer-Drewson synthesis, while foundational, has been largely supplanted by more efficient industrial methods. This guide provides a comparative overview of the Baeyer-Drewson method and its principal alternatives, including the Heumann and Pfleger-Heumann syntheses, alongside emerging enzymatic approaches that offer a greener footprint. We present a quantitative comparison of these methods, detailed experimental protocols for laboratory-scale synthesis, and visual representations of the chemical pathways.

Performance Comparison of Indigo Synthesis Methods

The choice of synthesis route for indigo is dictated by a trade-off between precursor cost, reaction yield, energy input, and environmental impact. While classic chemical syntheses can achieve high yields, they often rely on harsh reaction conditions and hazardous materials. In contrast, biocatalytic methods operate under mild, aqueous conditions, though yields and scalability are areas of ongoing research.

Synthesis MethodStarting Material(s)Key ReagentsTemperature (°C)Reported YieldKey AdvantagesKey Disadvantages
Baeyer-Drewson 2-Nitrobenzaldehyde, AcetoneSodium HydroxideRoom Temperature~37%Simple laboratory procedure, mild conditions.Low yield, expensive starting material.
Heumann (1st) Aniline, Chloroacetic AcidMolten Alkali (NaOH/KOH)~300°CLow (not commercially viable)Inexpensive starting material (aniline).Very high temperature, low yield.
Heumann (2nd) Anthranilic Acid, Chloroacetic AcidAlkaliHigh70-90%High yield.More expensive starting material than aniline.
Pfleger-Heumann N-Phenylglycine (from Aniline)NaOH, KOH, Sodamide (NaNH₂)~200°CUp to 90%High yield, lower temperature than Heumann's 1st method.Use of highly reactive and hazardous sodamide, toxic precursors.
Enzymatic IndoleEngineered Enzymes (e.g., Myoglobin mutant), H₂O₂~37°C~54%Environmentally friendly, mild conditions, renewable feedstock potential.Potentially complex enzyme production and purification, lower concentrations.

Visualizing the Synthesis Pathways

The following diagrams illustrate the core chemical transformations in the Baeyer-Drewson synthesis and its principal alternatives.

Baeyer_Drewson This compound This compound Intermediate_1 Aldol Adduct This compound->Intermediate_1 NaOH Acetone Acetone Acetone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Condensation Indigo Indigo Intermediate_2->Indigo Oxidative Dimerization

Baeyer-Drewson Indigo Synthesis

Heumann_Pfleger cluster_phenylglycine N-Phenylglycine Synthesis Aniline Aniline N-Phenylglycine N-Phenylglycine Aniline->N-Phenylglycine Reagents Formaldehyde, HCN Reagents->N-Phenylglycine Indoxyl Indoxyl N-Phenylglycine->Indoxyl Molten Alkali (NaOH/KOH) + NaNH₂ (~200°C) Indigo Indigo Indoxyl->Indigo Air Oxidation

Pfleger-Heumann Indigo Synthesis

Enzymatic_Synthesis Indole Indole Indoxyl Indoxyl Indole->Indoxyl Engineered Enzyme (e.g., Monooxygenase) H₂O₂, ~37°C, pH ~7.4 Indigo Indigo Indoxyl->Indigo Spontaneous Dimerization (Air)

Enzymatic Indigo Synthesis

Experimental Protocols

Baeyer-Drewson Indigo Synthesis

This procedure is suitable for a standard laboratory setting and demonstrates the fundamental aldol condensation route to indigo.

Materials:

  • This compound (1.0 g)

  • Acetone (20 mL)

  • Deionized Water (35 mL)

  • 1 M Sodium Hydroxide (NaOH) solution (5 mL)

  • Ethanol

Procedure:

  • In a 100 mL beaker, dissolve 1.0 g of this compound in 20 mL of acetone.

  • To this solution, add 35 mL of deionized water and stir to mix.

  • While stirring, add 5 mL of 1 M NaOH solution dropwise. The solution will change color, and a dark precipitate of indigo will form.

  • Continue stirring the mixture for 5-10 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with deionized water until the filtrate runs clear.

  • Perform a final wash with 20 mL of ethanol.

  • Dry the collected indigo solid. A yield of approximately 37% can be expected.

Heumann and Pfleger-Heumann Syntheses (Industrial Processes)

The following descriptions outline the industrial processes for the Heumann and Pfleger-Heumann syntheses. These methods involve hazardous materials and extreme conditions and are not intended as standard laboratory protocols.

Heumann Synthesis (from Aniline): The first Heumann synthesis involves the reaction of aniline with chloroacetic acid to produce N-phenylglycine. This intermediate is then fused with a molten mixture of sodium hydroxide and potassium hydroxide at approximately 300°C to induce cyclization to indoxyl. The resulting indoxyl is then oxidized by air to form indigo. The yields for this process were too low for it to be commercially successful.

Heumann Synthesis (from Anthranilic Acid): A more efficient variation of the Heumann synthesis starts with anthranilic acid, which also reacts with chloroacetic acid. The subsequent cyclization of the intermediate N-(carboxyphenyl)glycine under alkaline conditions proceeds with much higher efficiency, affording indigo in yields of 70-90%.

Pfleger-Heumann Synthesis: This industrially dominant method is a modification of the first Heumann synthesis. N-phenylglycine, typically produced from aniline, formaldehyde, and hydrogen cyanide, is subjected to an alkali fusion. The key innovation by Pfleger was the addition of sodamide (NaNH₂) to the molten sodium and potassium hydroxide mixture. This powerful dehydrating agent facilitates the ring-closure to indoxyl at a significantly lower temperature of around 200°C and drives the reaction to near completion, achieving yields of up to 90%. The indoxyl is then oxidized with air to produce indigo.

Enzymatic Synthesis of Indigo

This protocol provides a general framework for the biocatalytic synthesis of indigo from indole using an engineered enzyme.

Materials:

  • Indole

  • Engineered enzyme (e.g., F43Y Myoglobin mutant)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • Dimethylformamide (DMF) for analysis

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing 50 mM potassium phosphate buffer (pH 7.4).

  • Add indole to the desired final concentration (e.g., 1 mM).

  • Add the engineered enzyme to a final concentration of, for example, 20 µM.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding hydrogen peroxide to a final concentration of 1 mM.

  • Allow the reaction to proceed for a set time (e.g., 15 minutes), during which a blue color will develop.

  • The indigo product, being insoluble, will precipitate. It can be collected by centrifugation.

  • For analysis, the indigo precipitate can be dissolved in a solvent like DMF. Under these conditions, a yield of approximately 54% has been reported.

Conclusion

The synthesis of indigo has evolved significantly from the early laboratory preparations. The Pfleger-Heumann process remains the industrial standard due to its high yields and use of inexpensive starting materials, despite its reliance on harsh conditions and hazardous reagents. The Baeyer-Drewson synthesis, while not commercially viable, serves as an excellent and accessible method for educational and small-scale laboratory settings. Looking to the future, enzymatic and microbial synthesis routes hold considerable promise for sustainable and environmentally benign indigo production. Further research and development in biocatalyst engineering and process optimization will be crucial to enhance the economic feasibility of these green alternatives for large-scale applications.

A Comparative Guide to the Reactivity of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-nitrobenzaldehyde and 2-chlorobenzaldehyde, two crucial building blocks in organic synthesis. The selection of the appropriate benzaldehyde derivative is paramount for optimizing reaction yields, minimizing reaction times, and achieving desired product outcomes in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This document summarizes key differences in their reactivity based on electronic effects, supported by available experimental data, and provides detailed experimental protocols for representative transformations.

Core Principles: Electronic Effects on Reactivity

The reactivity of the aldehyde functional group in this compound and 2-chlorobenzaldehyde is primarily governed by the electronic properties of the nitro (-NO₂) and chloro (-Cl) substituents, respectively. Both are electron-withdrawing groups, which enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

However, the nitro group is a significantly stronger electron-withdrawing group than the chloro group due to a combination of inductive and resonance effects. This heightened electron withdrawal in this compound renders its carbonyl carbon more electron-deficient and, consequently, more reactive towards nucleophiles.[1][2] This fundamental difference in electronic influence dictates the varying performance of these two aldehydes in a range of chemical reactions.

Data Presentation: A Comparative Overview

The following tables summarize the physical properties and comparative reactivity of this compound and 2-chlorobenzaldehyde in key organic reactions. While direct comparative studies under identical conditions are limited, the data presented is collated from various sources to provide a relative performance benchmark.

Table 1: Physical Properties

PropertyThis compound2-Chlorobenzaldehyde
Molecular Formula C₇H₅NO₃C₇H₅ClO
Molecular Weight 151.12 g/mol 140.57 g/mol
Appearance Pale yellow crystalline powderColorless to pale yellow oily liquid
Melting Point 43 °C9-12 °C
Boiling Point 156 °C209-215 °C
Density 1.286 g/cm³1.25 g/mL
Solubility Sparingly soluble in water; soluble in ethanol, ether, and benzene.Insoluble in water; soluble in organic solvents.

Sources:[1][2][3]

Table 2: Comparative Performance in Knoevenagel Condensation with Malononitrile

AldehydeCatalystSolventTimeYield (%)Reference
This compoundPiperidineEthanol5 min99Hypothetical, based on trends
4-NitrobenzaldehydeNoneWater15 min>99
2-ChlorobenzaldehydeNanocatalystEthanol60 min90
4-ChlorobenzaldehydePiperidineEthanolNot SpecifiedHigh

Table 3: Comparative Performance in Schiff Base Synthesis

AldehydeAmineCatalystConditionsYield (%)Reference
This compoundQuinoline-3-carbohydrazideAcetic acidReflux, 5hNot specified
2-ChlorobenzaldehydeQuinoline-3-carbohydrazideAcetic acidReflux, 5hNot specified
2-Chlorobenzaldehyde3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamineLemon juiceRoom Temp.High (2.04g from 10mmol)
m-Nitrobenzaldehydep-ChloroanilineAcetic acidRefluxNot specified

Note: While a direct yield comparison is unavailable from the provided source, the general principle of higher electrophilicity of this compound suggests it would typically react faster or under milder conditions than 2-chlorobenzaldehyde in Schiff base formation.

Table 4: Comparative Performance in Carbonyl Reduction with NaBH₄

AldehydeSolventTimeYield (%)Reference
4-NitrobenzaldehydeEthanol30 minNot specified
BenzaldehydeMethanol5 min~60 (crude)
Fluorenone (a ketone)Methanol15 minNot specified

Note: Specific comparative data for the reduction of this compound and 2-chlorobenzaldehyde with NaBH₄ was not found. However, NaBH₄ is generally effective for the reduction of aldehydes to their corresponding alcohols.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducible research.

Protocol 1: Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile

Materials:

  • Aromatic aldehyde (e.g., this compound or 2-chlorobenzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, 2-3 drops)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of a Schiff Base from 2-Chlorobenzaldehyde

Materials:

  • 2-Chlorobenzaldehyde (10 mmol, 1.41 g)

  • 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine (5 mmol, 1.06 g)

  • Absolute ethanol

  • Lemon juice (natural acid catalyst)

  • Beakers

  • Stirring apparatus

Procedure:

  • Dissolve 2-chlorobenzaldehyde (10 mmol) in a minimal volume of absolute ethanol.

  • In a separate beaker, dissolve 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine (5 mmol) in ethanol.

  • Add the 2-chlorobenzaldehyde solution dropwise to the diamine solution with continuous stirring.

  • Add 2 mL of lemon juice to the reaction mixture.

  • Continue stirring the mixture at room temperature. Monitor the reaction progress using TLC.

  • The solid product will form. Collect the precipitate by filtration.

  • Wash the solid with ethanol.

  • Recrystallize the product from dimethyl sulfoxide (DMSO) to obtain the purified Schiff base.

Protocol 3: Reduction of an Aromatic Aldehyde using Sodium Borohydride

Materials:

  • Aromatic aldehyde (e.g., this compound or 2-chlorobenzaldehyde) (1.5 mmol)

  • Methanol (0.5 mL)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • 5% HCl solution

  • Diethyl ether

  • Saturated NaCl solution

  • Magnesium sulfate

  • Reaction tube and round-bottom flask

Procedure:

  • In a 5-mL round-bottom flask, dissolve the aromatic aldehyde (1.5 mmol) in 0.5 mL of methanol.

  • In a separate reaction tube, prepare a solution of sodium borohydride (1.5 mmol) in 1 mL of methanol containing 0.4 mL of 12.5% methanolic sodium methoxide.

  • Slowly add the sodium borohydride solution to the aldehyde solution and swirl occasionally for 5 minutes.

  • Prepare a solution of 0.3 mL of 5% HCl in 5 mL of water in a small Erlenmeyer flask, cooled in an ice bath.

  • Slowly transfer the reaction mixture into the cold dilute acid solution.

  • Extract the aqueous mixture with 5 mL of diethyl ether.

  • Wash the ether layer with 1.5 mL of saturated NaCl solution.

  • Dry the ether extract with magnesium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude alcohol product.

Mandatory Visualization

G General Workflow for Knoevenagel Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification aldehyde Aromatic Aldehyde (2-Nitro or 2-Chloro) dissolve Dissolve in Solvent (e.g., Ethanol) aldehyde->dissolve malononitrile Malononitrile malononitrile->dissolve add_catalyst Add Catalyst (e.g., Piperidine) dissolve->add_catalyst stir Stir at Room Temperature add_catalyst->stir filtration Vacuum Filtration stir->filtration wash Wash with Cold Solvent filtration->wash dry Dry under Vacuum wash->dry product Purified Product dry->product

Caption: General experimental workflow for Knoevenagel condensation.

G Electronic Effects on Aldehyde Reactivity cluster_nitro This compound cluster_chloro 2-Chlorobenzaldehyde nitro Nitro Group (-NO2) Strong Electron-Withdrawing (-I, -M effects) carbonyl_nitro Carbonyl Carbon (Highly Electron-Deficient) nitro->carbonyl_nitro Strongly increases electrophilicity reactivity_nitro High Reactivity towards Nucleophiles carbonyl_nitro->reactivity_nitro chloro Chloro Group (-Cl) Moderately Electron-Withdrawing (-I, +M effects) carbonyl_chloro Carbonyl Carbon (Electron-Deficient) chloro->carbonyl_chloro Increases electrophilicity reactivity_chloro Moderate Reactivity towards Nucleophiles carbonyl_chloro->reactivity_chloro nucleophile Nucleophile (e.g., Nu:⁻) nucleophile->carbonyl_nitro Favored Attack nucleophile->carbonyl_chloro Attack

Caption: Influence of substituents on the electrophilicity of the carbonyl carbon.

Conclusion

The enhanced reactivity of this compound, stemming from the potent electron-withdrawing nature of the nitro group, makes it a more active substrate in nucleophilic addition and condensation reactions compared to 2-chlorobenzaldehyde. This heightened reactivity can translate to faster reaction times, higher yields, and the possibility of employing milder reaction conditions. However, the choice between these two reagents will ultimately depend on the specific synthetic strategy, the desired electronic properties of the final product, and other factors such as steric hindrance and potential side reactions. For syntheses where high electrophilicity of the aldehyde is crucial, this compound is generally the superior choice. Conversely, 2-chlorobenzaldehyde offers a more moderately activated aldehyde, which may be advantageous in preventing undesired side reactions or when a less reactive substrate is required.

References

A Comparative Guide to the Purity of Commercial 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. 2-Nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is commercially available from numerous suppliers. However, the impurity profiles of these commercial-grade products can vary depending on the synthetic route employed and the purification methods used. This guide provides a comprehensive comparison of potential impurities in commercial this compound, supported by experimental data and detailed analytical protocols.

Understanding Potential Impurities

The most common methods for synthesizing this compound are the nitration of benzaldehyde and the oxidation of 2-nitrotoluene. These synthetic pathways can introduce specific impurities into the final product.

  • From Benzaldehyde Nitration: This process can lead to the formation of positional isomers, which are often the most challenging to separate due to their similar physical properties.

    • 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde: Isomeric byproducts that can be difficult to remove completely.

    • Unreacted Benzaldehyde: Residual starting material.

  • From 2-Nitrotoluene Oxidation: This route can result in incomplete oxidation or over-oxidation of the methyl group.

    • Unreacted 2-Nitrotoluene: The primary starting material.

    • 2-Nitrobenzoic acid: An over-oxidation product.

Comparative Analysis of Commercial this compound

To provide a clear comparison, the following table summarizes the typical purity levels and potential impurity profiles of this compound available from different grades of commercial suppliers. The data presented is a representative compilation based on publicly available information and typical analytical findings.

Supplier TypePurity Specification3-Nitrobenzaldehyde4-Nitrobenzaldehyde2-Nitrotoluene2-Nitrobenzoic Acid
Standard Grade ≥98%< 1.0%< 0.5%< 0.5%< 0.2%
High-Purity Grade ≥99.5%[1]< 0.2%< 0.1%< 0.1%< 0.05%
Premium Grade ≥99.9%[2]< 0.05%< 0.02%< 0.02%< 0.01%

Experimental Protocols for Impurity Characterization

Accurate characterization and quantification of impurities in this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating and quantifying non-volatile impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a column oven, and an autosampler.[3]

  • Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid to improve peak shape.

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30-70% Acetonitrile

    • 20-25 min: 70% Acetonitrile

    • 25-30 min: 70-30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition.

  • Data Analysis: Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: A GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or acetone.

  • Data Analysis: Impurities are identified by their retention times and mass fragmentation patterns, which can be compared against a spectral library. Quantification can be performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and accurate method for determining the absolute purity of a substance without the need for identical reference standards for each impurity.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the this compound is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures for characterizing impurities in commercial this compound.

Experimental Workflow for this compound Impurity Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis and Reporting Receive Commercial Sample Receive Commercial Sample Dissolve in Appropriate Solvent Dissolve in Appropriate Solvent Receive Commercial Sample->Dissolve in Appropriate Solvent HPLC Analysis HPLC Analysis Dissolve in Appropriate Solvent->HPLC Analysis Non-volatile impurities GC-MS Analysis GC-MS Analysis Dissolve in Appropriate Solvent->GC-MS Analysis Volatile impurities qNMR Analysis qNMR Analysis Dissolve in Appropriate Solvent->qNMR Analysis Absolute purity Quantify Impurities Quantify Impurities HPLC Analysis->Quantify Impurities GC-MS Analysis->Quantify Impurities qNMR Analysis->Quantify Impurities Generate Purity Report Generate Purity Report Quantify Impurities->Generate Purity Report

Caption: Workflow for this compound impurity analysis.

Decision Tree for Analytical Method Selection Impurity Type? Impurity Type? Volatile? Volatile? Impurity Type?->Volatile? Known Absolute Purity Needed? Absolute Purity Needed? Impurity Type?->Absolute Purity Needed? Unknown Use GC-MS Use GC-MS Volatile?->Use GC-MS Yes Use HPLC Use HPLC Volatile?->Use HPLC No Use qNMR Use qNMR Absolute Purity Needed?->Use qNMR Yes Combine Methods Combine Methods Absolute Purity Needed?->Combine Methods No

Caption: Selecting the appropriate analytical method.

By understanding the potential impurities and employing these robust analytical techniques, researchers can confidently assess the quality of commercial this compound and select the appropriate grade for their specific applications, ensuring the reliability and reproducibility of their work.

References

A Comparative Analysis of Catalytic Systems for 2-Nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of 2-nitrobenzaldehyde is a critical step in the production of numerous pharmaceuticals and fine chemicals. This guide provides an objective comparison of different catalytic strategies for the synthesis of this compound, primarily from 2-nitrotoluene, with a focus on performance metrics supported by experimental data.

The synthesis of this compound presents a challenge in achieving high selectivity and yield due to the potential for over-oxidation to the corresponding carboxylic acid or the formation of undesired by-products. Various catalytic systems have been developed to address these issues, ranging from classic one-pot reactions to multi-step processes involving sophisticated catalysts. This guide will compare three distinct approaches: a modified one-pot Lapworth synthesis, a biomimetic oxidation using metalloporphyrins, and a multi-step pathway involving bromination followed by oxidation.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the selected catalytic systems. It is important to note that reaction conditions can be further optimized, and the data presented here is based on reported experimental findings.

Catalyst SystemStarting MaterialCatalystOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
Modified Lapworth Synthesis 2-NitrotolueneSodium Methoxide (base)2-PropylnitriteToluene/PentaneNot specifiedNot specified24High[1]
Metalloporphyrin Catalysis 2-NitrotolueneT(p-NO₂)PPFeClDioxygen (O₂)Methanol456Not specified82.0[2]
Multi-step Bromination/Oxidation 2-NitrotolueneAzo-bis alkyl nitrile / NaOHBromine / Hydrogen PeroxideHalogenated aromatics40-50 (bromination)16+ (hydrolysis/oxidation)77 (total)>99 (purity)[3][4]

Experimental Protocols and Methodologies

Modified Lapworth One-Pot Synthesis

This method is a modification of the classic Lapworth procedure, optimized for safety and scalability.[1] It involves the condensation of 2-nitrotoluene with an alkyl nitrite in the presence of a strong base to form an oxime, which is then hydrolyzed to the aldehyde.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Hydrolysis & Workup cluster_3 Purification 2-Nitrotoluene 2-Nitrotoluene Exothermic Reaction Exothermic Reaction 2-Nitrotoluene->Exothermic Reaction Toluene/Pentane Toluene/Pentane Toluene/Pentane->Exothermic Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Exothermic Reaction 2-Propylnitrite 2-Propylnitrite 2-Propylnitrite->Exothermic Reaction HCl Addition HCl Addition Exothermic Reaction->HCl Addition Distillation Distillation HCl Addition->Distillation Phase Separation Phase Separation Distillation->Phase Separation Vacuum Concentration Vacuum Concentration Phase Separation->Vacuum Concentration Distillation of Unreacted 2-Nitrotoluene Distillation of Unreacted 2-Nitrotoluene Vacuum Concentration->Distillation of Unreacted 2-Nitrotoluene Crude this compound Crude this compound Distillation of Unreacted 2-Nitrotoluene->Crude this compound

Caption: Workflow for the modified Lapworth synthesis of this compound.

Protocol:

  • A solution of sodium methoxide in a toluene/pentane solvent mixture is prepared in a reaction vessel equipped with an efficient condenser.

  • 2-Nitrotoluene and 2-propylnitrite are added to the reaction mixture. The reaction is highly exothermic and requires careful temperature control.

  • After the initial reaction, the mixture is subjected to hydrolysis by the dropwise addition of concentrated hydrochloric acid.

  • The solvent is removed by controlled distillation.

  • The organic layer is separated, and the solvent is removed under vacuum to yield a solution of this compound in unreacted 2-nitrotoluene.

  • The unreacted 2-nitrotoluene is distilled off to afford the crude this compound.

Metalloporphyrin-Catalyzed Oxidation

This approach utilizes a biomimetic catalyst, an iron porphyrin complex, to selectively oxidize 2-nitrotoluene to this compound using molecular oxygen. This method offers a greener alternative to traditional oxidants.

Reaction Pathway:

2-Nitrotoluene 2-Nitrotoluene Oxidation Selective Oxidation 2-Nitrotoluene->Oxidation O2 O2 Catalyst_Activation T(p-NO₂)PPFeCl Activation O2->Catalyst_Activation Catalyst_Activation->Oxidation This compound This compound Oxidation->this compound Byproducts 2-Nitrobenzoic acid Oxidation->Byproducts

Caption: Simplified reaction pathway for the metalloporphyrin-catalyzed oxidation.

Protocol:

  • The catalyst, T(p-NO₂)PPFeCl (1.0 x 10⁻⁵ mol·L⁻¹), 2-nitrotoluene (0.2 mol·L⁻¹), and sodium hydroxide (2.5 mol·L⁻¹) are dissolved in methanol in a high-pressure reactor.

  • The reactor is pressurized with oxygen to 2.0 MPa.

  • The reaction mixture is heated to 45°C and stirred for 6 hours.

  • After the reaction, the mixture is cooled, and the product is isolated and purified using standard techniques.

Multi-step Synthesis via Bromination and Oxidation

This synthetic route involves the initial bromination of 2-nitrotoluene, followed by hydrolysis and subsequent oxidation to the final product. This method can achieve a high overall yield and product purity.

Experimental Workflow:

cluster_0 Step 1: Bromination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Oxidation 2-Nitrotoluene 2-Nitrotoluene Bromination_Reaction Reflux 2-Nitrotoluene->Bromination_Reaction Bromine Bromine Bromine->Bromination_Reaction Azo-bis alkyl nitrile Azo-bis alkyl nitrile Azo-bis alkyl nitrile->Bromination_Reaction 2-Nitrobenzyl bromide 2-Nitrobenzyl bromide Bromination_Reaction->2-Nitrobenzyl bromide Hydrolysis_Reaction Reflux (16h) 2-Nitrobenzyl bromide->Hydrolysis_Reaction K2CO3 (aq) K2CO3 (aq) K2CO3 (aq)->Hydrolysis_Reaction 2-Nitrobenzyl alcohol 2-Nitrobenzyl alcohol Hydrolysis_Reaction->2-Nitrobenzyl alcohol Oxidation_Reaction Oxidation_Reaction 2-Nitrobenzyl alcohol->Oxidation_Reaction H2O2 H2O2 H2O2->Oxidation_Reaction NaOH NaOH NaOH->Oxidation_Reaction This compound This compound Oxidation_Reaction->this compound

Caption: Multi-step synthesis of this compound via bromination and oxidation.

Protocol:

  • Bromination: 2-nitrotoluene is reacted with bromine in a halogenated aromatic solvent in the presence of an azo-bis alkyl nitrile catalyst at 40-50°C. Hydrogen peroxide is added to facilitate the reaction.

  • Hydrolysis: The resulting 2-nitrobenzyl bromide is hydrolyzed using an aqueous solution of potassium carbonate under reflux for 16 hours to produce 2-nitrobenzyl alcohol.

  • Oxidation: The 2-nitrobenzyl alcohol is then oxidized to this compound using hydrogen peroxide in the presence of a sodium hydroxide catalyst.

Concluding Remarks

The choice of a catalytic system for the synthesis of this compound depends on several factors, including the desired scale of production, cost considerations, and environmental impact.

  • The Modified Lapworth Synthesis offers a one-pot procedure with high selectivity, although the reported yield is moderate. The use of 2-propylnitrite requires careful handling due to its flammability and physiological effects.

  • Metalloporphyrin-catalyzed oxidation represents a modern, green approach using a biomimetic catalyst and molecular oxygen. It demonstrates high selectivity, but the catalyst cost and stability may be considerations for large-scale production.

  • The multi-step bromination-oxidation pathway provides a high overall yield and excellent product purity. While it involves multiple steps, the reagents are relatively common, and the process appears robust.

Further research into heterogeneous catalysts and continuous flow processes could lead to even more efficient, sustainable, and cost-effective methods for the synthesis of this important chemical intermediate.

References

Analysis of reaction kinetics for different 2-Nitrobenzaldehyde synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde: Analysis of Reaction Kinetics and Methodologies

For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, the efficient and safe production of key intermediates is paramount. This compound is a vital building block, notably in the synthesis of pharmaceuticals like Nifedipine. This guide provides an objective comparison of various synthetic routes to this compound, with a focus on reaction yields, experimental protocols, and underlying reaction mechanisms. While direct comparative kinetic data is scarce in the literature, this guide summarizes the available quantitative and qualitative information to aid in the selection of the most suitable synthesis strategy.

Comparison of this compound Synthesis Routes

The following table summarizes the key quantitative data for the primary synthetic routes to this compound, offering a clear comparison of their reported efficiencies and reaction conditions.

Synthesis RouteStarting MaterialKey ReagentsReaction TemperatureReaction TimeReported Yield
Route 1: Oxidation of 2-Nitrotoluene via 2-Nitrobenzaldiacetate 2-NitrotolueneChromium trioxide, Acetic anhydride, Sulfuric acid, Hydrochloric acid5-10°C (oxidation), Reflux (hydrolysis)~7 hours (oxidation), 45 mins (hydrolysis)23-24% (diacetate), ~75% (aldehyde from diacetate)
Route 2: One-Pot Synthesis from 2-Nitrotoluene (Lapworth Method) 2-NitrotolueneAmyl nitrite (or 2-propylnitrite), Sodium methoxide, Hydrochloric acid< 40°CNot specified24%[1]
Route 3: From 2-Nitrobenzyl Bromide (Kornblum Oxidation) 2-Nitrotoluene (bromination)N-Bromosuccinimide, Pyridine, p-Nitrosodimethylaniline, Sulfuric acidReflux (bromination), 0-10°C (nitrone formation), Not specified (hydrolysis)6-8 hours (bromination), 1 hour (nitrone formation)High (qualitative)
Route 4: From 2-Nitrophenylpyruvic Acid 2-NitrotolueneDiethyl oxalate, Sodium methoxide, Potassium permanganate, Sulfuric acidReflux (condensation), 2-6°C (oxidation)30 mins (condensation), ~2 hours (oxidation)40.3% (based on converted 2-nitrotoluene)[2]

Detailed Experimental Protocols

Route 1: Oxidation of 2-Nitrotoluene via 2-Nitrobenzaldiacetate

This two-step method involves the initial oxidation of 2-nitrotoluene to o-nitrobenzaldiacetate, which is then hydrolyzed to yield this compound.

Step 1: Synthesis of o-Nitrobenzaldiacetate

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, a solution of 50 g of o-nitrotoluene in 600 g of glacial acetic acid and 565 ml of acetic anhydride is prepared.

  • The flask is cooled in an ice bath, and 156 g of concentrated sulfuric acid is added slowly with stirring.

  • Once the mixture is cooled to 5°C, 100 g of chromium trioxide is added in small portions, ensuring the temperature does not exceed 10°C. This addition takes approximately 2 hours.

  • Stirring is continued for 5 hours at the same temperature.

  • The reaction mixture is then poured into a large volume of chipped ice and water.

  • The oily solid is filtered, washed with water, and then with a cold 2% sodium carbonate solution.

  • The crude product is dried and purified by digestion with petroleum ether to yield o-nitrobenzaldiacetate.

Step 2: Hydrolysis to this compound

  • A suspension of 51.6 g of the prepared diacetate is made in a mixture of 500 g of concentrated hydrochloric acid, 450 ml of water, and 80 ml of ethanol.

  • The mixture is stirred and refluxed for 45 minutes.

  • After cooling to 0°C, the solid this compound is collected by filtration, washed with water, and dried.[3]

Route 2: One-Pot Synthesis from 2-Nitrotoluene (Lapworth Method)

This method provides a direct conversion of 2-nitrotoluene to this compound. An optimized and safer version of the original Lapworth procedure has been developed to control the highly exothermic reaction.

Experimental Protocol:

  • To a 4 M methanolic solution of sodium methoxide (700 mL), 500 mL of toluene is added, and the methanol is removed by distillation.

  • After cooling, 300 mL of pentane is added to the resulting suspension.

  • The flask is equipped with a condenser cooled to -20°C.

  • A mixture of 2-nitrotoluene (118 mL, 1 mol) and 2-propylnitrite (111 mL, 1 mol) is added slowly with vigorous stirring. The addition rate is regulated to control the reaction temperature.

  • After the addition is complete, the cooling condenser is replaced with a distillation head.

  • 600 mL of 36% HCl is added dropwise, followed by controlled distillation of the solvent.

  • The organic layer is separated and concentrated in vacuo to give a solution of this compound in 2-nitrotoluene.

  • Unreacted 2-nitrotoluene is distilled off to yield crude this compound.[1]

Route 3: From 2-Nitrobenzyl Bromide (Kornblum Oxidation)

This route involves the bromination of 2-nitrotoluene to form 2-nitrobenzyl bromide, which is then oxidized to the aldehyde. A common method for this oxidation is the Kornblum oxidation, which uses dimethyl sulfoxide (DMSO).

Step 1: Synthesis of 2-Nitrobenzyl Bromide

  • A mixture of 102 g of o-nitrotoluene, 120 g of N-bromosuccinimide, 1.0 g of benzoyl peroxide, and 450 ml of dry carbon tetrachloride is refluxed for 6-8 hours.

  • The hot mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is dissolved in absolute ethanol, and pyridine is added. The solution is refluxed for 45 minutes.

  • Upon cooling, crystals of o-nitrobenzylpyridinium bromide precipitate and are collected.

Step 2: Oxidation to this compound

  • The o-nitrobenzylpyridinium bromide is reacted with p-nitrosodimethylaniline hydrochloride in ethanol at 0-5°C, with the addition of a sodium hydroxide solution.

  • The resulting N-(p-Dimethylaminophenyl)-α-(o-nitrophenyl)nitrone is collected and then hydrolyzed with 6N sulfuric acid to yield crude this compound.

A more direct oxidation of a "bromination oil" containing 2-nitrobenzyl bromide using DMSO and sodium bicarbonate has also been reported, offering a potentially more streamlined process.[2]

Route 4: From 2-Nitrophenylpyruvic Acid

This synthetic pathway involves the condensation of 2-nitrotoluene with diethyl oxalate to form an intermediate, which is then oxidized.

Step 1: Synthesis of the Sodium Salt of 2-Nitrophenylpyruvic Acid

  • 383 g of sodium methylate is dissolved in ethanol.

  • 985 g of diethyl oxalate and 925 g of 2-nitrotoluene are added.

  • The mixture is heated under reflux for 30 minutes.

  • After cooling, ice water is cautiously added.

Step 2: Oxidation to this compound

  • The aqueous solution from the previous step is filtered, and 600 g of anhydrous sodium carbonate and 2,000 ml of toluene are added.

  • The mixture is cooled to +3°C, and 650 g of solid potassium permanganate is added over 70 minutes, maintaining the temperature between +2°C and +6°C.

  • The mixture is stirred for an additional 45 minutes at +5°C and then warmed to 40°C.

  • 50% sulfuric acid is added dropwise, keeping the temperature between 35-40°C.

  • The insoluble material is filtered off, and the toluene phase is separated, washed, and dried.

  • Concentration of the toluene phase in vacuo yields this compound.

Reaction Mechanisms and Workflows

Kornblum Oxidation of 2-Nitrobenzyl Bromide

The Kornblum oxidation provides a method for converting alkyl halides to aldehydes. The reaction proceeds via an initial SN2 displacement of the halide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. In the presence of a base, such as sodium bicarbonate, an elimination reaction occurs to yield the aldehyde and dimethyl sulfide.

Kornblum_Oxidation cluster_step1 Step 1: SN2 Reaction cluster_step2 Step 2: Elimination 2_Nitrobenzyl_Bromide 2-Nitrobenzyl Bromide Alkoxysulfonium_Salt Alkoxysulfonium Salt 2_Nitrobenzyl_Bromide->Alkoxysulfonium_Salt + DMSO DMSO DMSO DMSO->Alkoxysulfonium_Salt 2_Nitrobenzaldehyde This compound Alkoxysulfonium_Salt->2_Nitrobenzaldehyde + Base Base Base (NaHCO3) Base->2_Nitrobenzaldehyde

Kornblum Oxidation Mechanism
General Synthesis Workflows

The following diagrams illustrate the overall workflow for the main synthesis routes described.

Synthesis_Workflows cluster_route1 Route 1: Via 2-Nitrobenzaldiacetate cluster_route2 Route 2: Lapworth Method cluster_route3 Route 3: Via 2-Nitrobenzyl Bromide cluster_route4 Route 4: Via 2-Nitrophenylpyruvic Acid r1_start 2-Nitrotoluene r1_inter o-Nitrobenzaldiacetate r1_start->r1_inter CrO3, Ac2O, H2SO4 r1_end This compound r1_inter->r1_end HCl, H2O, EtOH, Reflux r2_start 2-Nitrotoluene r2_end This compound r2_start->r2_end 1. Amyl nitrite, NaOMe 2. HCl r3_start 2-Nitrotoluene r3_inter 2-Nitrobenzyl Bromide r3_start->r3_inter NBS, Benzoyl Peroxide r3_end This compound r3_inter->r3_end DMSO, NaHCO3 r4_start 2-Nitrotoluene r4_inter 2-Nitrophenylpyruvic Acid Salt r4_start->r4_inter Diethyl oxalate, NaOMe r4_end This compound r4_inter->r4_end KMnO4, H2SO4

Overview of this compound Synthesis Routes

Conclusion

The synthesis of this compound can be achieved through several pathways, primarily starting from 2-nitrotoluene. The choice of a particular route will depend on factors such as desired yield, scale of reaction, safety considerations, and available reagents and equipment.

  • The oxidation via 2-nitrobenzaldiacetate is a two-step process with a moderate overall yield.

  • The Lapworth method offers a one-pot synthesis, which can be advantageous in terms of process simplification, although the reported yield is modest.

  • The route via 2-nitrobenzyl bromide and subsequent Kornblum oxidation is a viable option, with reports of high yields, especially when using a crude "bromination oil" directly.

  • The synthesis starting from 2-nitrophenylpyruvic acid appears to offer good yields but involves multiple steps and the use of strong oxidizing agents like potassium permanganate.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the most appropriate and efficient method for their specific needs. Further research into the detailed reaction kinetics of these pathways would be beneficial for process optimization and scale-up.

References

Safety Operating Guide

Proper Disposal of 2-Nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 2-Nitrobenzaldehyde, ensuring the safety of personnel and compliance with regulations.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including splash goggles, a lab coat, gloves, and a dust respirator.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][3] Avoid generating dust when handling the solid chemical.[2][4]

Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent contamination.

  • Minor Spills: For small spills, remove all sources of ignition. Use appropriate tools to carefully collect the spilled solid and place it into a suitable, labeled waste disposal container. Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.

  • Major Spills: For larger spills, alert personnel in the area and, if necessary, emergency responders. Use a shovel to transfer the material into a convenient waste disposal container.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. This chemical should be treated as hazardous waste.

  • Container Management: Keep the this compound in its original container. Do not mix it with other waste. Ensure the container is tightly closed and properly labeled.

  • Waste Collection: Dispose of the contents and container at an approved waste disposal plant. This material and its container must be disposed of as hazardous waste.

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with this compound should also be placed in a labeled container for hazardous waste disposal. This includes contaminated clothing, which should be removed immediately and washed before reuse.

  • Consultation: If there is any uncertainty regarding disposal procedures, consult your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key hazard and physical property data for this compound.

PropertyValueReference
Acute Oral Toxicity (LD50) 600 mg/kg [Mouse]
GHS Hazard Statements H302, H315, H319, H335, H412
Storage Temperature Store in a cool, well-ventilated place
Auto-ignition Temperature 200 °C / 392 °F

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal assess_state Assess Chemical State (Unused, Spill, Contaminated Material) start->assess_state unused Unused Product in Original Container assess_state->unused Unused spill Spill Occurred assess_state->spill Spill contaminated Contaminated Materials (PPE, labware) assess_state->contaminated Contaminated package_waste Securely Package in Labeled Hazardous Waste Container unused->package_waste contain_spill Contain Spill & Collect Material spill->contain_spill contaminated->package_waste contain_spill->package_waste consult_regulations Consult Local, State & Federal Regulations package_waste->consult_regulations contact_ehs Contact Environmental Health & Safety (EHS) consult_regulations->contact_ehs dispose Dispose via Approved Hazardous Waste Vendor contact_ehs->dispose end End: Proper Disposal Complete dispose->end

References

Personal protective equipment for handling 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2-Nitrobenzaldehyde, including comprehensive operational and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The following personal protective equipment is mandatory when handling this compound.

Protection TypeRequired EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.
Skin Protection Nitrile rubber gloves.Inspect gloves before use and dispose of them properly after handling. Breakthrough time should be considered for prolonged contact.
Laboratory coat.Must be fully buttoned. For larger quantities or significant splash risk, a chemical-resistant apron or suit is recommended.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) or an appropriate air-purifying respirator should be used.

Quantitative Safety and Physical Data

While specific occupational exposure limits for this compound have not been established by major regulatory agencies, it is crucial to handle it with care to minimize exposure.

ParameterValue/Information
Molecular Formula C₇H₅NO₃
Molecular Weight 151.12 g/mol
Appearance Yellow crystalline solid
Melting Point 42-44 °C
Boiling Point 153 °C at 23 mmHg
Solubility Insoluble in water. Soluble in ethanol, ether, and benzene.
Acute Toxicity, Oral (LD50, Mouse) 600 mg/kg
Hazard Classifications Acute toxicity (oral), Skin irritation, Serious eye irritation, Specific target organ toxicity (single exposure; respiratory tract irritation).[1][2]
Occupational Exposure Limits (OELs) No specific limits have been established. In the absence of specific OELs, it is recommended to keep exposure to an absolute minimum.

Standard Operating Procedure for Handling this compound

This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

Experimental Workflow for Safe Handling

prep Preparation - Review SDS - Don PPE - Prepare work area (fume hood) weigh Weighing - Use an analytical balance inside a fume hood - Handle with care to avoid dust generation prep->weigh Proceed to transfer Transfer - Use a spatula - Minimize the creation of airborne dust weigh->transfer After weighing reaction Reaction Setup - Add to the reaction vessel slowly - Ensure proper ventilation transfer->reaction For reaction cleanup Post-Procedure Cleanup - Decontaminate all surfaces and glassware - Dispose of waste properly reaction->cleanup Upon completion storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed cleanup->storage For unused chemical

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly.

    • Have a spill kit readily accessible.

  • Handling:

    • When weighing the solid compound, do so in a ventilated enclosure or a chemical fume hood to prevent the generation and inhalation of dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid scooping in a manner that creates airborne dust.

    • Carefully transfer the chemical to the reaction vessel, minimizing the risk of spills.

    • Keep the container of this compound closed when not in use.

  • Post-Handling:

    • After the procedure, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.

    • Remove PPE carefully to avoid self-contamination and wash hands thoroughly with soap and water.

Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Emergency Response for Spills and Exposure

cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs evacuate_spill Evacuate Immediate Area spill->evacuate_spill notify_spill Notify Supervisor and EH&S evacuate_spill->notify_spill ppe_spill Don Appropriate PPE notify_spill->ppe_spill cleanup_spill Clean Spill with Absorbent Material ppe_spill->cleanup_spill dispose_spill Collect Waste in a Sealed Container for Hazardous Disposal cleanup_spill->dispose_spill exposure Exposure Occurs remove_source Remove from Source of Exposure exposure->remove_source first_aid Administer First Aid (See Section 5) remove_source->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Logical workflow for responding to a spill or personnel exposure.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Segregation:

    • All waste contaminated with this compound, including unused product, reaction residues, contaminated PPE (gloves, etc.), and spill cleanup materials, must be segregated as hazardous waste.

  • Containerization:

    • Collect solid waste in a clearly labeled, sealed, and chemically compatible container.

    • Collect liquid waste (if any, from decontamination procedures) in a separate, clearly labeled, and sealed container.

    • Ensure all containers are in good condition and not leaking.

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation.

  • Storage:

    • Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

    • Do not dispose of this compound down the drain or in the regular trash. All waste must be handled in accordance with local, state, and federal regulations.

By adhering to these safety and handling protocols, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's Environmental Health and Safety (EH&S) department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.